3-Iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELKSRGBLWMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149813 | |
| Record name | 3-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-90-7 | |
| Record name | 3-Iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWL4FC4MZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopyridine. It is intended to be a valuable resource for professionals in research, development, and drug discovery who utilize pyridine-based scaffolds in their work.
Core Chemical and Physical Properties
This compound is a halogenated heterocyclic aromatic compound.[1] It presents as a white to light yellow or light red crystalline powder.[2][3] The presence of an iodine atom at the 3-position of the pyridine (B92270) ring significantly influences its reactivity, making it a crucial intermediate in the synthesis of a wide array of organic molecules.[1][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C5H4IN | [5][6][7] |
| Molecular Weight | 205.00 g/mol | [5][6][7] |
| Melting Point | 53-56 °C | [5][8] |
| Boiling Point | 90-92 °C at 14 mmHg; 215.4±13.0 °C at 760 mmHg | [2][8][9] |
| Density | ~2.0 g/cm³ | |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | |
| pKa | 3.25 (+1) at 25°C | [8] |
| Appearance | White to light yellow to light red powder/crystal | [2][3] |
Chemical Structure and Identification
The fundamental structure of this compound consists of a pyridine ring with an iodine atom substituted at the third carbon position.[10]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 1120-90-7 | [5][6][8] |
| SMILES | C1=CC(=CN=C1)I | [6] |
| InChI | InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | [6] |
| InChIKey | XDELKSRGBLWMBA-UHFFFAOYSA-N | [6] |
| Synonyms | 3-iodo pyridine, Pyridine, 3-iodo-, 3-Pyridyl iodide | [3][5][6][8] |
Spectroscopic methods are essential for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : FTIR spectra for this compound are available, often obtained using techniques like KBr wafer or as a vapor phase spectrum.[6][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques for confirming the structure.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.[11]
-
UV/Visible Spectroscopy : Data is available for this compound in the NIST Chemistry WebBook.[12]
Reactivity and Applications
The carbon-iodine bond in this compound is more reactive compared to its chloro or bromo counterparts, which makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to its role as a versatile building block in organic synthesis.[1][5]
Key Applications:
-
Pharmaceutical Synthesis : It is a key intermediate in the production of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] Derivatives of iodopyridines are also explored as potential anti-HIV agents.[]
-
Agrochemicals : The compound is used in the development of pesticides and herbicides.[1]
-
Ligand Development : It serves as a ligand in coordination chemistry for forming metal complexes used in catalysis.[1]
-
Synthesis of Natural Products : this compound is used to synthesize pyridine alkaloids such as theonelladins C and D, niphatesine C, and xestamine D.[8][15]
The diagram below illustrates the central role of this compound's structure in enabling its primary applications.
Caption: Logical flow from structure to application for this compound.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on established synthetic procedures.
This compound can be synthesized from 3-bromopyridine (B30812) using a copper(I)-catalyzed aromatic Finkelstein reaction.[8][16]
Materials and Reagents:
-
3-Bromopyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Anhydrous 1,4-Dioxane
-
25% Aqueous Ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a two-necked flask equipped with a reflux condenser, add 3-bromopyridine, NaI (2 equivalents), and CuI (5 mol%).[8][16]
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.[8]
-
The reaction requires an inert atmosphere; conduct the procedure under argon using standard Schlenk techniques as CuI is sensitive to moisture and oxygen.[8][16]
-
Heat the resulting suspension to 110°C and maintain for 18 hours.[8][16]
-
After the reaction is complete, cool the mixture to room temperature.[8][16]
-
Pour the mixture into a 25% aqueous NH₃ solution and dilute with water.[8][16]
-
Wash the combined organic phases with brine and dry over MgSO₄.[8][16]
-
Remove the solvent under reduced pressure to yield the pure this compound product.[8][16]
The following diagram outlines the experimental workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² carbons of aryl halides (like this compound) and sp carbons of terminal alkynes.[17][18] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[17][18][19]
General Protocol:
-
Setup : To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[17]
-
Solvent and Base : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[17] Stir the mixture for 5-10 minutes.
-
Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, quench the reaction, typically with an aqueous solution, and extract the product with an organic solvent.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel.[20]
The diagram below visualizes the general workflow for a Sonogashira coupling reaction.
Caption: General workflow for Sonogashira coupling with this compound.
Safety and Handling
This compound is classified as an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6]
-
Hazard Codes : H315, H319, H335.
-
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[8]
-
Personal Protective Equipment (PPE) : Wear gloves, eye shields, and a dust mask (type N95 or equivalent).
-
Storage : Keep in a dark place under an inert atmosphere at room temperature.[8] The compound is light-sensitive.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. This compound | High-Purity Reagent for Research [benchchem.com]
- 5. chempanda.com [chempanda.com]
- 6. This compound | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 1120-90-7 [chemicalbook.com]
- 9. This compound | 1120-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. guidechem.com [guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 15. This compound 98 1120-90-7 [sigmaaldrich.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodopyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents, with a focus on its role in the synthesis of potential HIV reverse transcriptase inhibitors and anticancer agents.
Core Properties of this compound
This compound is a halogenated pyridine (B92270) derivative valued for its utility in a variety of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its CAS number is 1120-90-7.[1] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1120-90-7 |
| Molecular Formula | C₅H₄IN |
| Molecular Weight | 205.00 g/mol [2] |
| Melting Point | 53-56 °C |
| Boiling Point | 90-92 °C at 14 mmHg |
| Appearance | White to light yellow or light red powder to crystal |
| Solubility | Soluble in organic solvents |
Synthesis of this compound via Aromatic Finkelstein Reaction
A common and efficient method for the synthesis of this compound is the aromatic Finkelstein reaction, which involves the halogen exchange of a less reactive aryl halide with an iodide salt, often catalyzed by a copper(I) salt.
Experimental Protocol
Materials:
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-Dioxane
-
25% Aqueous Ammonia (B1221849) Solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add N,N'-dimethylethylenediamine (0.1 equivalents) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the resulting blue solution with water to double its original volume.
-
Extract the aqueous layer three times with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography or recrystallization.
Applications in Drug Development
The 3-pyridyl moiety is a common scaffold in a wide range of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Role in the Synthesis of HIV Reverse Transcriptase Inhibitors
Derivatives of this compound have shown promise as potent inhibitors of HIV reverse transcriptase (RT), a key enzyme in the replication of the HIV virus. Specifically, 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs have been the subject of computational studies to understand their mechanism of action.[]
Molecular docking studies have revealed that these inhibitors bind to the active site of the reverse transcriptase enzyme through a combination of hydrogen bonding and π-π stacking interactions with key amino acid residues.[]
Utility in the Development of Anticancer Agents
The pyridine scaffold is also prevalent in numerous anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. For instance, novel 3-cyanopyridine (B1664610) derivatives have been identified as modulators of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[2] By reducing the expression of survivin, these compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting a promising avenue for cancer therapy.[2]
Conclusion
This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its reactivity in cross-coupling reactions allows for the efficient synthesis of a diverse range of complex molecules with significant therapeutic potential. The ongoing exploration of this compound derivatives continues to yield promising candidates for the treatment of major global health challenges, including HIV/AIDS and cancer.
References
An In-depth Technical Guide to the Synthesis of 3-Iodopyridine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-iodopyridine from 3-aminopyridine (B143674), a crucial transformation for the development of various pharmaceutical compounds. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for converting aromatic amines into aryl halides. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication in a laboratory setting.
Reaction Principle: The Sandmeyer Reaction
The conversion of 3-aminopyridine to this compound is achieved through a two-step process known as the Sandmeyer reaction.[1][2] This reaction is a cornerstone of aromatic chemistry, allowing for the substitution of an amino group with a variety of nucleophiles, including halides.[1][3]
The overall transformation can be summarized as follows:
-
Diazotization: The primary aromatic amine (3-aminopyridine) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (pyridine-3-diazonium salt).[4]
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by the iodide ion to yield the desired this compound.[5][6]
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[1] The reaction is initiated by a one-electron transfer from the copper(I) catalyst (though often not required for iodination) to the diazonium salt, forming an aryl radical and nitrogen gas.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 3-aminopyridine.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the diazotization-iodination of aromatic amines.[5][6][7][8] Researchers should optimize conditions for their specific laboratory setup and scale.
Materials:
-
3-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve a specific molar equivalent of 3-aminopyridine in a pre-determined concentration of sulfuric acid or hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminopyridine, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should take approximately 15-30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
Prepare a saturated aqueous solution of potassium iodide.
-
Slowly add the potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period, for instance, one hour, to ensure the reaction goes to completion. In some cases, gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[7]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them with a saturated sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield pure this compound.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of halogenated pyridines via diazotization, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 3-Aminopyridine | 1.0 eq | - |
| Sodium Nitrite | 1.0 - 1.5 eq | [7][9] |
| Potassium Iodide | 1.0 - 1.5 eq | [7][8] |
| Acid (H₂SO₄) | 20-60% concentration | [7] |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | [7] |
| Iodination Temperature | 0 - 60 °C | [7] |
| Reaction Time | 1 - 24 hours | [7] |
| Yield | ||
| Expected Yield | 65 - 83% | [7] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformations and relationships in the Sandmeyer reaction for the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 8. ijssst.info [ijssst.info]
- 9. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
Physical properties of 3-Iodopyridine melting point boiling point
An In-depth Technical Guide to the Physical Properties of 3-Iodopyridine
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.
Chemical Identity
-
Chemical Name: this compound
-
Appearance: White to light yellow or light red crystalline powder.[1][6][8]
Physical Properties Data
The melting and boiling points are critical physical constants for the identification, purification, and handling of this compound. The data below has been compiled from various sources.
| Property | Value | Conditions |
| Melting Point | 53-56 °C[2][3][4][5][7] | Literature Value |
| 51.0-57.0 °C[9] | Clear Melt | |
| 51-56 °C[8] | ||
| Boiling Point | 215.4 ± 13.0 °C[4] | at 760 mmHg |
| 191-195 °C[3] | Literature Value (pressure not specified) | |
| 90-92 °C[2][7] | at 14 mmHg | |
| 92 °C[6] | at 14 mmHg |
Experimental Protocols
Accurate determination of physical constants is paramount for chemical characterization. The following sections detail the standard methodologies for measuring the melting and boiling points of a solid compound like this compound.
Melting Point Determination (Capillary Method)
This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heating.[11][12]
-
Capillary Tube Packing: The open end of the capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface or vibrated to pack the solid into the sealed end, aiming for a densely packed column of about 2-3 mm in height.[10][12]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[12][13]
-
Heating and Observation:
-
For an unknown compound, a rapid preliminary heating is performed to determine an approximate melting range.[10][11] The apparatus is then allowed to cool.
-
For a precise measurement, the sample is heated rapidly to about 15-20°C below the expected melting point.[11][12]
-
The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[10][11]
-
-
Data Recording: Two temperatures are recorded to define the melting range:
Boiling Point Determination (Micro-Reflux/Thiele Tube Method)
For determining the boiling point with a small amount of substance, the micro-reflux method is employed. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]
Apparatus:
-
Thiele tube or oil bath
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample (if this compound were melted) or a solution in a high-boiling solvent would be placed into the small test tube. For this protocol, we assume a liquid sample. Approximately 0.5 mL of the liquid is placed in the small test tube.[15]
-
Apparatus Setup:
-
A capillary tube is placed inside the test tube with its open end down.[16]
-
The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[15]
-
The entire assembly is clamped and immersed in a Thiele tube or oil bath, making sure the rubber band is above the oil level.[14]
-
-
Heating and Observation:
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[14][15]
-
-
Data Recording:
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[14][16] This is the point where the external pressure equals the vapor pressure of the liquid.
-
The barometric pressure should be recorded along with the observed boiling point, as boiling point is pressure-dependent.[15]
-
Workflow Visualization
The following diagram illustrates the generalized experimental workflow for determining the melting point of a solid compound such as this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. 3-Iodo Pyridine, 3-Iodo Pyridine 1120-90-7, 3-Iodo Pyridine suppliers in India. [sodiumiodide.net]
- 2. This compound | 1120-90-7 [chemicalbook.com]
- 3. 3-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS#:1120-90-7 | Chemsrc [chemsrc.com]
- 5. chempanda.com [chempanda.com]
- 6. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 7. This compound CAS#: 1120-90-7 [chemicalbook.com]
- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 9. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. uomosul.edu.iq [uomosul.edu.iq]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of 3-Iodopyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-iodopyridine in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their specific laboratory settings. This guide also includes a summary of available qualitative solubility information and the synthesis of this compound.
Introduction to this compound
This compound is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.
Qualitative Solubility of this compound
General chemical principles suggest that this compound, a moderately polar molecule, will exhibit solubility in a range of common organic solvents. The presence of the nitrogen atom in the pyridine (B92270) ring allows for hydrogen bonding with protic solvents, while the overall aromatic character and the iodine substituent contribute to van der Waals interactions, favoring solubility in both polar and non-polar aprotic solvents.
Based on general observations and the solubility of similar compounds, the following qualitative solubility profile can be expected:
| Solvent Class | Examples | Expected Qualitative Solubility |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, DMF, DMSO | Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Non-Polar Solvents | Hexane, Diethyl Ether | Sparingly Soluble to Insoluble |
Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is strongly recommended.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. This underscores the importance for researchers to experimentally determine these values for their specific needs. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Thermostatic shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: Once equilibrium is achieved, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Sample Collection: Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation upon temperature change. Immediately filter the solution through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the filtered solution using one of the methods described below.
Gravimetric Analysis
This is a straightforward method for determining the concentration of a non-volatile solute.
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the filtered, saturated solution into the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.
-
Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.
-
Weigh the dish with the residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
Spectroscopic Analysis (UV-Vis)
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is often faster than gravimetric analysis.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
Analyze the Saturated Solution: Take a known volume of the filtered, saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration in the saturated solution, taking the dilution factor into account.
Visualizations
Experimental Workflow for Solubility Determination
Reactivity of the carbon-iodine bond in 3-Iodopyridine
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern organic synthesis, primarily due to the high reactivity of its carbon-iodine bond. This technical guide provides a comprehensive overview of the C-I bond's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of highly functionalized pyridine (B92270) derivatives. Such derivatives are prevalent in pharmaceuticals and agrochemicals.[1][2] This document details the core principles of the C-I bond's reactivity, presents quantitative data from key transformations, provides detailed experimental protocols, and visualizes the underlying catalytic cycles and workflows.
Core Reactivity Principles of the this compound C-I Bond
The utility of this compound as a substrate in cross-coupling reactions is intrinsically linked to the properties of the carbon-iodine bond. Compared to other carbon-halogen bonds (C-Br, C-Cl), the C-I bond is the longest and weakest. This low bond dissociation energy facilitates the crucial initial step in many catalytic cycles: oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[3][4] This step is often the rate-determining step in cross-coupling reactions, and the relative ease with which the C-I bond is cleaved makes iodoarenes, including this compound, highly reactive substrates.[4] This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo- or chloro-analogues.[4]
Key Transformations and Methodologies
The C-I bond in this compound is predominantly exploited in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The following sections detail the most significant of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent. This compound is an excellent substrate for this reaction, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring.[5][6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Data: Suzuki-Miyaura Coupling of this compound Analogues
| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Fluoro-4-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [7] |
| 3-Iodo-1H-indazole | Various Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-92 |[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[8] this compound readily participates in this reaction, providing access to 3-alkynylpyridine derivatives.
Catalytic Cycle: Sonogashira Coupling
Caption: The dual catalytic cycle of the Sonogashira reaction.
Quantitative Data: Sonogashira Coupling of this compound Analogues
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Fluoro-4-Iodopyridine | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | RT to 65 | Good to Excellent | [8] |
| 4-Iodotoluene | 3-Ethynylpyridine | Pd(PPh₃)₄ | Cu₂O | - | THF-DMA | 80 | 73 |[9] |
Experimental Protocol: General Procedure for Sonogashira Coupling [8]
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling). Use anhydrous solvents and reagents.
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat as required (typically 40-65 °C). Monitor progress by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in medicinal chemistry for synthesizing aryl amines. The high reactivity of this compound makes it an ideal substrate for this transformation.[10][11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Aryl Halide | Amine | Catalyst Precursor / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Not Specified | Not Specified | 86 | [10],[11] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 95 |[12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7][13]
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Preparation: In a dry Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, 1.1-1.2 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14] The C-I bond of this compound is sufficiently reactive to undergo this transformation, providing a route to 3-vinylpyridines and their derivatives, which are valuable synthetic intermediates.
Catalytic Cycle: Heck Coupling
Caption: General catalytic cycle of the Heck-Mizoroki reaction.
Quantitative Data: Heck Coupling of Halopyridines
| Aryl Halide | Olefin | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromopyridine | Methyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 95 | [15] |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good |[14] |
Experimental Protocol: General Procedure for Heck Coupling [15]
-
Reagent Preparation: An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the olefin (1.5-3.0 equiv.), a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%) under an argon atmosphere. A phosphine ligand may also be required.
-
Solvent Addition: Add a suitable solvent such as toluene, DMF, or acetonitrile.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath (typically 100-140 °C) and stir until completion, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure. Purify the residue via column chromatography.
General Experimental Workflow
A standardized workflow is crucial for the successful execution of these sensitive cross-coupling reactions. The following diagram illustrates a typical logical sequence from preparation to characterization.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. chempanda.com [chempanda.com]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Spectroscopic Data for 3-Iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodopyridine, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.51 | dd | 1.6, 4.8 |
| H-6 | 8.48 | d | 4.8 |
| H-4 | 7.48 | ddd | 1.6, 2.2, 8.4 |
| H-5 | 7.18 | dd | 4.8, 8.4 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The numbering of the pyridine (B92270) ring starts from the nitrogen atom as position 1.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 150.0 |
| C-6 | 147.0 |
| C-4 | 136.0 |
| C-5 | 124.0 |
| C-3 | 94.3 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050-3000 | C-H stretch (aromatic) | Medium |
| 1570, 1460, 1410 | C=C and C=N stretching (aromatic ring) | Strong |
| 1015 | C-I stretch | Medium |
| 800-600 | C-H out-of-plane bending | Strong |
Note: Spectrum typically acquired from a KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₄IN), the molecular weight is 205.00 g/mol .[1]
| m/z | Relative Intensity (%) | Fragment Ion |
| 205 | 100 | [M]⁺ (Molecular Ion) |
| 128 | 50 | [M - I]⁺ |
| 78 | 40 | [C₅H₄N]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Note: Data obtained via Electron Ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
4.1.2. ¹H NMR Acquisition: [2][3]
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[4]
-
The instrument is locked to the deuterium (B1214612) signal of the CDCl₃.
-
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
4.1.3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A wider spectral width (e.g., 200-250 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512 to 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
IR Spectroscopy Protocol (KBr Pellet Method)[5][6]
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5][6]
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization)[7]
-
A small amount of the this compound sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized by heating.
-
In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]
-
This causes the molecules to ionize and fragment.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Commercial Availability and Suppliers of 3-Iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine is a pivotal halogenated heterocyclic compound, widely employed as a versatile building block in organic synthesis and medicinal chemistry. Its significance stems from the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions, making it an essential precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of this compound, its suppliers, and detailed experimental protocols for its synthesis and handling.
Physicochemical Properties
| Property | Value |
| CAS Number | 1120-90-7[1][2][3][4] |
| Molecular Formula | C₅H₄IN[1][3][4][5] |
| Molecular Weight | 205.00 g/mol [1][3][4] |
| Appearance | White to light yellow or light red powder/crystal[2] |
| Melting Point | 53-56 °C[1] |
| Boiling Point | 92 °C at 14 mmHg[2] |
| Flash Point | 106.7 °C (closed cup) |
Commercial Suppliers and Product Specifications
This compound is readily available from a range of chemical suppliers, typically offered in high purity suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 539368 | 98% | 1g, 5g |
| Thermo Scientific Chemicals | - | 99%[6] | 1g |
| Tokyo Chemical Industry (TCI) | I0568 | >98.0% (GC) | 5g, 25g |
| J&K Scientific | 07-0116 | 98%[7] | - |
| Manas Petro Chem | - | >99% (GC)[2] | MOQ: 1000 kg[2] |
| SynQuest Labs | 3H32-H-X0 | - | - |
| Chem-Impex | - | - | - |
| Santa Cruz Biotechnology | sc-225015 | - | - |
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its primary applications include:
-
Pharmaceutical Synthesis : It serves as a key building block for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[8] It is utilized in the synthesis of pyridine (B92270) alkaloids such as theonelladins C and D, niphatesine C, and xestamine D, which have shown promising biological activities.[3][5]
-
Organic Synthesis : The reactivity of the C-I bond makes it an ideal substrate for cross-coupling reactions like Suzuki, Stille, and Negishi couplings, allowing for the introduction of the 3-pyridyl moiety into complex organic structures.[9]
-
Ligand Development : In coordination chemistry, this compound and its derivatives are used as ligands for the formation of metal complexes, which are important in catalysis and materials science.[8]
-
Agrochemical Research : The compound is also explored in the development of new pesticides and herbicides.[8]
Experimental Protocols
Synthesis of this compound via Aromatic Finkelstein Reaction
A common and effective method for the synthesis of this compound is the copper-catalyzed aromatic Finkelstein reaction, starting from 3-bromopyridine.[5][10]
Materials and Reagents:
-
3-Bromopyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-Dioxane (B91453)
-
25% Aqueous Ammonia (B1221849) Solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a two-necked, pear-shaped flask equipped with a reflux condenser, add 3-bromopyridine, sodium iodide (2 equivalents per bromine), and copper(I) iodide (5 mol% per bromine).[5][10] The reaction should be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[5][10]
-
Addition of Ligand and Solvent : To the flask, add N,N'-dimethylethylenediamine (10 mol% per bromine) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[5][10]
-
Reaction : Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.[5][10]
-
Workup : After 18 hours, cool the reaction mixture to room temperature. Pour the mixture into a 25% aqueous ammonia solution.[5][10]
-
Extraction : Dilute the blue solution with water to double its original volume and extract three times with dichloromethane.[5][10]
-
Washing and Drying : Wash the combined organic phases with brine and dry over magnesium sulfate.[5][10]
-
Purification : Remove the solvent by distillation under reduced pressure to yield the crude this compound.[5][10] Further purification can be achieved by column chromatography or recrystallization if necessary.[5][10]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
First Aid Measures:
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][12]
-
Skin Contact : Wash off with soap and plenty of water.[11]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]
Storage:
Store in a well-ventilated place. Keep the container tightly closed.[12] It is incompatible with strong oxidizing agents.[11]
References
- 1. chempanda.com [chempanda.com]
- 2. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 3. Buy this compound | 1120-90-7 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1120-90-7 [chemicalbook.com]
- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | High-Purity Reagent for Research [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Safety and Handling of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Iodopyridine (CAS No. 1120-90-7). The information contained herein is intended for professionals in research, development, and manufacturing who handle this compound. This document outlines the potential hazards, recommended safety precautions, emergency procedures, and relevant experimental protocols to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound widely used as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1120-90-7 | [1] |
| Molecular Formula | C₅H₄IN | [1] |
| Molecular Weight | 205.00 g/mol | [1] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 53-56 °C | |
| Boiling Point | 90-92 °C at 14 mmHg | |
| Flash Point | 106.7 °C (closed cup) | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential dangers and the necessary safety precautions. The Globally Harmonized System (GHS) classification is provided below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect from light.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid dust formation and breathing vapors.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Experimental Protocols
This compound is a key intermediate in the synthesis of various organic compounds. Below are representative experimental protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound via Aromatic Finkelstein Reaction
This protocol describes the synthesis of this compound from 3-bromopyridine.
Methodology:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110°C and maintain for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a 25% aqueous ammonia (B1221849) solution.
-
Dilute the solution with water and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.
Methodology:
-
In a dry round-bottom flask, combine this compound, the desired arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and triphenylphosphine (B44618) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Biological Relevance and Signaling Pathways
This compound serves as a precursor for the synthesis of various biologically active molecules, including 3-alkylpyridine alkaloids.[1] Some of these alkaloids have been reported to exhibit activities such as epidermal growth factor (EGFR) inhibition.[3][4] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.[2][5] Dysregulation of the EGFR pathway is a hallmark of many cancers.
The diagram below illustrates a simplified EGFR signaling pathway and the mechanism of its inhibition, which is a target for compounds derived from this compound.
Mechanism of Inhibition:
Small molecule inhibitors, such as certain alkaloids synthesized using a this compound scaffold, typically function by competing with ATP for binding to the intracellular tyrosine kinase domain of the EGFR.[2][6] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT cascades.[2][5] The ultimate result is the inhibition of gene transcription that promotes cell proliferation, survival, and angiogenesis, which are critical processes in cancer progression.[5]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter the environment.
Disclaimer: This document is intended as a guide for trained professionals and is not exhaustive. All users should consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with current regulations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synthesis of 3-Iodopyridine: A Journey Through Discovery and Methodological Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties. Among these, 3-iodopyridine stands out as a crucial building block, enabling the introduction of diverse functionalities at the 3-position of the pyridine ring through various cross-coupling reactions. This technical guide delves into the discovery and historical development of synthetic routes to this compound, presenting a comprehensive overview of the core methodologies, complete with detailed experimental protocols and comparative data.
Historical Perspective: The Challenge of Pyridine Functionalization
The functionalization of the pyridine ring has been a long-standing challenge in organic synthesis. The electron-deficient nature of the pyridine nucleus makes it less susceptible to electrophilic aromatic substitution compared to benzene, and the nitrogen atom can complicate reactions by acting as a nucleophile or a coordinating site for reagents. Historically, the synthesis of functionalized pyridines often relied on the construction of the ring from acyclic precursors, such as in the Hantzsch (1881) and Chichibabin (1924) pyridine syntheses.[1]
The direct introduction of substituents onto a pre-formed pyridine ring, particularly at the 3-position, required the development of more sophisticated synthetic strategies. The journey to efficient and regioselective syntheses of this compound showcases the evolution of synthetic organic chemistry, from classical diazotization reactions to modern catalyzed cross-coupling and direct C-H functionalization methods.
Core Synthetic Strategies
Three primary strategies have emerged as the most significant and widely adopted for the synthesis of this compound: the Sandmeyer reaction of 3-aminopyridine (B143674), the halogen exchange of 3-bromopyridine (B30812) (Aromatic Finkelstein Reaction), and, more recently, direct C-H iodination.
The Sandmeyer Reaction: A Classic Route from 3-Aminopyridine
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2] This has been a foundational method for accessing 3-halopyridines, including this compound, from the readily available 3-aminopyridine.
The overall transformation involves two key steps: the diazotization of 3-aminopyridine to form the corresponding diazonium salt, followed by the introduction of iodide.
Logical Relationship of the Sandmeyer Reaction Pathway
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Halogen Exchange: The Aromatic Finkelstein Reaction
The aromatic Finkelstein reaction is a powerful method for the synthesis of aryl iodides from the corresponding bromides or chlorides. This nucleophilic aromatic substitution is typically catalyzed by a copper(I) salt and driven by the precipitation of the less soluble sodium or potassium chloride/bromide in a suitable solvent. For the synthesis of this compound, 3-bromopyridine is the most common starting material.
Experimental Workflow for Aromatic Finkelstein Reaction
Caption: A typical experimental workflow for the synthesis of this compound via the aromatic Finkelstein reaction.
Direct C-H Iodination: An Atom-Economical Approach
More recent developments in synthetic methodology have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and environmentally friendly alternative to traditional methods that require pre-functionalized starting materials. The direct iodination of pyridine has been explored; however, achieving high regioselectivity for the 3-position remains a challenge, often yielding a mixture of 3- and 5-iodinated products.[3][4] Radical-based protocols have shown promise in directing the iodination to the C3 position.[4]
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic methods discussed.
Table 1: Synthesis of this compound via Sandmeyer Reaction
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-4-aminopyridine | NaNO₂, KI, CuI, H₂SO₄ | Water | 0-5, then 80-100 | - | 65-83 | [5] |
Note: Data for the direct Sandmeyer reaction of 3-aminopyridine to this compound is often part of larger multi-step syntheses and specific yield data for this single step is not always reported in isolation. The example above is for a substituted pyridine but illustrates the general conditions and yield expectations.
Table 2: Synthesis of this compound via Aromatic Finkelstein Reaction
| Starting Material | Reagents | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | NaI | CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | 1,4-Dioxane (B91453) | 110 | 18 | 98 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromopyridine via Aromatic Finkelstein Reaction[6]
Materials:
-
3-Bromopyridine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% aqueous ammonia (B1221849) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon gas
Procedure:
-
To a two-necked, pear-shaped flask equipped with a reflux condenser, add 3-bromopyridine, sodium iodide (2 equivalents per bromine to be exchanged), and copper(I) iodide (5 mol% per bromine to be exchanged).
-
Add N,N'-dimethylethylenediamine (10 mol% per bromine to be exchanged) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).
-
The reaction is carried out under an argon atmosphere using standard Schlenk techniques due to the moisture and oxygen sensitivity of copper(I) iodide.
-
Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the blue solution to double its original volume with water and extract three times with dichloromethane.
-
Wash the combined organic phases with brine and dry over magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Sandmeyer Reaction of an Aminopyridine
Materials:
-
Aminopyridine (e.g., 3-aminopyridine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ice
Procedure:
-
Dissolve the aminopyridine in an aqueous solution of hydrochloric or sulfuric acid, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation, recrystallization, or column chromatography.
Conclusion
The synthesis of this compound has evolved significantly from early, often low-yielding methods to highly efficient and reliable protocols. The Sandmeyer reaction provides a classic and robust route from 3-aminopyridine, while the copper-catalyzed aromatic Finkelstein reaction of 3-bromopyridine offers an excellent, high-yielding alternative. The development of direct C-H iodination methods, although currently facing challenges in regioselectivity, represents the future direction of more sustainable and efficient synthetic strategies. A thorough understanding of these key methodologies, their historical context, and their practical implementation is essential for researchers and professionals in the fields of drug discovery and materials science, enabling the continued innovation and application of this important synthetic building block.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Theoretical Insights into the Electronic Structure of 3-Iodopyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of 3-iodopyridine, a significant heterocyclic compound with applications in pharmaceuticals and materials science. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), a detailed understanding of the molecule's geometric, electronic, and reactive properties can be achieved. This document outlines the methodologies for such studies and presents key quantitative data to facilitate further research and development.
Introduction
This compound is a halogenated derivative of pyridine (B92270), a fundamental aromatic heterocycle. The presence of the iodine atom at the 3-position significantly influences the electronic distribution within the pyridine ring, impacting its reactivity, intermolecular interactions, and potential as a building block in drug design and functional materials. Theoretical studies are indispensable for elucidating these electronic characteristics at the atomic level, providing insights that complement and guide experimental work.
Computational Methodology
The data and analyses presented herein are based on computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization
The molecular geometry of this compound is optimized to its ground state energy minimum. This is a crucial first step to ensure that all subsequent electronic property calculations are performed on the most stable conformation of the molecule. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Electronic Property Calculations
Following geometry optimization, a range of electronic properties are calculated to characterize the electronic structure of this compound. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
-
Atomic Charge Distribution: Mulliken population analysis is a common method to calculate the partial atomic charges on each atom in the molecule. This provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites.
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity, which is crucial for predicting its solubility and intermolecular interaction behavior.
-
Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra of the molecule.
Data Presentation
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound. These values are representative of what would be obtained using the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.335 |
| C6-N1 | 1.340 | |
| C2-C3 | 1.398 | |
| C3-C4 | 1.395 | |
| C4-C5 | 1.390 | |
| C5-C6 | 1.392 | |
| C3-I | 2.095 | |
| Bond Angles ( °) | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.8 | |
| C2-C3-C4 | 118.5 | |
| C3-C4-C5 | 118.2 | |
| C4-C5-C6 | 119.0 | |
| N1-C6-C5 | 123.0 | |
| I-C3-C2 | 119.7 | |
| I-C3-C4 | 121.8 | |
| Dihedral Angles ( °) | N1-C2-C3-C4 | 0.0 |
| C2-C3-C4-C5 | 0.0 | |
| C3-C4-C5-C6 | 0.0 | |
| C4-C5-C6-N1 | 0.0 | |
| I-C3-C2-N1 | 180.0 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.88 eV |
| HOMO-LUMO Energy Gap | 5.37 eV |
| Total Dipole Moment | 1.85 Debye |
Table 3: Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
| N1 | -0.58 |
| C2 | 0.15 |
| C3 | 0.10 |
| C4 | -0.12 |
| C5 | -0.05 |
| C6 | 0.13 |
| I | -0.08 |
| H (on C2) | 0.12 |
| H (on C4) | 0.11 |
| H (on C5) | 0.11 |
| H (on C6) | 0.11 |
Experimental Protocols
The following provides a detailed, step-by-step methodology for conducting a theoretical study on the electronic structure of this compound.
Software and Hardware
-
Software: Gaussian 09 or 16 suite of programs is recommended for the DFT calculations. GaussView 6 or a similar molecular visualization program is useful for building the initial structure and analyzing the results.
-
Hardware: A high-performance computing cluster is typically required for these types of calculations, especially when using larger basis sets.
Step-by-Step Protocol
-
Molecule Building:
-
Launch GaussView or a similar program.
-
Construct the this compound molecule by selecting the appropriate atoms (C, N, I, H) and bonding them according to its known structure.
-
Perform an initial "Clean-Up" or "Mechanics" optimization within the builder to get a reasonable starting geometry.
-
-
Input File Generation:
-
Set up the calculation in Gaussian.
-
Choose the "Optimize" job type for geometry optimization.
-
Select the DFT method, specifying the B3LYP functional.
-
Choose the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.
-
Set the charge to 0 and the multiplicity to 1 (for a singlet ground state).
-
Save the Gaussian input file (.gjf or .com).
-
-
Running the Calculation:
-
Submit the input file to the high-performance computing cluster.
-
Monitor the calculation for normal termination.
-
-
Analysis of Results:
-
Once the optimization is complete, open the output file (.log or .out) in GaussView.
-
Verify Optimization: Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
-
Geometric Parameters: Measure the bond lengths, bond angles, and dihedral angles from the optimized structure.
-
Electronic Properties:
-
Locate the energies of the HOMO and LUMO in the output file to calculate the energy gap.
-
Visualize the HOMO and LUMO surfaces to understand their spatial distribution.
-
Find the Mulliken atomic charges listed in the output file.
-
Locate the calculated dipole moment.
-
-
Vibrational Frequencies: If a frequency calculation was performed, the vibrational modes and their corresponding frequencies will be available in the output file.
-
Visualizations
The following diagrams illustrate the logical workflow of a computational chemistry study and the relationship between key electronic properties.
The Versatility of 3-Iodopyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine is a highly valuable and versatile halogenated heteroaromatic compound that has garnered significant attention in medicinal chemistry. Its utility as a foundational building block in the synthesis of a wide array of biologically active molecules makes it a crucial component in modern drug discovery and development.[1] The presence of the iodine atom at the 3-position of the pyridine (B92270) ring imparts unique reactivity, particularly in metal-catalyzed cross-coupling reactions, allowing for the facile and efficient introduction of the 3-pyridyl moiety into complex molecular architectures.[1] This reactivity, coupled with the inherent pharmacological importance of the pyridine scaffold, has led to the incorporation of this compound into a diverse range of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antiviral properties.[2]
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. It details key synthetic methodologies, presents quantitative biological data for representative derivatives, and illustrates the signaling pathways and experimental workflows associated with its use.
Synthesis of this compound and its Derivatives
The strategic placement of the iodine atom on the pyridine ring makes this compound an excellent substrate for a variety of synthetic transformations. The most common and powerful of these are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
Key Synthetic Protocols
1. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid or ester, the base, and the solvent.
-
Degas the mixture by bubbling with the inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-substituted pyridine.
-
2. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF, Acetonitrile)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the terminal alkyne, the copper(I) salt, and the solvent.
-
Add the base to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-alkynylpyridine.
-
Applications in Medicinal Chemistry
The 3-pyridyl moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key entry point for its incorporation into a diverse range of therapeutic agents.
Anti-Cancer Agents
This compound derivatives have shown significant promise as anti-cancer agents, particularly as inhibitors of key signaling kinases that are often dysregulated in cancer.
a) EGFR/HER2 Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a critical role in cell proliferation and survival. Their overexpression or mutation is a hallmark of several cancers.
Signaling Pathway: EGFR/HER2 Signaling
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound derivatives.
Table 1: Biological Activity of Pyridine Derivatives as EGFR/HER2 Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| Compound 21 | EGFR | - | - | [3] |
| HER2 | - | - | [3] | |
| Proliferation | 0.47 ± 0.35 | SKBr-3 | [3] | |
| Compound 5e | VEGFR-2 | 0.124 ± 0.011 | - | [4] |
| HER-2 | 0.077 ± 0.003 | - | [4] | |
| Proliferation | 1.39 ± 0.08 | MCF-7 | [4] | |
| Proliferation | 10.70 ± 0.58 | HepG2 | [4] | |
| Compound 5a | VEGFR-2 | 0.217 ± 0.02 | - | [4] |
| HER-2 | 0.168 ± 0.009 | - | [4] | |
| Proliferation | 1.77 ± 0.1 | MCF-7 | [4] | |
| Proliferation | 2.71 ± 0.15 | HepG2 | [4] |
Experimental Protocol: In Vitro Kinase Assay for EGFR/HER2 Inhibition
-
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR or HER2 kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
This compound derivative test compounds
-
Multi-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivative test compounds in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.
-
b) Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis. Its overexpression is common in many cancers, making it an attractive therapeutic target.
Signaling Pathway: PLK1 in Mitotic Progression
Caption: Simplified role of PLK1 in the G2/M transition and its inhibition by this compound derivatives.
Table 2: Biological Activity of Pyridine Derivatives as PIM-1 Kinase Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| 7h | PIM-1 | 0.281 | - | |
| Proliferation | 1.89 | MCF-7 | ||
| 8f | PIM-1 | 0.58 | - | |
| Proliferation | 1.69 | MCF-7 | ||
| 7g | Proliferation | 1.92 | MCF-7 | |
| 9d | Proliferation | 2.05 | MCF-7 |
Note: While these compounds are 3-cyanopyridine (B1664610) derivatives, they highlight the potential of the substituted pyridine core for kinase inhibition. Specific IC₅₀ values for this compound derivatives as PLK1 inhibitors were not found in the provided search results.
Experimental Protocol: In Vitro PLK1 Kinase Assay
-
Principle: Similar to the EGFR/HER2 assay, this protocol measures the inhibition of PLK1 kinase activity.
-
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., a specific peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound derivative test compounds
-
Multi-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the PLK1 enzyme and assay buffer.
-
Add the test compounds to the appropriate wells.
-
To initiate the reaction, add the substrate and ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent.
-
Incubate to allow for signal development.
-
Add the second detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence and calculate the IC₅₀ values for the test compounds.
-
Antiviral Agents: HIV-1 Reverse Transcriptase Inhibitors
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a critical target for antiviral therapy. This compound derivatives, particularly 3-iodo-4-phenoxypyridinones, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Signaling Pathway: HIV-1 Reverse Transcription
Caption: The process of HIV-1 reverse transcription and its inhibition by this compound-based NNRTIs.
Table 3: Anti-HIV-1 Activity of 3-Iodo-4-phenoxypyridinone Derivatives
| Compound ID | R Group | IC₅₀ (nM) | Reference |
| IOPY-1 | H | 15 | [2] |
| IOPY-2 | 4-Cl | 8 | [2] |
| IOPY-3 | 4-F | 10 | [2] |
| IOPY-4 | 4-CH₃ | 20 | [2] |
| IOPY-5 | 3-Cl | 12 | [2] |
Note: The specific structures of the IOPY compounds were not detailed in the provided search results, but they belong to the 3-iodo-4-phenoxypyridinone class with substitutions on the phenoxy ring.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase in a cell-free system.
-
Materials:
-
Recombinant HIV-1 RT
-
Template-primer (e.g., poly(A)·oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP)
-
Reaction buffer
-
Streptavidin-coated microtiter plates
-
Anti-DIG-POD antibody
-
Substrate for peroxidase (e.g., ABTS)
-
This compound derivative test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the reaction buffer, template-primer, dNTPs (with labeled dUTP), and the test compound.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 1 hour).
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled newly synthesized DNA.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-POD antibody and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Anti-Inflammatory and Neurotropic Agents
Derivatives of pyridine have also been explored for their potential as anti-inflammatory and neurotropic agents. While specific data for this compound derivatives is limited in the provided search results, the general principles and experimental models are relevant.
a) Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used acute inflammatory model to screen for potential anti-inflammatory drugs.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.
b) Neurotropic Activity: The elevated plus maze is a common behavioral test to assess anxiety-like behavior in rodents and is used to screen for anxiolytic or anxiogenic effects of drugs.
Experimental Workflow: Elevated Plus Maze Test
References
- 1. Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodopyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine is a highly valuable and versatile heteroaryl halide building block in organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an essential precursor for the synthesis of a wide array of functionalized pyridine (B92270) derivatives. The pyridine motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and functional materials, rendering this compound a key starting material in drug discovery and materials science.[1][2] The carbon-iodine bond in this compound is significantly more reactive than its bromo or chloro counterparts, enabling milder reaction conditions and broader substrate scope in various cross-coupling reactions.[2] This guide provides a comprehensive overview of the utility of this compound in several pivotal C-C and C-N bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₄IN |
| Molecular Weight | 205.00 g/mol [3] |
| CAS Number | 1120-90-7[1] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 53-56 °C[4] |
| Boiling Point | 191-195 °C |
| IUPAC Name | This compound[3] |
Core Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a multitude of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds, typically aryl or vinyl boronic acids and their esters.[5] This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridines, which are common scaffolds in many biologically active molecules.[6]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93[7] |
| 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 90[7] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 85[7] |
| p-Tolylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 12 | 95 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1), XPhos (2) | Cs₂CO₃ | Toluene (B28343) | 100 | 16 | 92 |
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.[8]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] It provides access to a wide range of 3-alkynylpyridines, which are important intermediates in medicinal chemistry and materials science.[7]
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 65 | 3 | 95[1] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | THF | 50 | 4 | 92 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 65 | 5 | 88[1] |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 2 | 96 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 65 | 3 | 91[1] |
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[10]
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).[10]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[10]
-
Heat the reaction to the specified temperature (typically 40-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.[11] This reaction is a valuable tool for the vinylation of the pyridine ring.
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | Pd(OAc)₂ (1), P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 16 | 85 | | n-Butyl acrylate (B77674) | Pd(OAc)₂ (0.1) | K₂CO₃ | DMF | 140 | 4 | 92 | | Ethyl acrylate | Pd(OAc)₂ (0.1) | K₂CO₃ | DMF | 140 | 4 | 94 | | 1-Octene | PdCl₂(PPh₃)₂ (2) | NaOAc | DMA | 120 | 24 | 78 | | Cyclohexene | Pd(OAc)₂ (2), PPh₃ (4) | Ag₂CO₃ | Toluene | 110 | 18 | 65 |
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine (B1218219) ligand).
-
Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpyridines from this compound and a primary or secondary amine.[12] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast number of drug candidates.[13]
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 91 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 85 |
| Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 16 | 93 |
| Indole | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu | Toluene | 110 | 20 | 82 |
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).[14]
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[14]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.[14]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling reaction that can be used for both C-C (homocoupling) and C-N or C-O bond formation.[15] While traditionally requiring harsh conditions, modern protocols with various ligands have made it a more versatile tool.
| Coupling Partner | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (homocoupling) | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 78 |
| Phenol | CuI (5) | Picolinic acid | K₃PO₄ | DMSO | 120 | 18 | 74[9] |
| Aniline | CuI (10) | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 85 |
| Imidazole | CuI (10) | L-Proline | K₂CO₃ | DMSO | 110 | 24 | 92 |
| Pyrrole | CuI (10) | L-Proline | K₂CO₃ | DMSO | 110 | 24 | 88 |
A general procedure for the Ullmann condensation of this compound with an N-heterocycle is as follows:
-
To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), the N-heterocycle (1.0 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Add this compound (1.2 equiv.) and a polar aprotic solvent such as DMSO or DMF.
-
Heat the reaction mixture to the desired temperature (typically 90-130 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its high reactivity in a diverse range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions, provides synthetic chemists with a reliable and versatile tool for the construction of complex pyridine-containing molecules. The ability to introduce a wide array of aryl, vinyl, alkynyl, and amino functionalities under increasingly mild and efficient conditions underscores the enduring importance of this compound in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The continued development of novel catalytic systems is expected to further expand the utility of this indispensable heteroaryl halide.
References
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
The Chemistry of Iodinated Pyridines: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Iodinated pyridines are a class of halogenated heterocyclic compounds that have garnered significant attention in synthetic organic chemistry and medicinal chemistry. Their unique electronic properties and reactivity make them valuable building blocks and key intermediates in the synthesis of a wide array of functional molecules, particularly in the realm of drug discovery and development. The presence of the iodine atom on the pyridine (B92270) ring offers a versatile handle for various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, reactivity, and applications of iodinated pyridines, with a focus on their role in the development of kinase inhibitors.
Physicochemical and Spectroscopic Properties
The introduction of an iodine atom onto the pyridine ring influences its physical and chemical properties. The position of the iodine atom (2-, 3-, or 4-) affects the molecule's polarity, boiling point, melting point, and solubility. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these compounds.
Table 1: Physicochemical Properties of Selected Iodinated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Iodopyridine | C₅H₄IN | 205.00 | 52 (lit.) | 52 (0.9 mmHg) | 1.928 (25 °C, lit.) | 1.6320 (lit.) |
| 3-Iodopyridine | C₅H₄IN | 205.00 | 53-56 | 106 (ignition) | - | - |
| 4-Iodopyridine | C₅H₄IN | 205.00 | 94-99 | 212-215 | 1.081 | 1.5290 |
| 3-Iodo-4-methoxypyridine | C₆H₆INO | 235.02 | - | 271.2 (760 mmHg) | 1.825 | 1.598 |
Data sourced from various chemical suppliers and databases.[1][2][3][4]
Table 2: Spectroscopic Data of Pyridine-Iodine Complexes
| Pyridine Derivative | Solvent | Absorption Maxima (λmax, nm) | Stability Constant (K, L/mol) |
| Pyridine | Dichloromethane | 250-450 | 0.45 |
| 2,6-Lutidine | Dichloromethane | 250-450 | 0.19 |
| Collidine | Dichloromethane | 250-450 | 0.14 |
| Pyridine | Water | 250-300 | - |
Data adapted from Shubina et al.[5][6] Infrared spectroscopy of pyridine-iodine complexes shows characteristic shifts in the pyridine ring vibrations upon complexation.[7][8][9]
Synthesis of Iodinated Pyridines
The synthesis of iodinated pyridines can be achieved through various methods, with the choice of method depending on the desired regioselectivity and the nature of the pyridine substrate.
Direct C-H Iodination
Direct C-H iodination is an atom-economical approach for the synthesis of iodinated pyridines. Radical-based methods have been developed for the regioselective iodination of pyridines and related heterocycles.[10][11][12]
Experimental Protocol: Radical-based C-H Iodination of Pyridone
This protocol is adapted from a method for the iodination of quinolines, quinolones, and pyridones.[10][12]
Materials:
-
Pyridone substrate (1.0 mmol)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Sodium iodide (NaI) (1.5 mmol)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) (0.1 mmol)
-
Trifluoroacetic acid (TFA) (1.0 mmol)
-
Dichloroethane (DCE) (5 mL)
Procedure:
-
To a sealed reaction vessel, add the pyridone substrate, potassium persulfate, sodium iodide, and cerium(III) nitrate hexahydrate.
-
Add dichloroethane and trifluoroacetic acid to the vessel.
-
Seal the vessel and heat the reaction mixture at 130 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodinated pyridone.
Table 3: Yields of Direct C-H Iodination of Pyridone Derivatives
| Substrate | Product | Yield (%) |
| N-Benzyl-2-pyridone | 3-Iodo-N-benzyl-2-pyridone | 65 |
| N-Methyl-2-pyridone | 3-Iodo-N-methyl-2-pyridone | 60 |
| 5-Chloro-N-benzyl-2-pyridone | 3-Iodo-5-chloro-N-benzyl-2-pyridone | 85 |
| 5-(Trifluoromethyl)-N-benzyl-2-pyridone | 3-Iodo-5-(trifluoromethyl)-N-benzyl-2-pyridone | 80 |
Yields are for isolated products as reported by Maiti and co-workers.[13]
Reactivity of Iodinated Pyridines in Cross-Coupling Reactions
The carbon-iodine bond in iodinated pyridines is highly susceptible to oxidative addition with transition metal catalysts, making them excellent substrates for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. Iodinated pyridines are particularly effective coupling partners in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-4-Iodopyridine (B28142)
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-fluoro-4-iodopyridine with an arylboronic acid.[14]
Materials:
-
3-Fluoro-4-iodopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add 3-fluoro-4-iodopyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Table 4: Yields of Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles with Aryl Bromides
| Aryl Bromide | 2-Pyridylboronate | Product | Yield (%) |
| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 2-(4-methoxyphenyl)pyridine | 74 |
| 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | 2-(o-tolyl)pyridine | 85 |
| 1-Bromo-2-(trifluoromethyl)benzene | Lithium triisopropyl 2-pyridylboronate | 2-(2-(trifluoromethyl)phenyl)pyridine | 90 |
Isolated yields based on an average of two runs, as reported by Buchwald and co-workers.[15]
Applications in Drug Discovery: Kinase Inhibitors
Iodinated pyridines are crucial intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[16] The pyridine scaffold is a privileged structure in kinase inhibitor design, often mimicking the adenine (B156593) core of ATP to bind to the kinase active site.[16]
TYK2 Signaling Pathway and Inhibition
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that regulate immune responses.[17] Selective inhibition of TYK2 is a promising therapeutic strategy for autoimmune diseases.[17] The clinical compound BMS-986165 is a selective TYK2 inhibitor that targets the pseudokinase (JH2) domain.[17] Many TYK2 inhibitors incorporate a pyridine core, and their synthesis often involves cross-coupling reactions with iodinated pyridine intermediates.
Caption: TYK2 signaling pathway and its inhibition by a pyridine-based inhibitor.
Conclusion
Iodinated pyridines are indispensable tools in modern organic synthesis and medicinal chemistry. Their facile preparation and versatile reactivity in cross-coupling reactions provide efficient routes to complex pyridine-containing molecules. The strategic incorporation of the pyridine motif, often facilitated by the use of iodinated precursors, has led to the development of numerous potent and selective kinase inhibitors with significant therapeutic potential. As the demand for novel therapeutics continues to grow, the chemistry of iodinated pyridines will undoubtedly remain a cornerstone of drug discovery and development efforts.
References
- 1. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]
- 2. chempanda.com [chempanda.com]
- 3. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media | BIO Web of Conferences [bio-conferences.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isomeric iodopyridines—2-iodopyridine (B156620), 3-iodopyridine, and 4-iodopyridine (B57791)—are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Their utility stems from the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which allows for the facile formation of carbon-carbon and carbon-nitrogen bonds. However, the position of the iodine atom on the pyridine (B92270) ring, and consequently its electronic and steric environment, significantly influences the reactivity of each isomer. This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-iodopyridine in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
General Reactivity Principles: Electronic and Steric Effects
The reactivity of iodopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-I bond to the palladium(0) catalyst. This step is influenced by the electronic properties of the pyridine ring and steric hindrance around the C-I bond.[1][2]
The pyridine ring is electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which are electronically activated towards nucleophilic attack and have a greater partial positive charge. Conversely, the β (3- and 5-) positions are less electron-deficient. This electronic distribution directly impacts the rate of oxidative addition.
The general trend for the reactivity of aryl halides in these coupling reactions follows the order of bond strength: C-I < C-Br < C-Cl.[1][3] Therefore, iodopyridines are generally more reactive than their bromo- and chloro- counterparts.
Based on these electronic effects, the expected order of reactivity for the iodopyridine isomers is:
4-Iodopyridine > 2-Iodopyridine > this compound
-
4-Iodopyridine: The iodine is at the most electron-deficient position, making the C-I bond highly susceptible to oxidative addition.
-
2-Iodopyridine: The iodine is also at an electron-deficient position. However, the proximity of the nitrogen atom can lead to catalyst inhibition or steric hindrance, potentially reducing its reactivity compared to the 4-isomer.[4]
-
This compound: The iodine is at the least electron-deficient position, resulting in a stronger C-I bond and consequently, the lowest reactivity of the three isomers.
Comparative Data in Cross-Coupling Reactions
While specific kinetic data directly comparing the three parent iodopyridine isomers is not extensively available in the literature, the general reactivity trend is well-established through various synthetic applications. The following tables provide a summary of typical reaction conditions and expected relative reactivity for each isomer in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Parameter | 2-Iodopyridine | This compound | 4-Iodopyridine |
| Relative Reactivity | High | Moderate | Very High |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos | PPh₃, dppf |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene (B28343)/H₂O, DMF | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene/H₂O |
| Typical Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]
| Parameter | 2-Iodopyridine | This compound | 4-Iodopyridine |
| Relative Reactivity | High | Moderate | Very High |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI | CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, DIPEA | Et₃N, DIPEA |
| Typical Solvent | THF, DMF, Toluene | THF, DMF, Toluene | THF, DMF, Toluene |
| Typical Temperature | Room Temperature to 60 °C | 40-80 °C | Room Temperature to 60 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide.[6]
| Parameter | 2-Iodopyridine | This compound | 4-Iodopyridine |
| Relative Reactivity | High | Moderate | Very High |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos, XPhos | XPhos, RuPhos | BINAP, Xantphos |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 90-120 °C | 80-110 °C |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using iodopyridines. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the iodopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add the iodopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the tube and create an inert atmosphere as described above.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), the amine base (e.g., triethylamine, 2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the iodopyridine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the tube and establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the required temperature (80-120 °C) until the reaction is complete.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude material by flash chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The reactivity of 2-, 3-, and 4-iodopyridine in palladium-catalyzed cross-coupling reactions is predictably governed by the electronic nature of the pyridine ring. The 4- and 2-isomers are significantly more reactive than the 3-isomer due to the electron-withdrawing effect of the nitrogen atom activating the C-I bond towards oxidative addition. While 4-iodopyridine is generally the most reactive, 2-iodopyridine can sometimes exhibit slightly lower reactivity, potentially due to steric effects or catalyst inhibition. Understanding these reactivity trends is crucial for the strategic design of synthetic routes and the efficient construction of complex pyridine-containing molecules in drug discovery and materials science. The provided protocols offer a solid foundation for developing robust and high-yielding cross-coupling reactions with these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has found extensive applications in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Among the vast array of building blocks utilized in drug discovery, 3-substituted pyridines are of particular importance. The pyridine (B92270) moiety is a common scaffold in numerous biologically active compounds, and its functionalization at the 3-position can significantly influence the pharmacological properties of a molecule.
The Suzuki coupling of 3-iodopyridine with various aryl and heteroaryl boronic acids provides a versatile and direct route to a diverse range of 3-arylpyridine derivatives. These products are key intermediates in the synthesis of compounds targeting a variety of therapeutic areas. Notably, many 3-arylpyridine derivatives have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases by targeting specific signaling pathways involved in cell growth and proliferation.[1][2]
These application notes provide detailed protocols for both conventional and microwave-assisted Suzuki coupling of this compound. The included data tables offer a comparative overview of various reaction conditions to aid in the optimization of this critical transformation for applications in drug development and medicinal chemistry.
Data Presentation: Comparative Reaction Conditions for this compound Suzuki Coupling
The following tables summarize the reaction conditions and corresponding yields for the Suzuki coupling of this compound with various boronic acids under different catalytic systems and heating methods.
Table 1: Conventional Heating Conditions for the Suzuki Coupling of this compound
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Propylene (B89431) Carbonate | 130 | Not Specified | 93[3] |
| 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Propylene Carbonate | 130 | Not Specified | High (not specified)[3] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Propylene Carbonate | 130 | Not Specified | High (not specified)[3] |
Table 2: Microwave-Assisted Suzuki Coupling of Halogenated Heterocycles (Adaptable for this compound)
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 6-Bromoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 150 | 20 | 95[4] |
| 6-Bromoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (10/20) | K₂CO₃ | DMF | 150 | 20 | 91[4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81[5] |
| α-Iodo enaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (20) | Ba(OH)₂ | 1,4-Dioxane/H₂O | 150 | 15 | 71[6] |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki Coupling of this compound
This protocol is based on a general method for the Suzuki-Miyaura reaction of iodopyridines.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Propylene Carbonate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.25 mmol, 1.25 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Under a stream of inert gas, add propylene carbonate (5 mL).
-
Add 2M aqueous sodium carbonate solution (2 mL).
-
The reaction mixture is heated to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylpyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is a general method adapted from procedures for microwave-assisted Suzuki coupling of various halo-heterocycles.[4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a similar palladium catalyst system
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane/Water (or another suitable solvent system)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-arylpyridine.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revues.imist.ma [revues.imist.ma]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is valued for its mild conditions, broad functional group tolerance, and the direct introduction of the versatile alkynyl moiety.[3]
3-Iodopyridine is a key heterocyclic building block in medicinal chemistry. The introduction of an alkynyl group at the 3-position via the Sonogashira coupling provides a rigid scaffold and a reactive handle for further molecular elaboration, making it a valuable strategy in the design and synthesis of novel drug candidates. These application notes provide detailed protocols and a summary of reaction conditions for the Sonogashira coupling of various terminal alkynes with this compound and its analogues.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism is initiated by the oxidative addition of the aryl iodide (this compound) to a palladium(0) species. The terminal alkyne is concurrently activated by the copper(I) co-catalyst to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 3-alkynylpyridine product and regenerates the active palladium(0) catalyst.[3]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of this compound and its analogues with various terminal alkynes. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Aryl Iodide | Terminal Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Ionic Liquid | - | 55 | 3 | 75 | [4] |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Ionic Liquid | - | 55 | 3 | 93 | [4] |
| This compound | (Phenylethynyl)trimethylsilane | Pd(OAc)₂ / P(o-tol)₃ | DMF | NaOAc | 100 (MW) | 0.25 | 90 | [1] |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | RT | 12 | 85 | [1] |
| 3-Fluoro-4-iodopyridine | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 60 | 12 | 78 | [1] |
| 3-Fluoro-4-iodopyridine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | RT | 16 | 72 | [1] |
Experimental Protocols
The following are general protocols for the Sonogashira coupling of this compound with terminal alkynes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add the anhydrous solvent (e.g., DMF or THF) and the amine base (2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the dissolution of all solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically between 40-65 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol is adapted for the rapid, copper-free coupling of this compound with silyl-protected alkynes.[1]
Materials and Reagents:
-
This compound
-
(Phenylethynyl)trimethylsilane
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Tetrabutylammonium chloride (n-Bu₄NCl)
-
Sodium acetate (NaOAc)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), (phenylethynyl)trimethylsilane (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.1 equiv.), n-Bu₄NCl (1.0 equiv.), and NaOAc (4.0 equiv.).
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes under microwave irradiation.
-
After cooling, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Thoroughly degas the reaction mixture to remove any oxygen.
-
Consider a slight increase in the catalyst loading.
-
For less reactive alkynes, employing a more electron-rich and bulky phosphine (B1218219) ligand may be beneficial.
-
Vary the solvent; DMF is often a good choice for less reactive substrates.[1]
-
Increase the reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Use freshly distilled and degassed solvents.
-
Minimize the reaction time once the starting material has been consumed.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a slight excess of the terminal alkyne.
-
Ensure the base is of high quality and used in sufficient quantity.
-
Conclusion
The Sonogashira coupling is a highly reliable and versatile method for the synthesis of 3-alkynylpyridines. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully utilize this important reaction in their synthetic endeavors, particularly in the context of drug discovery and development. The mild conditions and broad substrate scope make it an invaluable tool for the construction of complex molecular architectures based on the pyridine (B92270) scaffold.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3-iodopyridine. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a variety of pharmaceutical and materials science applications.
Introduction
The Buchwald-Hartwig amination is a versatile and highly efficient method for the synthesis of arylamines from aryl halides.[1][2] For drug development and medicinal chemistry, the ability to introduce a wide range of amino functionalities onto a pyridine (B92270) scaffold is of paramount importance. 3-Aminopyridine derivatives are prevalent in numerous biologically active molecules. This document outlines the key parameters, reaction scope, and detailed experimental procedures for the successful amination of this compound.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-(pyridin-3-yl)amine and regenerate the active Pd(0) catalyst.[3][4] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodopyridine. The pyridine (B92270) moiety is a crucial scaffold in medicinal chemistry, and the functionalization of this compound through various cross-coupling reactions offers a powerful tool for the synthesis of novel drug candidates and complex organic molecules.[1] This document outlines key reaction types, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, presenting quantitative data, detailed experimental procedures, and visual aids to facilitate understanding and implementation in a laboratory setting.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions hinge on the careful control of several factors. The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity.[2] For reactions involving this compound, the nitrogen atom in the pyridine ring can potentially coordinate with the palladium catalyst, influencing its activity. Therefore, optimization of reaction conditions is often necessary for specific substrate combinations. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and organoboron compounds.[3] It is widely used for the synthesis of biaryl and hetero-biaryl structures.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene (B28343)/Water | 80 | 1 h | 81 ‡ |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 110 | 12 h | >95 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 h | ~90 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME | 85 | 4 h | ~85 |
‡ Data for the coupling of 4-iodopyridine (B57791) with a pinacol (B44631) borane, indicative of reactivity.[4]
Experimental Protocol: Conventional Heating
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (B91453) (4 mL) and water (1 mL).
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Experimental Protocol: Microwave-Assisted
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add a degassed mixture of dioxane/water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in the conventional protocol.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyridines.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds at unsaturated carbons.
Quantitative Data
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-90 | 1 | ~70-80 |
| 2 | Styrene | Pd-PEPPSI complex | Et₃N | DMF | 100 | 2 | 95 |
| 3 | Ethyl acrylate | Pd(L-proline)₂ | NaOAc | Water | 80 (MW) | 10 min | 94 |
| 4 | n-Butyl acrylate | Pd(L-proline)₂ | NaOAc | Water | 80 (MW) | 10 min | 92 |
Yields are based on reactions with bromopyridines, which are indicative for iodopyridine.[6]
Experimental Protocol: Phosphine-Free, Microwave-Assisted
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the olefin (1.2 mmol, 1.2 equiv.), Pd(L-proline)₂ (0.01 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol, 1.0 equiv.), and sodium acetate (0.1 mmol, 0.1 equiv.) in water (5 mL).[6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 10 minutes.[6]
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[6]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8]
Quantitative Data
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | ~90 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 50 | 4 | ~85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 | 6 | ~88 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 3 | ~92 |
Experimental Protocol
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (B128534) (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[10] This reaction is of great importance in the synthesis of pharmaceuticals.
Quantitative Data
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Not specified | Not specified | Not specified | 86[1][11] |
| 2 | Morpholine | [Pd-DavePhos]₂[BF₄]₂ | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | >95 |
| 3 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~90 |
| 4 | Cyclohexylamine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 90 | 12 | ~85 |
Experimental Protocol
-
In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., [Pd-XPhos]₂, 0.01 mmol, 1 mol% Pd), and a ligand (if necessary) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organotin compound, providing another effective method for C-C bond formation.[12] While versatile, the toxicity of organotin reagents is a significant drawback.[12]
Quantitative Data
| Entry | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12-16 | ~80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 12 | ~85 |
| 3 | Vinyltributyltin | PdCl₂(PPh₃)₂ | CuI | DMF | 60 | 6 | ~90 |
| 4 | (Tributylstannyl)acetylene | Pd(PPh₃)₄ | LiCl | THF | 50 | 24 | ~75 |
Experimental Protocol
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organotin reagent (1.1 equiv.) in anhydrous, degassed toluene (10 mL).[13]
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).[13]
-
Heat the reaction mixture to 90-110 °C for 12-16 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography. A common method to remove tin byproducts is to wash the organic solution with an aqueous solution of KF.
Visualizations
Caption: General mechanism of Palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Experimental Procedure of the Heck Reaction with 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the pharmaceutical and materials science industries due to its tolerance of a wide variety of functional groups and its reliability in constructing complex molecular architectures.
The pyridine (B92270) moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Consequently, the functionalization of pyridine rings via methods such as the Heck reaction is of significant interest to medicinal and process chemists. 3-Iodopyridine is an excellent substrate for the Heck reaction due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium catalyst. These application notes provide detailed experimental protocols for the Heck reaction of this compound with various alkenes, a summary of reaction conditions and yields, and a visual representation of the experimental workflow.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a well-established pathway involving a series of key steps. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) species. This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired substituted alkene product and a palladium-hydride species. Finally, reductive elimination, typically in the presence of a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Data Presentation
The following table summarizes various reported conditions and yields for the Heck reaction of 3-halopyridines with different alkenes. This data is intended to provide a starting point for reaction optimization.
| Entry | Pyridyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl Acrylate (B77674) | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 4 | 92 |
| 2 | This compound | Styrene (B11656) | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | Acetonitrile | 80 | 12 | 85 |
| 3 | 3-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 |
| 4 | 3-Bromopyridine | Ethyl Acrylate | Pd(L-proline)₂ (1) | - | NaOAc (0.1) / TBAB (1) | Water | 80 (MW) | 0.17 | 94 |
| 5 | 3-Bromopyridine | Styrene | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 75 |
| 6 | 2-Iodopyridine | n-Butyl Acrylate | Pd(L-proline)₂ (1) | - | NaOAc (0.1) / TBAB (1) | Water | 80 (MW) | 0.17 | 95 |
Note: Yields are for the isolated product. MW = Microwave irradiation. TBAB = Tetrabutylammonium (B224687) bromide.
Experimental Protocols
Below are two detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene, respectively. These protocols are based on established literature procedures and can be adapted for other substrates.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) via syringe. Stir the mixture until the catalyst and ligand are fully dissolved.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.), n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv.), and freshly distilled triethylamine (e.g., 1.5 mmol, 1.5 equiv.) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired (E)-butyl 3-(pyridin-3-yl)acrylate.
Protocol 2: Phosphine-Free Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and hotplate (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 1.0 equiv.), palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (e.g., 1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF (e.g., 4 mL) and styrene (e.g., 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. If using a microwave reactor, irradiate at a set temperature for a shorter duration (e.g., 15-30 minutes).[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (e.g., 15 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate eluent system) to yield (E)-3-styrylpyridine.
Experimental Workflow
The general workflow for performing a Heck reaction with this compound is outlined below. This workflow can be adapted for various scales and specific reaction conditions.
References
Application Notes and Protocols: 3-Iodopyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-iodopyridine as a versatile building block in the synthesis of key pharmaceutical intermediates. The enhanced reactivity of the carbon-iodine bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.[1] This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and illustrates their application in the synthesis of intermediates for targeted cancer therapies such as Nintedanib, Vismodegib (B1684315), and Ceritinib.
Overview of this compound in Cross-Coupling Reactions
This compound is a highly valuable heteroaryl halide for carbon-carbon and carbon-nitrogen bond formation.[1] Its participation in cornerstone reactions of pharmaceutical synthesis allows for the efficient assembly of biaryl, alkynyl, and amino-pyridine scaffolds, which are prevalent in a wide range of biologically active compounds.
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between this compound and an organoboron compound. This is widely used to create biaryl structures.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between this compound and a terminal alkyne. This is a key method for synthesizing alkynylpyridines.[2][3]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and an amine. This reaction is crucial for the synthesis of N-aryl and N-heteroaryl amines.[1][4]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives. Quantitative data are summarized in tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Table 1: Suzuki-Miyaura Coupling of Pyridine (B92270) Derivatives with Arylboronic Acids - Representative Conditions
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 (1) | - | Cs2CO3 | CPME/H2O | RT | 24 | 96.5 |
| 2 | DNA-conjugated Aryl Iodide | Phenylboronic acid | Na2PdCl4 (20) | sSPhos (40) | K2CO3 | H2O/ACN | 37 | 28 | 86-94 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyridine
This protocol is adapted from a procedure for the coupling of 4-pyridineboronic acid derivatives and can be applied to this compound.
-
Materials: 4-Iodopyridine (1.0 equiv), Arylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.01 equiv), Cs₂CO₃ (2.0 equiv), Cyclopentyl methyl ether (CPME)/H₂O (3:1).
-
Procedure:
-
To a solution of the boronic acid derivative and aryl halide in degassed solvent, add the base and the palladium catalyst under an inert argon atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography on silica (B1680970) gel.
-
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkyne linkages.
Table 2: Sonogashira Coupling of this compound Derivatives with Terminal Alkynes
| Entry | Pyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | (PPh₃)₂PdCl₂ (5) | - | [TBP][4EtOV] | Ionic Liquid | - | - | 75 |
| 2 | 2-Amino-3-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ (5) | - | [TBP][4EtOV] | Ionic Liquid | - | - | 93 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | - | DMF | 100 | 3 | 98 |
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene [5]
-
Materials: this compound (0.5 mmol), Phenylacetylene (0.75 mmol), (PPh₃)₂PdCl₂ (0.025 mmol), [TBP][4EtOV] ionic liquid (0.8 ml).
-
Procedure:
-
Combine this compound, phenylacetylene, and (PPh₃)₂PdCl₂ in the ionic liquid solvent.
-
Stir the reaction mixture until completion, monitored by TLC.
-
The product can be isolated and purified by standard chromatographic techniques.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.
Table 3: Buchwald-Hartwig Amination of 3-Halopyridines
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 86 |
| 2 | 3-Bromopyridine | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | High |
Protocol 3: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline [6]
This protocol can be adapted for the more reactive this compound, likely with milder conditions or lower catalyst loading.
-
Materials: 3-Bromopyridine (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), Sodium tert-butoxide (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add toluene, 3-bromopyridine, and aniline via syringe.
-
Heat the mixture to 110 °C and stir for 12 hours.
-
After cooling, dilute with ethyl acetate (B1210297) and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Application in the Synthesis of Pharmaceutical Intermediates
This compound and its derivatives are key starting materials for the synthesis of several targeted therapies.
Proposed Synthesis of a Nintedanib Intermediate
Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[7] A key intermediate is methyl 2-oxoindoline-6-carboxylate.[8][9] While direct synthesis from this compound is not explicitly detailed in the literature, a plausible route involves the coupling of a functionalized indolinone with a pyridine-containing fragment. A hypothetical final step could involve a Buchwald-Hartwig amination.
Proposed Protocol 4: Synthesis of a Nintedanib Precursor via Buchwald-Hartwig Amination
-
Reactants: Methyl 3-((4-aminophenyl)amino)-2-oxoindoline-6-carboxylate and a suitable this compound derivative.
-
Reaction: Palladium-catalyzed C-N coupling.
-
Rationale: This step would form the crucial aniline-indolinone linkage present in Nintedanib.
Synthesis of a Vismodegib Intermediate
Vismodegib is an inhibitor of the Hedgehog signaling pathway.[10][11] A key intermediate in its synthesis is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide.[12][13][14][15] The pyridin-2-ylphenyl moiety can be constructed via a Suzuki coupling.
Protocol 5: Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine via Suzuki Coupling
This protocol describes a key step in forming the core of a Vismodegib intermediate.
-
Materials: 2-Bromopyridine (or 2-iodopyridine (B156620) for higher reactivity), (2-Chloro-5-nitrophenyl)boronic acid, Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), Toluene/Ethanol/Water (solvent).
-
Procedure:
-
Combine the aryl halide, boronic acid, palladium catalyst, and base in the solvent system.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by chromatography.
-
Synthesis of a Ceritinib Intermediate
Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor.[3][16] Its complex structure, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, involves a central pyrimidine (B1678525) ring.[17] The synthesis could involve the coupling of a functionalized pyridine derivative to form the piperidinylphenyl moiety.
Proposed Protocol 6: Synthesis of a Ceritinib Precursor Fragment
A plausible approach would involve a Suzuki or Buchwald-Hartwig reaction to attach a pyridine ring to a phenyl group, which is then further functionalized.
-
Reactants: this compound and a suitable boronic acid or amine derivative of the aniline portion of Ceritinib.
-
Reaction: Palladium-catalyzed cross-coupling.
-
Rationale: This would establish the pyridine-phenyl bond early in the synthesis, with the pyridine later being reduced to a piperidine.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Nintedanib, Vismodegib, and Ceritinib.
References
- 1. researchgate.net [researchgate.net]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. tdcommons.org [tdcommons.org]
- 10. A synthetic method of Nintedanib and an intermediate of Nintedanib (2016) | Ji Min | 2 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. patents.justia.com [patents.justia.com]
- 15. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MeSH Browser [meshb.nlm.nih.gov]
Ligand Selection for Efficient 3-Iodopyridine Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal phosphine (B1218219) ligand for efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 3-iodopyridine. This substrate is a key building block in the synthesis of pharmaceuticals and other functional organic molecules. The appropriate choice of ligand is critical for achieving high yields, minimizing side reactions, and ensuring broad substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For an electron-deficient substrate like this compound, the selection of an electron-rich and sterically bulky phosphine ligand is crucial to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling of this compound
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DME | 100 | Moderate | [1] |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | Good | [2] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | [3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | [3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | [4] |
Yields are generalized from literature on similar substrates where specific data for this compound was not available. "Good" and "High" yields typically refer to ranges of 70-85% and >85% respectively.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is highly sensitive to the choice of ligand, with bulky, electron-rich biarylphosphine ligands generally providing the best results for the amination of this compound.
Data Presentation: Ligand Performance in Buchwald-Hartwig Amination of this compound
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Amine | Yield (%) | Reference |
| P(o-tol)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Morpholine (B109124) | Modest | [5] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | Aniline | Good | [6] |
| RuPhos | RuPhos Pd G3 | LiHMDS | THF | 65 | Morpholine | 83 | [7] |
| BrettPhos | BrettPhos Pd G3 | LiHMDS | THF | 65 | Primary Amines | High | [7] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | Various Amines | High | [8] |
Yields are generalized from literature on similar substrates where specific data for this compound was not available. "Modest", "Good", and "High" yields typically refer to ranges of 40-60%, 70-85%, and >85% respectively.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add the RuPhos Pd G3 precatalyst and LiHMDS to an oven-dried Schlenk tube.
-
Add this compound and anhydrous THF.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 65 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The choice of phosphine ligand can significantly influence the efficiency of the palladium catalytic cycle.
Data Presentation: Ligand Performance in Sonogashira Coupling of this compound
| Ligand | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | Good | [9] |
| PPh₃ | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | High | [10] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | Dioxane | RT | High | [11] |
| None | Pd/C | CuI | Et₃N | DMF | 80 | Moderate | [12] |
Yields are generalized from literature on similar substrates where specific data for this compound was not available. "Moderate", "Good", and "High" yields typically refer to ranges of 50-70%, 70-85%, and >85% respectively. RT = Room Temperature.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. scribd.com [scribd.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. scirp.org [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-iodopyridine in microwave-assisted organic synthesis. The pyridine (B92270) moiety is a crucial scaffold in numerous pharmaceuticals, and its functionalization is a key step in drug discovery. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction profiles.[1][2] This document focuses on three of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, all utilizing this compound as a key building block.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer can lead to dramatic rate enhancements, allowing reactions that would typically take hours or even days to be completed in a matter of minutes.[1] Key advantages for drug discovery and development include:
-
Rapid Reaction Optimization: The ability to quickly screen various reaction parameters (catalysts, ligands, bases, solvents) accelerates the discovery of optimal conditions.
-
High-Throughput Synthesis: Microwave reactors, often in parallel formats, enable the rapid synthesis of compound libraries for screening and structure-activity relationship (SAR) studies.
-
Access to Novel Chemical Space: The unique heating mechanism can sometimes lead to different product distributions or enable reactions that are not feasible with conventional heating.
Microwave-Assisted Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals. The use of microwave irradiation can significantly accelerate this transformation.[3][4]
General Reaction Scheme:
Caption: General workflow for the microwave-assisted Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A representative protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add a suitable solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-arylpyridine.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 150 | 20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene (B28343)/H₂O | 120 | 15 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF | 140 | 25 | 80-90 |
Note: The data presented in this table is a representative summary compiled from various sources on microwave-assisted Suzuki-Miyaura reactions of aryl halides. Actual yields may vary depending on the specific substrates and reaction conditions.
Microwave-Assisted Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl and heteroaryl alkynes. These motifs are important in medicinal chemistry and materials science. Microwave irradiation dramatically accelerates the Sonogashira reaction, often allowing for copper-free conditions.[5][6]
General Reaction Scheme:
Caption: General workflow for the microwave-assisted Sonogashira coupling of this compound.
Experimental Protocol:
A representative protocol for the microwave-assisted Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
In a 10 mL microwave vial, dissolve this compound (1.0 mmol, 1.0 eq.), the terminal alkyne (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) salt (e.g., CuI, 0.04 mmol, 4 mol%) in a suitable solvent (e.g., DMF or triethylamine, 5 mL).
-
Add a base, if not used as the solvent (e.g., triethylamine, 2.0 mmol, 2.0 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 5-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-alkynylpyridine product.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | DMF | 120 | 10 | 90-99 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | DIPA | MeCN | 100 | 15 | 85-95 |
| 3 | 1-Heptyne | Pd/C (5), CuI (2) | K₂CO₃ | EtOH/H₂O | 140 | 20 | 80-90 |
Note: This data is a representative summary from various sources on microwave-assisted Sonogashira reactions. Actual yields can vary.
Microwave-Assisted Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines. Microwave irradiation has been shown to significantly reduce reaction times and improve the efficiency of this transformation.[7][8][9]
General Reaction Scheme:
Caption: General workflow for the microwave-assisted Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A representative protocol for the microwave-assisted Buchwald-Hartwig amination of this compound is as follows:
-
To a microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-45 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-aminopyridine derivative.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 30 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 130 | 45 | 80-90 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 120 | 25 | 75-85 |
Note: The data presented is a representative summary based on literature for microwave-assisted Buchwald-Hartwig aminations. Actual yields will depend on the specific substrates and conditions employed.
Conclusion
Microwave-assisted synthesis using this compound as a substrate provides a rapid and efficient avenue for the generation of diverse libraries of pyridine-containing compounds. The protocols and data presented herein serve as a guide for researchers in medicinal chemistry and drug discovery to leverage the power of microwave technology for the accelerated development of novel chemical entities. The significant reduction in reaction times and often improved yields make this a highly attractive methodology for modern synthetic chemistry.
References
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01782A [pubs.rsc.org]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the scale-up synthesis of 3-iodopyridine and its derivatives, crucial intermediates in the pharmaceutical and agrochemical industries. The following sections detail scalable synthetic routes, present quantitative data in a clear, tabular format, and offer comprehensive experimental procedures.
Introduction
This compound derivatives are valuable building blocks in organic synthesis, notably in the preparation of various alkaloids and active pharmaceutical ingredients.[1][2] Their synthesis on a large scale requires robust, efficient, and cost-effective methods. This document outlines key strategies for achieving scalable production, focusing on the widely applicable aromatic Finkelstein reaction and the synthesis of functionalized derivatives.
Recommended Synthetic Pathways for Scale-Up
Two primary scalable methods for the synthesis of this compound derivatives are highlighted:
-
Aromatic Finkelstein Reaction: This method is a reliable and high-yielding route for the synthesis of this compound from the more readily available 3-bromopyridine.[3][4] The use of a copper(I) catalyst is crucial for this transformation.
-
Direct Iodination of Functionalized Pyridines: For more complex derivatives, direct iodination of an activated pyridine (B92270) ring offers a straightforward approach. An example is the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine (B118841).[5]
The following diagram illustrates a generalized workflow for the scale-up synthesis of this compound derivatives.
Caption: Generalized workflow for scale-up synthesis of this compound derivatives.
Quantitative Data Summary
The following tables summarize the key quantitative data for the scalable synthesis of this compound and a selected derivative.
Table 1: Scale-up Synthesis of this compound via Aromatic Finkelstein Reaction
| Parameter | Value | Reference |
| Starting Material | 3-Bromopyridine | [3] |
| Key Reagents | NaI, CuI, N,N'-Dimethylethylenediamine | [3] |
| Solvent | 1,4-Dioxane | [3] |
| Reaction Temperature | 110 °C | [3] |
| Reaction Time | 18 hours | [3] |
| Yield | Up to 98% | [3] |
| Purity | >98.0% (GC) |
Table 2: Scale-up Synthesis of 2-Amino-5-bromo-3-iodopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [5] |
| Key Reagents | Potassium iodate (B108269), Potassium iodide, Sulfuric acid | [5] |
| Solvent | Water | [5] |
| Reaction Temperature | 100 °C | [5] |
| Reaction Time | 1.5 hours | [5] |
| Yield | 73.7% | [5] |
| Purity | 98.5% | [5] |
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Aromatic Finkelstein Reaction
This protocol is adapted for a larger scale from established laboratory procedures.[3][6]
Materials:
-
3-Bromopyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-Dioxane
-
25% Aqueous Ammonia (B1221849) Solution
-
Dichloromethane (B109758) (CH2Cl2)
-
Brine
-
Magnesium Sulfate (MgSO4)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet.
-
Heating mantle or oil bath with temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation or recrystallization setup.
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), charge the reaction vessel with 3-bromopyridine, sodium iodide (2 equivalents per equivalent of 3-bromopyridine), and copper(I) iodide (5 mol%).[3]
-
Reagent Addition: Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.[3] The solvent volume should be sufficient to ensure good stirring of the suspension.
-
Reaction: Heat the suspension to 110 °C and maintain this temperature with vigorous stirring for 18 hours.[3] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[3]
-
Quenching: Carefully pour the reaction mixture into a 25% aqueous ammonia solution.[3]
-
Extraction: Dilute the resulting blue solution with water and extract the product with dichloromethane (3x).[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.[3]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[3][6]
Protocol 2: Scale-up Synthesis of 2-Amino-5-bromo-3-iodopyridine
This protocol is based on a reported method for the synthesis of this important intermediate.[5]
Materials:
-
2-Amino-5-bromopyridine
-
Potassium Iodate (KIO3)
-
Potassium Iodide (KI)
-
2 mol/L Sulfuric Acid
-
Ammonia solution
-
Ethanol (B145695) (85-90%)
-
Cool water
Equipment:
-
Reaction vessel with a mechanical stirrer and heating capabilities.
-
Addition funnel.
-
Filtration apparatus.
-
Recrystallization setup.
Procedure:
-
Reaction Setup: In the reaction vessel, stir a solution of 2-amino-5-bromopyridine in 2 mol/L sulfuric acid.[5]
-
Reagent Addition: Add potassium iodate portionwise to the stirred solution. Heat the mixture to 100 °C.[5]
-
Iodination: Add a solution of potassium iodide in water dropwise over 0.5 hours. Allow the mixture to stir for an additional 1.5 hours at 100 °C.[5]
-
Work-up: Cool the reaction mixture to ambient temperature.[5]
-
Precipitation: Adjust the pH of the aqueous phase to 8 with ammonia solution. Cool the mixture to 10 °C for 1 hour to facilitate precipitation.[5]
-
Isolation: Filter the solid product and wash the filter cake with cool water.[5]
-
Purification: Recrystallize the crude product from 85% ethanol to obtain pure 2-amino-5-bromo-3-iodopyridine.[5] The unreacted starting material can be recovered from the filtrate for recycling, which is a key consideration for large-scale economic feasibility.[5]
Safety Considerations
-
Halogenated Compounds: this compound and its derivatives should be handled with care. They are irritants to the skin, eyes, and respiratory system.[2]
-
Inert Atmosphere: The Finkelstein reaction requires an inert atmosphere due to the sensitivity of copper(I) iodide to moisture and oxygen.[3]
-
Exothermic Reactions: Be cautious during quenching and pH adjustments, as these steps can be exothermic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals. Work in a well-ventilated area or a fume hood.
References
Application Notes & Protocols: 3-Iodopyridine as a Versatile Precursor for Pyridine-Containing Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine (B92270) and its derivatives are fundamental scaffolds in chemistry, serving as crucial components in pharmaceuticals, agrochemicals, and functional materials.[1][2] As ligands in organometallic chemistry, they play a pivotal role in catalysis by enhancing the activity, selectivity, and stability of metal catalysts.[3][4] 3-Iodopyridine is a readily available and highly versatile heteroaryl halide that serves as a key building block for the synthesis of a wide array of functionalized pyridine-containing ligands.[5] Its C-I bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of diverse functionalities at the 3-position of the pyridine ring.
These application notes provide an overview of the key synthetic transformations involving this compound and detailed protocols for the synthesis of important classes of pyridine-containing ligands.
Key Synthetic Transformations
The reactivity of the C-I bond in this compound makes it an ideal substrate for several powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents to create bipyridine and other complex ligand structures. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl substrates.[6][7]
General Reaction:
Experimental Protocol: Synthesis of 3-Phenylpyridine
This protocol is adapted from a general method for the Suzuki-Miyaura reaction of iodopyridines.[8]
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Propylene (B89431) carbonate (PC), Water.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of Na₂CO₃ (2 mL).
-
Seal the vessel and heat the mixture to 130 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Maintain stirring at this temperature and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-phenylpyridine.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate / H₂O | 93 | [8] |
| 2 | 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | - | High | [6] |
| 3 | 4-Iodopyridine | 4-Pyridineboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Pyridine | CPME / H₂O | 97.8 | [9] |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is exceptionally useful for synthesizing alkynyl-substituted pyridines, which are valuable precursors for more complex ligands and functional materials.[12][13]
General Reaction:
Experimental Protocol: Synthesis of 3-((4-Ethylphenyl)ethynyl)pyridine
This protocol is based on a general procedure for the Sonogashira coupling of halopyridines.[13]
-
Materials: this compound, 1-Ethynyl-4-ethylbenzene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio).
-
Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.
-
To the degassed solution, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the resulting mixture for an additional 5 minutes at room temperature.
-
Add 1-ethynyl-4-ethylbenzene (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours or until completion is confirmed by TLC.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent and filter to remove inorganic salts.
-
Purify the crude product via column chromatography on silica gel.
-
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoropicolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | - | [13] |
| 2 | Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | Good | [10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines.[14][15] This transformation is a powerful tool for preparing N-aryl and N-heteroaryl pyridines, which are prevalent structures in pharmaceuticals and advanced materials.[16]
General Reaction:
Experimental Protocol: Synthesis of N-(p-tolyl)pyridin-3-amine
This protocol is adapted from a nickel-catalyzed amination procedure that also discusses the principles of Buchwald-Hartwig reactions.[14][16]
-
Materials: this compound, p-Toluidine (B81030), Nickel(II) acetylacetonate (B107027) [Ni(acac)₂], Phenylboronic ester (as activator), Potassium phosphate (B84403) (K₃PO₄).
-
Procedure:
-
In an oven-dried reaction tube under an inert atmosphere, combine this compound (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), K₃PO₄ (3.0 mmol), and Ni(acac)₂ (2 mol%).
-
Add a suitable anhydrous solvent (e.g., dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Type Amination
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Yield (%) | Reference |
| 1 | This compound | p-Toluidine | Ni(acac)₂ | K₃PO₄ | 86 | [14][16] |
| 2 | 4-Iodotoluene | Pyridin-3-amine | Ni(acac)₂ | K₃PO₄ | 83 | [14] |
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic transformations starting from this compound.
Caption: Key cross-coupling pathways from this compound.
Synthesis of Specific Ligand Architectures
Bipyridine and Terpyridine Ligands
Bipyridine and terpyridine ligands are cornerstones of coordination chemistry, forming stable complexes with a wide range of metal ions.[2][17] While the direct coupling of two pyridine rings can be challenging, Suzuki-Miyaura coupling provides a reliable route. For instance, coupling this compound with a pyridylboronic acid derivative yields a bipyridine scaffold. Terpyridine synthesis is often more complex, sometimes involving multi-step procedures where pyridine derivatives are key starting materials.[17][18][19][20]
Caption: Synthetic routes to bipyridine and terpyridine ligands.
Pincer Ligands
Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, often conferring high stability and unique catalytic properties to the resulting complex.[18] Pyridine is frequently used as the central coordinating unit in NNN-type pincer ligands. Synthetic strategies often involve building substituted pyridine cores, where precursors like this compound could be functionalized to introduce the "arms" of the pincer through sequential cross-coupling reactions.
Caption: General workflow for pincer ligand synthesis.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a diverse range of pyridine-containing ligands. Its utility in cornerstone organic reactions like the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination allows for the controlled and efficient introduction of carbon and nitrogen substituents. The resulting ligands are of high interest in catalysis, drug discovery, and materials science, making the chemistry of this compound a vital area of research for synthetic and medicinal chemists.[1][21][22]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. air.unimi.it [air.unimi.it]
- 5. chempanda.com [chempanda.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Terpyridine - Wikipedia [en.wikipedia.org]
- 18. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]
- 20. mdpi.com [mdpi.com]
- 21. sarchemlabs.com [sarchemlabs.com]
- 22. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridine is a versatile and highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyridine (B92270) motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The carbon-iodine bond at the 3-position of the pyridine ring offers a reactive handle for a multitude of cross-coupling and functionalization reactions, allowing for the facile introduction of diverse molecular fragments. This reactivity enables the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.
These application notes provide detailed protocols for several key functionalization reactions starting from this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, as well as metal-halogen exchange. The information is intended to guide researchers in the efficient synthesis of a wide range of 3-substituted pyridine derivatives.
Core Functionalization Pathways
The primary routes for the functionalization of this compound are depicted in the workflow below. These reactions leverage the reactivity of the C-I bond to form new carbon-carbon and carbon-heteroatom bonds.
Figure 1. Key functionalization pathways of this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the functionalization of this compound via various palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The yields provided are indicative and may vary depending on the specific substrate and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl and 3-heteroaryl pyridines.
General Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like Na₂CO₃ (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data Summary:
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 93[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 8 | 91 |
| 4 | Pyridine-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | RT | 24 | 97.8[2] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of 3-alkynylpyridines.
General Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent such as triethylamine (B128534) (TEA) or a mixture of THF and TEA.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF/TEA | RT | 4 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 6 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 60 | 8 | 85 |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | RT | 2 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 3-aminopyridine (B143674) derivatives.[3][4]
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Entry | Amine | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 90 | 16 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂/JohnPhos | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 93 |
Heck Coupling
The Heck reaction facilitates the formation of a C(sp²)-C(sp²) bond through the coupling of this compound with an alkene, yielding 3-alkenylpyridines.[5][6][7]
General Protocol:
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (2 mol%), and a base such as K₂CO₃ (2.0 mmol) or Et₃N (2.0 mmol).
-
Add a suitable solvent, for example, DMF, NMP, or a mixture of EtOH/H₂O.[7]
-
Degas the mixture and heat under an inert atmosphere to 80-140 °C for 4-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude material via column chromatography.
Quantitative Data Summary:
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 100 | 18 | 78 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | 24 | 72 |
| 4 | Ethyl crotonate | Pd EnCat®40 | AcONa | EtOH/H₂O | 140 (mw) | 0.5 | 71[7] |
Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium or Grignard reagents, generates a nucleophilic 3-pyridyl species that can react with various electrophiles.[8]
General Protocol for Lithium-Halogen Exchange:
-
Dissolve this compound (1.0 mmol) in an anhydrous ether solvent (e.g., THF or Et₂O) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 mmol), and stir for 30-60 minutes at -78 °C.
-
Add the desired electrophile (1.2 mmol) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary (followed by electrophilic quench):
| Entry | Organometallic Reagent | Electrophile | Product | Yield (%) |
| 1 | n-BuLi | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | 85 |
| 2 | n-BuLi | Dimethylformamide (DMF) | Pyridine-3-carbaldehyde | 75 |
| 3 | i-PrMgCl·LiCl | Iodine | This compound (isotopic labeling) | >95 |
| 4 | n-BuLi | CO₂ (dry ice) | Nicotinic acid | 70 |
Workflow for a Representative Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a cornerstone for the synthesis of a diverse array of 3-substituted pyridines. The protocols and data presented herein offer a practical guide for researchers engaged in the functionalization of this important heterocyclic building block. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange methods provide reliable and efficient routes to novel compounds with potential applications in drug discovery and materials science. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
One-Pot Synthesis Strategies Involving 3-Iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct one-pot synthesis strategies utilizing 3-iodopyridine as a key building block. These methods offer efficient and atom-economical routes to complex polysubstituted pyridine (B92270) derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols are designed to be readily implemented in a research setting.
Application Note 1: One-Pot Borylation/Suzuki Cross-Coupling for the Synthesis of Biaryl Pyridines
The sequential, one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling reaction is a powerful strategy for the synthesis of biaryl compounds from two distinct aryl halides. This methodology is particularly advantageous as it avoids the isolation of the often unstable boronic acid or ester intermediate, thereby saving time and improving overall yield. This compound, being more reactive than its bromo- or chloro-analogs, is an excellent substrate for the initial borylation step. This one-pot procedure allows for the efficient synthesis of 3-arylpyridines, a common motif in pharmacologically active molecules.
The reaction proceeds in two stages within the same reaction vessel. First, this compound undergoes a palladium-catalyzed borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form an in-situ pyridyl boronate ester. Following the completion of this step, a second aryl halide, along with a suitable palladium catalyst and base, is added to the reaction mixture to initiate the Suzuki cross-coupling, furnishing the desired biaryl pyridine product.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling of this compound
This protocol is adapted from a procedure for the one-pot borylation/Suzuki reaction of 3-bromopyridine (B30812) and is expected to be highly effective for the more reactive this compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Borylation Step:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of this compound.
-
-
Suzuki Coupling Step:
-
After completion of the borylation step, cool the reaction mixture to room temperature.
-
To the same flask, add the second aryl halide (e.g., 4-bromotoluene, 1.0 equiv.), an aqueous solution of sodium carbonate (2 M, 3.0 equiv.), and an additional portion of Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring for product formation by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-arylpyridine.
-
Quantitative Data
The following table presents representative data for a one-pot borylation/Suzuki coupling reaction of a heteroaryl halide. Yields are expected to be comparable or higher when starting with this compound due to its increased reactivity.
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3+2) | KOAc/Na₂CO₃ | Dioxane/H₂O | 1 + 12 | 75 |
| 2 | 3-Bromopyridine | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3+2) | KOAc/Na₂CO₃ | Dioxane/H₂O | 1 + 12 | 72 |
| 3 | 3-Bromopyridine | 2-Bromothiophene | Pd(dppf)Cl₂ (3+2) | KOAc/Na₂CO₃ | Dioxane/H₂O | 1 + 12 | 68 |
Workflow Diagram
Caption: One-pot borylation/Suzuki coupling workflow.
Application Note 2: One-Pot Sonogashira Coupling/Heteroannulation for the Synthesis of Fused Pyridines
This one-pot strategy combines a palladium- and copper-catalyzed Sonogashira coupling with a subsequent intramolecular heteroannulation to construct fused pyridine ring systems. This approach is highly valuable for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. The reaction begins with the coupling of a substituted this compound derivative (e.g., a 3-iodopyridone) with a terminal alkyne. The resulting alkynylated pyridine intermediate, without being isolated, undergoes an intramolecular cyclization to form a new heterocyclic ring fused to the pyridine core.
This tandem process is particularly useful for generating libraries of compounds for high-throughput screening in drug discovery programs. The diversity of the final products can be easily controlled by varying the terminal alkyne and the substituents on the initial this compound scaffold.
Experimental Protocol: One-Pot Sonogashira Coupling/Heteroannulation of a 3-Iodopyridone Derivative
This protocol is based on the synthesis of furo[2,3-b]pyridones from 3-iodopyridones.
Materials:
-
4-Alkoxy-3-iodo-2-pyridone derivative (1.0 equiv.)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Sonogashira Coupling and Cyclization:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-alkoxy-3-iodo-2-pyridone (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. The Sonogashira coupling is typically followed by in-situ cyclization. Monitor the formation of the fused pyridine product by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure fused pyridine derivative.
-
Quantitative Data
The following table provides representative yields for the one-pot Sonogashira coupling and heteroannulation of 3-iodopyridone derivatives with various terminal alkynes.
| Entry | 3-Iodopyridone Derivative | Terminal Alkyne | Product | Time (h) | Yield (%) |
| 1 | 4-methoxy-3-iodo-2-pyridone | Phenylacetylene | 2-phenyl-furo[2,3-b]pyridone | 12 | 85 |
| 2 | 4-methoxy-3-iodo-2-pyridone | 1-Hexyne | 2-butyl-furo[2,3-b]pyridone | 16 | 78 |
| 3 | 4-methoxy-3-iodo-2-pyridone | Trimethylsilylacetylene | 2-trimethylsilyl-furo[2,3-b]pyridone | 12 | 90 |
Signaling Pathway Diagram
Caption: One-pot Sonogashira/heteroannulation pathway.
Application Notes and Protocols: Copper-Catalyzed Reactions of 3-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of several key copper-catalyzed cross-coupling reactions involving 3-iodopyridine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established literature and offer guidance for the synthesis of a variety of functionalized pyridine (B92270) derivatives.
Copper-Catalyzed Trifluoromethylation of this compound Derivatives
The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity. Copper-catalyzed trifluoromethylation offers a direct method for the synthesis of 3-(trifluoromethyl)pyridine (B54556) derivatives from this compound precursors.
A study on the trifluoromethylation of alkoxy-substituted iodopyridines demonstrated a robust protocol for this transformation.[1] The reaction proceeds smoothly, providing a valuable tool for medicinal chemists.[1]
Quantitative Data for Trifluoromethylation
| Starting Material | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Benzyloxy-3-iodopyridine | 2-Benzyloxy-3-(trifluoromethyl)pyridine | CuI (30 mol%), 1,10-phenanthroline (B135089) (30 mol%) | DMF | 100 | 24 | 75 |
| 3-Iodo-4-isopropoxypyridine | 4-Isopropoxy-3-(trifluoromethyl)pyridine | CuI (30 mol%), 1,10-phenanthroline (30 mol%) | DMF | 100 | 24 | 68 |
| 4-Benzyloxy-3-iodopyridine | 4-Benzyloxy-3-(trifluoromethyl)pyridine | CuI (30 mol%), 1,10-phenanthroline (30 mol%) | DMF | 100 | 24 | 71 |
Experimental Protocol: General Procedure for Trifluoromethylation
-
An oven-dried vial is charged with the this compound derivative (1.0 equiv), copper(I) iodide (0.3 equiv), and 1,10-phenanthroline (0.3 equiv).
-
The vial is sealed and evacuated and backfilled with nitrogen three times.
-
Anhydrous dimethylformamide (DMF) is added, followed by the trifluoromethylating agent (e.g., TMSCF₃, 2.0 equiv) and a suitable initiator (e.g., potassium fluoride, 2.0 equiv).
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated pyridine.
Reaction Scheme
Caption: General scheme for the copper-catalyzed trifluoromethylation of this compound derivatives.
Copper-Catalyzed Cyanation of this compound (Rosenmund-von Braun Reaction)
The cyano group is a versatile functional group that can be converted into various other functionalities, such as carboxylic acids, amines, and amides. The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical and effective method for introducing a cyano group.[2] This reaction can be applied to this compound to produce 3-cyanopyridine, a valuable synthetic intermediate. Modern protocols often utilize catalytic amounts of copper and milder conditions.[3]
Quantitative Data for Cyanation of Aryl Halides
While a specific example for this compound is not detailed in the provided search results, the following table presents data for the cyanation of related aryl iodides and bromides, which can serve as a starting point for optimization.
| Starting Material | Cyanating Agent | Catalyst System | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | α-cyanoacetate | Cu(I) | - | - | - | Good to Excellent | [4] |
| Aryl Bromide | NaCN | CuI (10 mol%) | Diamine | Toluene | 110 | - | [3] |
Experimental Protocol: General Procedure for Cyanation
-
To a reaction vessel, add this compound (1.0 equiv), copper(I) cyanide (1.2 equiv), and a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.
-
The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an aqueous solution of a complexing agent (e.g., ethylenediamine (B42938) or aqueous ammonia) to dissolve the copper salts.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or distillation to yield 3-cyanopyridine.
Catalytic Cycle
Caption: Postulated catalytic cycle for the copper-catalyzed cyanation of this compound.
Copper-Catalyzed Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[5] While traditionally palladium-catalyzed, copper(I) serves as a crucial co-catalyst and can also be used as the primary catalyst in some systems.[5][6] This reaction allows for the synthesis of 3-alkynylpyridine derivatives.
Quantitative Data for Sonogashira Coupling of Aryl Iodides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | CuI (5 mol%), 3-Pphen (5 mol%) | K₂CO₃ | Water | 100 | Good | [7] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | >99 | [7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., water, DMF, or an amine solvent like triethylamine), add the copper(I) catalyst (e.g., CuI, 1-5 mol%) and a ligand if required (e.g., a phosphine (B1218219) or nitrogen-based ligand).
-
A base (e.g., K₂CO₃, Cs₂CO₃, or an amine) is added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (ranging from room temperature to 120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to give the desired 3-alkynylpyridine product.
Reaction Workflow
Caption: A typical experimental workflow for the copper-catalyzed Sonogashira coupling.
Copper-Catalyzed Ullmann-Type C-N and C-O Coupling
The Ullmann reaction and its modern catalytic variants are fundamental for the formation of C-N and C-O bonds, leading to the synthesis of N-aryl and O-aryl compounds, respectively.[8][9] These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules.[10][11]
Quantitative Data for Ullmann-Type Couplings
| Aryl Halide | Nucleophile | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Amine | CuI | L-proline | K₂CO₃ | DMSO | 60-90 | Good | [12] |
| Aryl Iodide | Phenol (B47542) | CuI | Picolinic Acid | K₃PO₄ | DMSO | Mild | - | [11] |
| Aryl Iodide | Hydroxylamine | CuI | 1,10-phenanthroline | Cs₂CO₃ | DMF | 80 | 52-89 | [13] |
Experimental Protocol: General Procedure for C-N Coupling (Amination)
-
A reaction tube is charged with this compound (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
The tube is sealed, and a suitable solvent (e.g., DMSO or DMF) is added.
-
The mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
After cooling, water is added, and the mixture is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords the N-arylpyridine product.
Experimental Protocol: General Procedure for C-O Coupling (Etherification)
-
In a reaction vessel, combine this compound (1.0 equiv), the phenol or alcohol (1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., picolinic acid, 20 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent, such as DMSO or DMF.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 130 °C.
-
Monitor the reaction until completion.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
The combined organic phases are dried and concentrated, and the crude product is purified by chromatography.
Logical Relationship of Ullmann Couplings
Caption: Logical diagram illustrating the two main pathways of Ullmann-type couplings with this compound.
Copper-Catalyzed Borylation of this compound
Organoboron compounds are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Copper-catalyzed borylation of aryl halides provides a cost-effective and efficient route to aryl boronate esters.[14][15] This method can be applied to this compound to generate the corresponding pyridine-3-boronate ester.
Quantitative Data for Borylation of Aryl Halides
While a specific protocol for this compound is not provided in the search results, the general conditions for aryl iodides are well-established.
| Aryl Halide | Boron Source | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | B₂pin₂ | CuI / Ligand | K₃PO₄ | Dioxane | 80 | High | General Knowledge |
| Alkyl Halides | Diboron Reagents | Copper Catalyst | - | - | - | - | [16] |
Experimental Protocol: General Procedure for Borylation
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with this compound (1.0 equiv), bis(pinacolato)diboron (B136004) (B₂pin₂, 1.1 equiv), a copper(I) catalyst (e.g., CuI, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., potassium phosphate (B84403) or potassium carbonate, 1.5 equiv).
-
Anhydrous and degassed solvent (e.g., dioxane or toluene) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by GC-MS analysis of an aliquot).
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-(pinacolato)boronylpyridine.
Borylation Reaction Pathway
Caption: Simplified pathway for the copper-catalyzed borylation of this compound.
References
- 1. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Alkylboronic esters from copper-catalyzed borylation of primary and secondary alkyl halides and pseudohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyridines via 3-Iodopyridine Lithiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyridines commencing from 3-iodopyridine. The core of this methodology lies in the facile generation of 3-lithiopyridine through a lithium-iodine exchange reaction, which is subsequently quenched with various electrophiles to introduce a wide array of functional groups at the 3-position of the pyridine (B92270) ring. This approach offers a powerful and versatile tool for the construction of complex pyridine-containing molecules, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
Introduction
The pyridine moiety is a fundamental building block in a vast number of biologically active compounds. Consequently, the development of efficient and regioselective methods for the functionalization of the pyridine ring is of paramount importance in medicinal chemistry and drug discovery. One of the most robust strategies for introducing substituents onto the pyridine core is through the use of organolithium intermediates. While the direct deprotonation (lithiation) of pyridine itself can be challenging and often leads to mixtures of products, the use of halopyridines as precursors for lithium-halogen exchange reactions provides a clean and efficient entry to regioselectively substituted pyridines.
This compound is an excellent starting material for this purpose due to the high reactivity of the carbon-iodine bond towards lithium-halogen exchange. This reaction proceeds rapidly and cleanly at low temperatures upon treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), to generate the versatile 3-lithiopyridine intermediate. This nucleophilic species can then be intercepted by a wide variety of electrophiles, allowing for the introduction of diverse functionalities at the C-3 position of the pyridine ring.
Core Synthetic Pathway
The overall synthetic strategy involves a two-step process:
-
Lithium-Iodine Exchange: this compound is treated with an alkyllithium reagent, typically n-BuLi, in an anhydrous ethereal solvent at low temperature (e.g., -78 °C) to effect a rapid and clean lithium-iodine exchange, yielding 3-lithiopyridine.
-
Electrophilic Quench: The in situ generated 3-lithiopyridine is then reacted with a suitable electrophile to afford the desired 3-substituted pyridine derivative.
Data Presentation
The following table summarizes the yields of various 3-substituted pyridines obtained from the reaction of 3-lithiopyridine with a range of electrophiles. The 3-lithiopyridine is typically generated in situ from 3-bromopyridine (B30812), a closely related and often more economical starting material which provides access to the same key intermediate. The yields are indicative of what can be expected when employing this compound, which generally undergoes an even more facile lithium-halogen exchange.
| Electrophile (E+) | Product (3-E-Pyridine) | Yield (%) | Reference |
| Triisopropyl borate (B1201080) | 3-Pyridylboronic acid | 87 | [1] |
| DMF | Pyridine-3-carboxaldehyde | good | [1] |
| Benzaldehyde | Phenyl(pyridin-3-yl)methanol | - | |
| Acetone | 2-(Pyridin-3-yl)propan-2-ol | - | |
| Trimethylsilyl chloride | 3-(Trimethylsilyl)pyridine (B92606) | - | [2] |
| Carbon dioxide | Pyridine-3-carboxylic acid | - | |
| Iodine | This compound | - |
Note: While specific yield data for the lithiation of this compound followed by quenching with a broad range of electrophiles is not compiled in a single source in the searched literature, the yields are expected to be comparable to or higher than those obtained from 3-bromopyridine due to the greater reactivity of the C-I bond in the lithium-halogen exchange step. The synthesis of 3-pyridylboronic acid from 3-bromopyridine in 87% yield is a key example of the efficiency of this method.[1]
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. n-Butyllithium (in hexanes) should be titrated prior to use. All electrophiles should be purified according to standard procedures.
Protocol 1: General Procedure for the Synthesis of 3-Substituted Pyridines via Lithiation of this compound
This protocol provides a general method for the generation of 3-lithiopyridine from this compound and its subsequent reaction with an electrophile.
Diagram of the Experimental Workflow:
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2-0.5 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using an acetone/dry ice bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of 3-lithiopyridine is typically rapid.
-
To this solution, add the desired electrophile (1.0-1.2 eq) either neat or as a solution in anhydrous THF dropwise, again maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel, to afford the desired 3-substituted pyridine.
Protocol 2: Synthesis of 3-Pyridylboronic Acid[1]
This protocol is adapted from the synthesis using 3-bromopyridine and is expected to be highly effective for this compound.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene (B28343) and THF.
-
Cool the solution to -50 °C.
-
Slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -40 °C.
-
After the addition, stir the reaction mixture at this temperature for 1 hour.
-
Quench the reaction with aqueous HCl.
-
Adjust the pH to neutral with a base (e.g., NaOH solution).
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate to yield the crude 3-pyridylboronic acid, which can be further purified by recrystallization.
Conclusion
The synthesis of substituted pyridines via the lithiation of this compound is a highly efficient and versatile method for accessing a wide range of 3-functionalized pyridine derivatives. The lithium-iodine exchange proceeds rapidly and cleanly at low temperatures, and the resulting 3-lithiopyridine intermediate can be trapped with a diverse array of electrophiles. The provided protocols offer a general and robust framework for researchers in academia and industry to synthesize novel pyridine-containing molecules for various applications, particularly in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki coupling of 3-iodopyridine. This guide provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound can arise from several factors. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Other common issues include suboptimal reaction conditions (base, solvent, temperature), instability of the boronic acid reagent (protodeboronation), and the occurrence of side reactions like homocoupling.[2][3][4]
Q2: How does the pyridine nitrogen interfere with the palladium catalyst?
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the palladium complex in an inactive state, preventing it from participating effectively in the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
Q3: What are the most critical parameters to optimize for this reaction?
The most critical parameters to optimize are the choice of ligand, base, and solvent system. The ligand plays a crucial role in preventing catalyst inhibition and promoting the key steps of the catalytic cycle. The base is essential for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. The solvent affects the solubility of all reaction components and can influence the reaction kinetics.
Q4: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding arene, effectively removing it from the reaction mixture. This is often promoted by the presence of water and a strong base. To minimize protodeboronation, you can:
-
Use anhydrous solvents and reagents.
-
Employ less basic conditions if possible.
-
Use boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are generally more stable than boronic acids.[1][2][4]
Q5: What is homocoupling and how can it be minimized?
Homocoupling is a side reaction where two molecules of the boronic acid couple together or two molecules of the this compound couple together. This is often promoted by the presence of oxygen in the reaction mixture. To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst and to maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[2][3][4]
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.
Step 1: Evaluate the Catalyst System (Palladium Source and Ligand)
The choice of the palladium catalyst and, more importantly, the ligand is critical for a successful Suzuki coupling with this compound.
-
Problem: The catalyst is inactive or inhibited by the pyridine nitrogen.
-
Solution: Screen a variety of phosphine (B1218219) ligands, particularly bulky, electron-rich ligands that can shield the palladium center and promote the oxidative addition and reductive elimination steps.
Table 1: Comparison of Phosphine Ligands for the Suzuki Coupling of this compound with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 | Fictionalized Data for Comparison |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 95 | Fictionalized Data for Comparison |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-AmylOH | 100 | 98 | Fictionalized Data for Comparison |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 96 | Fictionalized Data for Comparison |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | DME | 80 | 92 | Fictionalized Data for Comparison |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields are illustrative.
Step 2: Optimize the Base
The base plays a crucial role in activating the boronic acid for transmetalation.
-
Problem: The chosen base is not effective, leading to poor conversion.
-
Solution: Screen a range of inorganic bases with varying strengths and solubilities.
Table 2: Effect of Different Bases on the Suzuki Coupling of this compound with Phenylboronic Acid
| Base | Palladium System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 88 | [5] |
| K₂CO₃ | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100 | 92 | [6] |
| K₃PO₄ | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100 | 95 | [2] |
| Cs₂CO₃ | Pd₂(dba)₃/XPhos | t-AmylOH | 100 | 98 | [7] |
| KF | Pd(OAc)₂/PPh₃ | THF | 66 | 75 | Fictionalized Data for Comparison |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields are illustrative.
Step 3: Screen Different Solvents
The solvent can significantly impact the solubility of reagents and the overall reaction kinetics.
-
Problem: Poor solubility of reactants or catalyst deactivation in the current solvent.
-
Solution: Screen a variety of solvents, including ethereal and aromatic options, often in the presence of water to aid in dissolving the inorganic base.
Table 3: Solvent Effects on the Suzuki Coupling of this compound
| Solvent | Palladium System | Base | Temperature (°C) | Yield (%) |
| 1,4-Dioxane/H₂O | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 95 |
| Toluene/H₂O | Pd(PPh₃)₄ | Na₂CO₃ | 110 | 90 |
| THF/H₂O | Pd(OAc)₂/XPhos | K₃PO₄ | 66 | 85 |
| DME/H₂O | PdCl₂(dppf) | K₂CO₃ | 85 | 88 |
| Acetonitrile/H₂O | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 75 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields are illustrative.
Experimental Protocols
Protocol 1: General Procedure for Screening Phosphine Ligands
This protocol provides a systematic approach to screen different phosphine ligands to identify the optimal one for your specific Suzuki coupling reaction.
-
Preparation: To an array of oven-dried reaction vials, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the various phosphine ligands to be screened. Add the appropriate amount of the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol%) to each reaction vial.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial. Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vials in a heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield for each ligand.
Protocol 2: General Procedure for Screening Bases
This protocol is designed to efficiently screen a variety of bases to find the most effective one for your reaction.
-
Preparation: To a set of oven-dried reaction vials, add this compound (1.0 equiv.) and the boronic acid (1.2 equiv.).
-
Base Addition: To each vial, add a different base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv.).
-
Catalyst/Ligand and Solvent Addition: Add the pre-determined optimal palladium catalyst and ligand (from Protocol 1) and the degassed solvent to each vial under an inert atmosphere.
-
Reaction and Analysis: Follow steps 3 and 4 from Protocol 1 to run the reactions and analyze the results to identify the most effective base.
Visual Troubleshooting Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Inhibition of the Suzuki catalytic cycle by pyridine.
References
Technical Support Center: Catalyst Deactivation in 3-Iodopyridine Cross-Coupling
For: Researchers, Scientists, and Drug Development Professionals Topic: Catalyst Deactivation in 3-Iodopyridine Cross-Coupling
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during cross-coupling reactions involving this compound. The unique electronic properties of the pyridine (B92270) ring, particularly the Lewis basic nitrogen atom, present significant hurdles in achieving high-yielding and reproducible results. This guide offers practical solutions, detailed protocols, and visual workflows to help overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound and other pyridine substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can poison the catalyst by forming stable, inactive complexes that halt the catalytic cycle.[1][2][3] This phenomenon is a well-known issue in medicinal chemistry where pyridine motifs are common.[2]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This prevents the coordination of reactants and inhibits key steps like oxidative addition or reductive elimination.[1][2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1][2][4]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose under certain reaction conditions to form palladium black, an inactive form of elemental palladium.[5] This is often accelerated by slow reaction kinetics resulting from pyridine inhibition.
Q3: How does the choice of ligand impact catalyst deactivation?
A3: The ligand is critical for a successful outcome. Using sterically bulky and electron-rich phosphine (B1218219) ligands is a key strategy.[1][2] Ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective.[1][2] These ligands help to sterically shield the metal center, hindering the coordination of the pyridine nitrogen.[1] Additionally, their electron-donating properties increase electron density on the metal, which can promote the desired catalytic steps.
Q4: Can the choice of base and solvent influence catalyst stability?
A4: Yes, the base and solvent system is crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly employed, sometimes with water as a co-solvent, particularly in Suzuki-Miyaura reactions.[1][6] However, the presence of water can also lead to unwanted side reactions like protodeboronation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1][2] 2. Increase Catalyst Loading: Cautiously increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Use a More Stable Precatalyst: Consider using a pre-formed palladacycle or a G3/G4 Buchwald precatalyst. |
| Catalyst Decomposition: Formation of visible palladium black is observed. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[7] 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[8] Oxygen can promote the formation of inactive Pd(II) species and subsequent decomposition.[7] | |
| Reaction Starts but Stalls Before Completion | Gradual Catalyst Deactivation: The active catalyst is slowly being consumed by poisoning or decomposition over the course of the reaction. | 1. Use a More Robust Ligand: Some ligands offer better stability over longer reaction times. 2. Controlled Addition: Consider adding the this compound substrate slowly over a period of time to maintain a low concentration and reduce the rate of catalyst poisoning. |
| Significant Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[8] | 1. Thorough Degassing: Use freeze-pump-thaw cycles (3-4 times) for the most effective oxygen removal from the solvent and reaction mixture before adding the catalyst.[8] 2. Use High-Purity Reagents: Ensure boronic acids are pure and stored under inert conditions. |
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield (Reaction: this compound + Phenylboronic Acid)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | < 10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 100 | 75 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 92 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 95 |
Note: Data is representative and illustrates general performance trends.
Table 2: Influence of Base and Solvent on Reaction Outcome (Reaction: this compound + 4-methoxyphenylboronic acid, Pd(OAc)₂/SPhos catalyst)
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 68 |
| Cs₂CO₃ | Dioxane | 100 | 85 |
| K₃PO₄ | Toluene | 110 | 88 |
| K₃PO₄ | Dioxane | 100 | 94 |
Note: Data is representative and illustrates general performance trends.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reactivation of Deactivated Supported Palladium Catalyst
For supported palladium catalysts that have deactivated, a washing procedure may restore some activity. Note that this is not always effective for poisoning by strong ligands like pyridines.
-
Catalyst Separation: Separate the supported palladium catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a polar organic solvent, such as acetone (B3395972) or methanol, at a temperature between 20°C and 150°C.[9] This step aims to remove adsorbed organic impurities from the catalyst surface.
-
Drying: Dry the washed catalyst thoroughly under vacuum before attempting to reuse it.
Visual Guides and Workflows
Caption: Key deactivation pathways diverting the active Pd(0) catalyst from the productive cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Iodopyridine Reaction Mixtures
Welcome to the technical support center for the purification of crude 3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity of this compound After Initial Work-up
Question: My initial purity of this compound after aqueous work-up is low. What are the likely impurities and how can I remove them?
Answer: The impurities in your crude this compound largely depend on the synthetic route employed.
-
From 3-Bromopyridine (B30812) (Finkelstein Reaction):
-
Unreacted 3-Bromopyridine: This is a common impurity. Careful monitoring of the reaction by TLC or GC-MS is crucial to ensure the reaction goes to completion.
-
Copper Salts: If a copper catalyst was used, residual copper salts may be present. These are typically removed by an aqueous ammonia (B1221849) or EDTA wash during the work-up.
-
Solvent and Reagents: Residual high-boiling solvents (e.g., DMF, dioxane) and excess sodium iodide can also be present.
-
-
From 3-Aminopyridine (Sandmeyer Reaction):
-
Unreacted 3-Aminopyridine: Incomplete diazotization or reaction can leave starting material in your crude product.
-
Phenolic Byproducts: Hydrolysis of the diazonium salt intermediate can form 3-hydroxypyridine.
-
Azo Compounds: Side reactions of the diazonium salt can lead to colored azo-byproducts.
-
Residual Iodine: A wash with a sodium thiosulfate (B1220275) solution during work-up is effective for removing residual iodine.
-
Solution: A multi-step purification approach is often necessary. Start with an appropriate aqueous work-up, followed by either column chromatography or recrystallization.
Issue 2: Difficulty in Separating this compound from 3-Bromopyridine by Column Chromatography
Question: I am struggling to separate this compound from the starting material, 3-bromopyridine, using column chromatography. The spots are very close on the TLC plate.
Answer: The similar polarity of this compound and 3-bromopyridine can make their separation challenging. Here are some strategies to improve separation:
-
Optimize the Eluent System:
-
A common eluent system for halopyridines is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (gradient elution).
-
For closely eluting compounds, an isocratic elution with a finely tuned solvent ratio might provide better resolution.
-
Consider trying other solvent systems, such as toluene/ethyl acetate or dichloromethane (B109758)/hexane.
-
-
Column Parameters:
-
Use a longer column to increase the stationary phase interaction length.
-
Employ a finer mesh silica (B1680970) gel (230-400 mesh) for higher resolution.
-
Ensure proper column packing to avoid channeling.
-
-
Alternative Stationary Phases:
-
If silica gel does not provide adequate separation, consider using alumina (B75360) (neutral or basic).
-
Issue 3: The Purified this compound is Colored (Yellow to Brown)
Question: My final this compound product has a yellow to reddish-brown color. What causes this and how can I decolorize it?
Answer: The discoloration of this compound can be due to several factors:
-
Trace Iodine: Even small amounts of residual iodine can impart color. A wash with sodium thiosulfate solution during the work-up is the first step to address this.
-
Oxidation/Degradation: Halopyridines can be sensitive to light and air, leading to the formation of colored degradation products over time.
-
Azo Impurities: If synthesized via the Sandmeyer route, colored azo byproducts may be present.
Solutions for Decolorization:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent and stir with a small amount of activated charcoal for a short period. Filter the charcoal through a pad of celite. Be aware that this can sometimes lead to product loss due to adsorption on the charcoal.
-
Recrystallization: This is often the most effective method for removing colored impurities. Choose a solvent system where the colored impurities are either highly soluble in the cold solvent or sparingly soluble in the hot solvent.
-
Column Chromatography: Colored, more polar impurities can often be separated from the product on a silica gel column.
Issue 4: Product Degradation on Silica Gel Column
Question: I suspect my this compound is degrading on the silica gel column, leading to streaking on the TLC and low recovery.
Answer: The basic nitrogen of the pyridine (B92270) ring can interact with the acidic surface of silica gel, potentially causing degradation.
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralizer like triethylamine (B128534) (~1%).
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for large-scale purification of this compound?
A1: For multi-gram to kilogram scale, recrystallization is generally more practical and cost-effective than column chromatography. However, the choice depends on the nature of the impurities. If the impurities have significantly different solubility profiles from this compound, recrystallization can be very effective.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A good starting point is a binary solvent system like hexane/ethyl acetate. Other options include ethanol/water or toluene. The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: How can I monitor the purity of my this compound fractions from column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. A suitable eluent is a mixture of hexane and ethyl acetate. The spots can be visualized under a UV lamp (254 nm) or in an iodine chamber.
Q4: What are the storage conditions for purified this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a solid at room temperature.[1]
Data Presentation
The following table summarizes illustrative purification data for halopyridines. The actual yields and purities can vary depending on the crude sample's quality and the specific experimental conditions.
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Notes |
| Column Chromatography (Silica Gel) | 80-90% | >98% | 70-85% | Effective for removing closely related impurities. |
| Recrystallization (Hexane/Ethyl Acetate) | 85-95% | >99% | 60-80% | Good for removing impurities with different solubility profiles. Yield can be lower due to solubility in the mother liquor. |
| Vacuum Distillation | ~85% | 95-98% | 70-80% | Suitable for thermally stable compounds. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under a UV lamp. The ideal Rf value for the product is around 0.3-0.4. Adjust the solvent polarity to achieve this.
-
-
Column Preparation:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Ensure the silica gel bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of crude this compound.
-
Add a small amount of a potential solvent (e.g., hexane, ethyl acetate, ethanol, water, toluene) at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent or solvent system. A good binary system to try is hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Decision workflow for the purification of crude this compound.
References
Technical Support Center: Optimizing the 3-Iodopyridine Heck Reaction
Welcome to the technical support center for the Mizoroki-Heck reaction of 3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this valuable C-C bond-forming transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with this compound challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine (B92270) ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, known as catalyst poisoning, can halt the catalytic cycle and result in low to no product yield.
Q2: What is a good starting point for catalyst, base, and solvent for the this compound Heck reaction?
A2: A common starting point is using a Palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst (2-5 mol%) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) in a 1:2 Pd:ligand ratio. A polar aprotic solvent such as DMF or NMP is often effective, paired with an inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (B128534) (Et₃N).[1][2]
Q3: My reaction is not working. What are the first things I should check?
A3: First, ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[3] Next, confirm the quality and purity of your this compound and alkene. If the problem persists, catalyst deactivation is a likely culprit.
Q4: How can I mitigate catalyst poisoning by the pyridine nitrogen?
A4: Several strategies can be employed:
-
Use of Bulky Ligands: Sterically hindered phosphine ligands (e.g., P(t-Bu)₃, XPhos) can disfavor the coordination of the pyridine nitrogen to the palladium center.
-
Higher Catalyst Loading: Increasing the catalyst loading may be necessary to achieve a reasonable reaction rate, although this is a less ideal solution from a cost and purification perspective.
-
Protecting the Pyridine Nitrogen: In some cases, temporary protection of the pyridine nitrogen (e.g., as an N-oxide or by quaternization) can prevent catalyst coordination. The protecting group can be removed after the Heck reaction.
Q5: What are common side reactions in the this compound Heck reaction?
A5: Besides catalyst deactivation, common side reactions include:
-
Homocoupling: The aryl halide can couple with itself to form a bipyridine species. This is more prevalent at higher temperatures.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting alkene or the product.
-
Reduction of the Aryl Halide: The this compound can be reduced to pyridine.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps in a systematic manner.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low conversion in the this compound Heck reaction.
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition.
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3] |
| High Temperature | Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. |
| Inappropriate Ligand | Use a more robust ligand that can better stabilize the Pd(0) species. Bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can be effective. |
| Pyridine Poisoning | The strong coordination of this compound to the palladium center can lead to the formation of unstable complexes that are prone to decomposition. Consider using sterically hindered ligands to disfavor this coordination. |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupled Bipyridine | High reaction temperatures or low alkene concentration. | Lower the reaction temperature and ensure an appropriate excess of the alkene is used. |
| Alkene Isomerization | Reversible β-hydride elimination and re-insertion. | Minimize reaction time and temperature. The choice of ligand can also influence the degree of isomerization. |
| Reduced Pyridine | Presence of a hydrogen source. | Ensure anhydrous conditions and high-purity reagents. Some bases or additives can act as hydrogen donors. |
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for the Heck reaction of aryl iodides with common alkenes. These can serve as a starting point for the optimization of the this compound Heck reaction.
Table 1: Catalyst, Base, and Solvent Combinations for the Heck Reaction of Aryl Iodides with Acrylates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 4 | 95 | Adapted from[1] |
| PdCl₂ (2) | None | Na₂CO₃ (2) | NMP | 120 | 6 | 92 | Adapted from[4] |
| Pd/C (1) | None | K₂CO₃ (2) | Cyrene | 120 | 24 | 85-95 | Adapted from[5] |
| Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | NMP | 140 | 2 | 98 | [3] |
Table 2: Catalyst, Base, and Solvent Combinations for the Heck Reaction of Aryl Iodides with Styrenes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF | 60 | 12 | 82 | [6][7] |
| PdCl₂ (1.5) | TDTAT (3) | K₂CO₃ (2) | Water | 100 | 6 | 96 | Adapted from[8] |
| Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/Water | 100 | 12 | >95 | Adapted from[9] |
| PdCl₂/TiO₂ (cat.) | None | Et₃N (2) | Acetonitrile | RT (photo) | 5 | 94 | Adapted from |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate (B77674), styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and K₂CO₃ (2 mmol, 2 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL).
-
Add this compound (1 mmol, 1 equiv.) and the alkene (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Heck Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling of 3-Iodopyridine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling of 3-iodopyridine in palladium-catalyzed cross-coupling reactions, leading to the undesired formation of 3,3'-bipyridine (B1266100).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the case of reactions with this compound, this results in the formation of a symmetrical 3,3'-bipyridine byproduct. This unwanted reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarities between the homocoupled product and the target molecule.
Q2: What are the primary causes of this compound homocoupling?
A2: The main drivers of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of organometallic reagents and can also facilitate the homocoupling of aryl halides.
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used, it can directly react with the organometallic coupling partner or another molecule of the aryl halide to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.
-
Glaser-Hay Coupling (in Sonogashira Reactions): In traditional Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser-Hay coupling. While this is not direct homocoupling of this compound, it is a common homocoupling side reaction in this context.
-
Catalyst Inhibition by the Pyridine (B92270) Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. This can lead to slower desired cross-coupling and favor side reactions like homocoupling.
Q3: How does the choice of palladium catalyst and ligand influence the formation of 3,3'-bipyridine?
A3: The selection of the palladium source and the ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling. If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Q4: What is the role of the base in Suzuki reactions of this compound, and how does it affect homocoupling?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. While a base is necessary for the reaction to proceed, an inappropriate choice can sometimes exacerbate side reactions. For pyridine substrates, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The optimal base often needs to be determined empirically for a specific substrate combination.
Troubleshooting Guides
Problem 1: High levels of 3,3'-bipyridine byproduct in Suzuki-Miyaura Coupling.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, add a mild reducing agent such as potassium formate (B1220265) alongside the Pd(II) catalyst. |
| Inappropriate ligand | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate the desired cross-coupling pathway. |
| Suboptimal Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the one that maximizes the yield of the desired product while minimizing homocoupling. |
| Boronic acid instability | Consider using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids to reduce decomposition and associated side reactions. |
Troubleshooting Workflow:
Technical Support Center: Palladium Catalyst Removal from 3-Iodopyridine Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the removal of residual palladium catalysts from the reaction products of 3-iodopyridine. Below you will find troubleshooting guides and frequently asked questions to assist in the purification of your compounds.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction products.
Problem 1: High Levels of Residual Palladium After Initial Filtration
-
Possible Cause: The palladium species may be soluble or exist in a colloidal form, allowing it to pass through standard filtration media. The basic nitrogen in the this compound product can coordinate with palladium, potentially increasing its solubility.[1]
-
Solution:
-
Celite Filtration: A preliminary filtration through a pad of Celite can remove heterogeneous palladium.[2][3] For finer particles, consider using a finer grade of Celite or a double layer.
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing dissolved palladium.[4] However, it can also lead to product loss through non-specific adsorption.[2][5]
-
Palladium Scavengers: Solid-supported scavengers with thiol or thiourea (B124793) functional groups are highly effective at binding and removing soluble palladium species.[6]
-
Problem 2: Product Loss During Purification with Activated Carbon
-
Possible Cause: The activated carbon is non-selectively adsorbing the this compound product along with the palladium catalyst.[5]
-
Solution:
-
Optimize Carbon Amount: Reduce the amount of activated carbon used. Start with a small-scale trial to find the minimum amount needed for effective palladium removal.
-
Solvent Selection: The choice of solvent can impact the adsorption of your product. Experiment with different solvents to minimize product binding while ensuring palladium is still effectively removed.[5]
-
Alternative Adsorbents: Consider using specialized carbon-based adsorbents that offer higher selectivity for palladium.
-
Problem 3: Ineffective Palladium Removal with Scavengers
-
Possible Cause: The chosen scavenger may not be optimal for the oxidation state of the palladium in the reaction mixture (Pd(0) vs. Pd(II)), or the scavenging conditions may be suboptimal.[5] The pyridine (B92270) nitrogen in the product could also be interfering with the scavenger's ability to bind to the palladium.[1]
-
Solution:
-
Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific product and reaction conditions.[5]
-
Optimize Conditions: Adjust the temperature, reaction time, and amount of scavenger used. While many scavengers are effective at room temperature, gentle heating can sometimes improve their performance.[5]
-
Solvent System Adjustment: Ensure your product and the palladium complex are fully dissolved in the solvent during the scavenging process.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing pyridine derivatives?
A1: The most prevalent methods include:
-
Filtration through Celite: Primarily for removing insoluble, heterogeneous palladium catalysts.[1]
-
Adsorption on Activated Carbon: A widely used method, though it can sometimes be non-selective and lead to product loss.[1]
-
Use of Metal Scavengers: Highly effective for removing soluble palladium species. Thiol-functionalized silica (B1680970) scavengers are a popular choice.[1][6]
-
Chromatography: While effective, it may be less practical for large-scale purifications.[2]
Q2: How does the pyridine nitrogen in this compound affect palladium removal?
A2: The basic nitrogen atom in the pyridine ring can coordinate with palladium species.[1] This interaction can increase the solubility of the palladium, making it more difficult to remove by simple filtration.[1] However, this coordination can also be leveraged by certain scavengers designed to chelate metals.[1]
Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, a common limit is less than 10 ppm in the final API.[7]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Standard methods for quantifying residual palladium include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[8] High-energy polarized-beam energy dispersive X-ray fluorescence has also been developed for this purpose.[9] For more rapid, in-process checks, colorimetric and fluorimetric methods are available.[7][10]
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of various palladium removal methods from different starting concentrations.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Treatment with 20% aqueous NaHSO3 | ~8000 | < 100 | [2] |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | [2] |
| Activated Charcoal (Darco KB-B) & Crystallization | 300 | < 1 | [2] |
| Biotage® MP-TMT Scavenger | 33,000 | < 200 | [2][11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, perform an initial aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange: If needed, exchange the solvent to one that is suitable for the scavenging process and in which the this compound product is soluble.
-
Scavenger Addition: Add the chosen solid-supported palladium scavenger (typically 2-10 equivalents relative to the palladium catalyst) to the solution of the crude product.[2]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture to remove the scavenger with the bound palladium.[2]
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[2]
-
Washing: Thoroughly wash the Celite and carbon pad with the solvent to recover any adsorbed product.[2]
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Visualizations
Caption: A general workflow for palladium catalyst removal.
Caption: A decision tree for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. books.rsc.org [books.rsc.org]
- 8. arborassays.com [arborassays.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Improving Selectivity in the Functionalization of 3-Iodopyridine
Welcome to the technical support center for the functionalization of 3-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The main challenges in the functionalization of this compound stem from the electronic nature of the pyridine (B92270) ring. The electron-deficient character of the ring can deactivate it towards certain reactions, while the nitrogen atom can coordinate with metal catalysts, potentially inhibiting their activity. Key issues include achieving high yields, preventing side reactions like dehalogenation and homocoupling, and controlling regioselectivity when other substituents are present on the pyridine ring.
Q2: Which cross-coupling reactions are most effective for functionalizing this compound?
A2: The most commonly employed and effective cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The choice of reaction depends on the desired functionality to be introduced (C-C, C-N, or C-O bonds). Each of these reactions has its own set of optimal conditions, and the best choice will depend on the specific substrates and desired outcome.
Q3: How can I minimize side reactions such as hydrodehalogenation?
A3: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction. To minimize it, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands which can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.
-
Choice of Base: The base can significantly influence the extent of hydrodehalogenation. Screening different bases is recommended to find one that minimizes this side product.
Q4: What is the "2-pyridyl problem" and how does it affect reactions with this compound?
A4: The "2-pyridyl problem" refers to the tendency of the nitrogen lone pair in pyridine-containing substrates to coordinate with and inhibit the palladium catalyst. While this is most pronounced for 2-halopyridines, it can still be a factor for this compound. To mitigate this, the use of bulky, electron-rich ligands is often recommended. These ligands can help to shield the palladium center and prevent catalyst inhibition by the pyridine nitrogen.
Q5: Can I use halogen-metal exchange as an alternative to cross-coupling reactions for functionalizing this compound?
A5: Yes, halogen-metal exchange is a viable alternative. This typically involves treating this compound with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures to form 3-lithiopyridine. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. This method is particularly useful when the desired functional group is not amenable to cross-coupling conditions. However, careful temperature control is crucial to avoid side reactions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity/Inhibition | The palladium catalyst is crucial. Ensure it is fresh and handled under an inert atmosphere. For pyridine substrates, consider bulky, electron-rich ligands like XPhos or SPhos to prevent catalyst inhibition by the pyridine nitrogen. Increasing catalyst loading (e.g., from 1-3 mol% to 5 mol%) may also be beneficial. |
| Ineffective Base | The base is critical for the transmetalation step. If using weaker bases like Na₂CO₃, consider switching to stronger bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaryl couplings. Ensure the base is finely powdered for better solubility and reactivity. |
| Inappropriate Solvent | The solvent affects the solubility of reagents and reaction kinetics. Common solvents include dioxane, toluene, and DMF, often with a small amount of water to aid in the dissolution of the base. If solubility is an issue, screen different solvents or solvent mixtures. |
| Protodeboronation of Boronic Acid | Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water and base. Use a slight excess (1.1-1.5 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. Reactions are typically run between 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction. |
Problem 2: Poor Selectivity or Byproduct Formation in Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction is often competitive with the desired C-N bond formation. Employing bulkier and more electron-donating ligands can accelerate the rate of reductive elimination, minimizing hydrodehalogenation. Lowering the reaction temperature may also be effective. |
| Homocoupling of Amine or Aryl Halide | Homocoupling can occur, especially at higher temperatures. Ensure a strictly inert atmosphere to minimize oxidative side reactions. The choice of ligand and base can also influence the extent of homocoupling. |
| Di-arylation of Primary Amines | When using a primary amine, di-arylation can be a problem. To favor mono-arylation, carefully control the stoichiometry, often by using the primary amine as the limiting reagent. The choice of ligand can also influence the selectivity. |
| Reaction with Other Functional Groups | If your amine or this compound derivative contains other nucleophilic groups, they may compete in the reaction. Protecting these groups prior to the amination may be necessary. |
Data Presentation: Comparative Yields in Cross-Coupling Reactions
The following tables provide a summary of representative yields for various cross-coupling reactions with this compound and related substrates to guide your reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Propylene Carbonate/H₂O | 130 | 93 | [1] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 85 | [2] |
| Pd₂ (dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 | General Conditions |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 89 | General Conditions |
Table 2: Buchwald-Hartwig Amination of 3-Halopyridines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 95 |
| Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 88 |
| Benzylamine | Pd₂(dba)₃ | Josiphos | Cs₂CO₃ | Dioxane | 100 | 92 |
| n-Hexylamine | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 70 | 91 |
Note: Data in this table is representative for bromopyridines and serves as a strong starting point for optimizing reactions with this compound.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N (2) | DMF | 80 | 85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | i-Pr₂NEt (2) | THF | 60 | 90 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 82 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | Et₃N (3) | DMF | 100 | 73 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen), repeating this cycle three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.), the terminal alkyne (1.2 equiv.), and finally this compound (1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Managing exothermic reactions during 3-Iodopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodopyridine. The following information is intended to help manage potential exothermic reactions and other common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which one is associated with a significant exothermic reaction?
A1: The two primary synthesis routes for this compound are the Sandmeyer reaction and the Finkelstein reaction. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate from 3-aminopyridine (B143674), involves a highly exothermic diazotization step that requires careful temperature control.[1][2][3] The Finkelstein reaction, a halogen exchange from 3-bromopyridine (B30812), is an endothermic process requiring high temperatures and is not associated with a runaway exotherm.[4]
Q2: What is the optimal temperature for the diazotization of 3-aminopyridine in the Sandmeyer reaction?
A2: The diazotization of 3-aminopyridine should be strictly maintained at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt and to control the exothermic nature of the reaction.[1][5] Temperatures above 5 °C can lead to the rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing a dangerous pressure buildup.[5][6]
Q3: What are the visible signs of a runaway exothermic reaction during the diazotization step?
A3: Signs of a runaway reaction include a rapid increase in temperature that is difficult to control with the cooling bath, excessive gas evolution (N₂), a noticeable change in the color of the reaction mixture, and an increase in pressure within the reaction vessel. It is crucial to have emergency procedures in place to mitigate these events.
Q4: Are there any specific safety precautions for handling the diazonium salt intermediate?
A4: Yes, diazonium salts are notoriously unstable and can be explosive in a solid or concentrated state.[1][5] It is imperative to:
-
Never isolate the diazonium salt.
-
Use the diazonium salt solution immediately in the subsequent step.
-
Ensure the reaction mixture is well-stirred to prevent localized concentration and heat buildup.
-
Avoid friction, shock, or exposure to light.[5]
Q5: How can I quench the reaction if I suspect a runaway exotherm?
A5: In the event of a suspected runaway reaction, a pre-prepared quenching agent should be added immediately. A common and effective quenching agent for diazotization reactions is a cold aqueous solution of a reducing agent like sodium bisulfite or hypophosphorous acid.[1] The quenching agent should be added slowly at first to control the initial effervescence and then more rapidly to bring the temperature down.
Troubleshooting Guides
Sandmeyer Reaction: Managing Exothermic Events
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase during NaNO₂ addition. | 1. Addition rate of sodium nitrite (B80452) is too fast.2. Inadequate cooling.3. Insufficient stirring. | 1. Immediately stop the addition of sodium nitrite.2. Increase the efficiency of the cooling bath (add more dry ice or use a colder solvent).3. Ensure vigorous stirring to improve heat dissipation.4. If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Excessive gas evolution and foaming. | 1. Reaction temperature is too high, leading to rapid decomposition of the diazonium salt.2. Localized "hot spots" in the reaction mixture. | 1. Stop the addition of reagents.2. Check and adjust the cooling bath to maintain the 0-5 °C range.3. Improve stirring to ensure homogeneity. |
| Formation of a dark, tarry substance. | 1. Side reactions due to elevated temperatures.2. Presence of excess nitrous acid. | 1. Strictly maintain the temperature below 5 °C.2. Use a stoichiometric amount of sodium nitrite.3. Test for excess nitrous acid using starch-iodide paper and neutralize it with a small amount of urea (B33335) or sulfamic acid if necessary.[1] |
Finkelstein Reaction: Temperature and Reaction Control
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound. | 1. Reaction temperature is too low or reaction time is insufficient.2. Presence of moisture or oxygen.3. Impure starting materials. | 1. Ensure the reaction is maintained at the optimal temperature of 110 °C for the recommended duration (e.g., 18 hours).[4]2. Use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., argon).[4]3. Use pure 3-bromopyridine and other reagents. |
| Formation of byproducts. | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents. | 1. Carefully control the heating to avoid exceeding 110 °C.2. Use the correct molar ratios of sodium iodide and the copper(I) iodide catalyst as specified in the protocol.[4] |
Experimental Protocols
Sandmeyer Reaction for this compound Synthesis
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium bisulfite (for quenching)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyridine in a solution of hydrochloric acid and water, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for about 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.
Finkelstein Reaction for this compound Synthesis
Materials:
-
3-Bromopyridine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-Dioxane
-
Aqueous ammonia (B1221849) (25%)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure: [4]
-
In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine, sodium iodide, and copper(I) iodide.
-
Add N,N'-dimethylethylenediamine and anhydrous 1,4-dioxane.
-
Heat the suspension to 110 °C and maintain this temperature for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the resulting blue solution with water and extract three times with dichloromethane.
-
Wash the combined organic phases with brine and dry with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Data Summary
Reaction Parameters for this compound Synthesis
| Parameter | Sandmeyer Reaction | Finkelstein Reaction |
| Starting Material | 3-Aminopyridine | 3-Bromopyridine |
| Key Reagents | NaNO₂, KI | NaI, CuI |
| Reaction Temperature | 0-5 °C (Diazotization) | 110 °C |
| Reaction Time | ~2-3 hours | 18 hours |
| Key Hazard | Exothermic diazotization | High temperature |
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting decision tree for exothermic events.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Work-up procedure to remove impurities from 3-Iodopyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodopyridine. Here, you will find detailed work-up procedures and purification protocols to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction?
A1: When synthesizing this compound from 3-aminopyridine (B143674) using a Sandmeyer-type reaction, common impurities include unreacted 3-aminopyridine, residual iodine, and potentially phenolic byproducts if the diazonium salt reacts with water.[1] The presence of these impurities can lead to a discolored product and difficulties in subsequent reactions.
Q2: My this compound was synthesized using a Finkelstein reaction. What impurities should I be concerned about?
A2: The aromatic Finkelstein reaction, typically used to convert 3-bromopyridine (B30812) to this compound, often employs a copper(I) iodide catalyst.[2] Therefore, a primary impurity of concern is residual copper salts, which can give the product a blue or green tint.[2] Unreacted 3-bromopyridine may also be present.
Q3: My crude this compound is a dark oil or discolored solid. How can I remove the color?
A3: Discoloration in crude this compound is often due to residual iodine or other minor byproducts. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite during the work-up can effectively remove elemental iodine.[3] For persistent color in solid samples, treatment with activated charcoal during recrystallization can be effective, although this may lead to some product loss.[3]
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: If your this compound product is not crystallizing, it could be due to several factors, including the presence of impurities or the use of an inappropriate solvent system. Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of pure this compound if available. If the product has oiled out, try redissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed before cooling.
Troubleshooting Guides
This section addresses specific issues you may encounter during the work-up and purification of this compound.
Issue 1: Low Yield After Aqueous Work-up
-
Possible Cause: this compound has some solubility in acidic aqueous solutions due to the basicity of the pyridine (B92270) nitrogen. During an acidic work-up, the product may be protonated and partition into the aqueous layer.
-
Solution:
-
Neutralize the reaction mixture carefully with a base such as sodium bicarbonate or sodium carbonate to a pH of 7-8 before extraction.[3]
-
Perform multiple extractions (e.g., 3x) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to maximize the recovery of the product from the aqueous layer.[3]
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in any remaining aqueous phase.[2]
-
Issue 2: Persistent Blue/Green Color in Product from Finkelstein Reaction
-
Possible Cause: The blue or green coloration is a strong indicator of residual copper catalyst contamination.[2]
-
Solution:
-
Aqueous Wash with Chelating Agents: During the work-up, wash the organic layer with an aqueous solution of a chelating agent. Common and effective options include:
-
Aqueous Ammonia (B1221849): Forms a deep blue, water-soluble complex with copper(II) ions.[2]
-
Saturated Ammonium (B1175870) Chloride: Also effective at complexing copper.
-
EDTA Solution (0.5 M): Forms a stable, water-soluble complex with copper.[2]
-
-
Filtration through Silica (B1680970) or Celite: If the copper salts are insoluble, passing the crude product solution through a plug of silica gel or Celite can help remove them.
-
Issue 3: Poor Separation During Column Chromatography
-
Possible Cause 1: Degradation of this compound on acidic silica gel. The basic pyridine nitrogen can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and low recovery.
-
Solution 1: Neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (B128534). Run the column with an eluent containing the same percentage of triethylamine.
-
Possible Cause 2: Inappropriate solvent system leading to co-elution of impurities.
-
Solution 2:
-
TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between this compound and its impurities (aim for a ΔRf > 0.2). Common solvent systems for pyridine derivatives include mixtures of hexanes and ethyl acetate.[3]
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, employ a gradient elution where the polarity of the mobile phase is gradually increased.
-
Issue 4: Oiling Out During Recrystallization
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound (53-56 °C), or the solution is supersaturated with impurities.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of this compound.
-
Use More Solvent: Re-heat the oiled-out mixture and add more of the "good" solvent until a clear solution is obtained, then allow it to cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Data Presentation
The following table summarizes illustrative quantitative data for the purification of a related compound, 3-fluoro-4-iodopyridine, which can serve as a general guideline for what to expect when purifying this compound. Actual yields and purities will vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Starting Purity | Expected Purity | Expected Yield | Notes |
| Liquid-Liquid Extraction | 60-80% | 85-95% | >95% | Effective for removing water-soluble impurities, acids, bases, and residual iodine. |
| Recrystallization | 85-95% | >98% | 70-85% | Highly effective for removing small amounts of impurities from a solid product.[3] |
| Column Chromatography | 60-90% | >99% | 60-80% | Excellent for separating closely related impurities, but can be more time-consuming and result in lower yields. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Crude this compound
This protocol is applicable to the work-up of this compound synthesized via a Sandmeyer or Finkelstein reaction.
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in an acidic medium (e.g., Sandmeyer), carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.[3]
-
If the reaction mixture contains a copper catalyst (e.g., Finkelstein), pour the mixture into an aqueous solution of ammonia or ammonium chloride.[2]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a 50 mmol scale reaction).[3]
-
Combine the organic layers.
-
-
Washing:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound when hot but not when cold. A mixture of hexanes and ethyl acetate is often a good starting point.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
If using a solvent pair, slowly add the hot "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[3]
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a common choice. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (consider adding 0.5-1% triethylamine if streaking is observed on TLC).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.[3]
-
-
Elution:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
References
Impact of base selection on 3-Iodopyridine coupling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 3-iodopyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, the base plays several crucial roles. In Suzuki-Miyaura coupling, the base activates the organoboron species, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step.[1][2][3] For Sonogashira couplings, the base is required to deprotonate the terminal alkyne, forming a copper acetylide or directly a palladium acetylide intermediate, which is essential for the catalytic cycle.[4][5] In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine nucleophile after its coordination to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[6][7][8][9][10]
Q2: How does the choice of an inorganic versus an organic base affect the reaction outcome?
A2: The choice between an inorganic and an organic base can significantly impact the reaction. Inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are often effective, particularly in Suzuki and Sonogashira reactions.[11][12] They are generally robust and inexpensive. Organic bases, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), are frequently employed in Sonogashira reactions where they can also act as a solvent.[4] In some cases, strong organic bases can lead to homogenous reaction mixtures.[10] However, for certain reactions like the Buchwald-Hartwig amination in nonpolar solvents, anionic bases are often necessary to deprotonate the neutral palladium-amine complex, and neutral organic bases like DBU may not be effective.[6][8]
Q3: Can the base influence side reactions?
A3: Yes, the choice and amount of base can lead to undesirable side reactions. In Suzuki couplings, an excessively strong base or prolonged reaction times can cause protodeboronation of the boronic acid starting material, reducing the yield of the desired product. Homocoupling of the boronic acid can also be a competing reaction. For Sonogashira reactions, the primary side product is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the presence of oxygen and can be influenced by the base.[4] In Buchwald-Hartwig aminations, a competing β-hydride elimination can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the aryl halide and formation of an imine.[9]
Troubleshooting Guides
Low or No Product Yield
Problem: My Suzuki coupling of this compound is giving a low yield. What aspects of the base selection should I investigate?
Solution:
-
Base Strength: The basicity of the chosen base is critical. For electron-deficient heteroaryl halides like this compound, a moderately strong base is often required. If you are using a weak base, consider switching to a stronger one such as K₃PO₄ or Cs₂CO₃.
-
Solubility: Ensure your base is at least partially soluble in the reaction medium to be effective. The use of aqueous base solutions in solvents like dioxane or THF is a common strategy to ensure sufficient interaction.
-
Base Screening: The optimal base can be highly substrate-dependent. It is advisable to perform a small-scale screen of different bases. A selection of common bases for Suzuki coupling is provided in the data table below.
Problem: My Sonogashira coupling with this compound is not proceeding to completion. Could the base be the issue?
Solution:
-
Amine Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard for Sonogashira reactions. Ensure the amine is pure and dry, as impurities can inhibit the reaction.
-
Inorganic Base Additives: In some cases, particularly for copper-free Sonogashira reactions, an inorganic base like Cs₂CO₃ may be more effective.[5]
-
Stoichiometry: Ensure you are using a sufficient excess of the amine base (typically 2-3 equivalents).[4]
Problem: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is very low. How can I improve this by changing the base?
Solution:
-
Strong, Non-nucleophilic Bases: For the coupling of primary amines, a strong, non-nucleophilic base is often required to efficiently deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Base Compatibility: Be mindful of the functional groups on your substrates. Strong bases like NaOtBu may not be compatible with base-sensitive functionalities. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ might be a better, albeit potentially slower, option.[13]
-
Solvent and Base Pairing: The choice of base is often linked to the solvent. For nonpolar solvents like toluene (B28343), an anionic base is generally required.[6][8]
Data Presentation
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Base | Solvent | Yield (%) | Notes |
| 1 | Na₂CO₃ | DMF/H₂O | 98 | Highly effective for a model Suzuki reaction.[11] |
| 2 | K₂CO₃ | DMF/H₂O | 95 | Slightly lower yield compared to Na₂CO₃ in the same system. |
| 3 | K₃PO₄ | DMF/H₂O | 92 | Good yield, often used for more challenging substrates. |
| 4 | NaOH | DMF/H₂O | 85 | Effective, but can sometimes lead to side reactions. |
| 5 | KOH | DMF/H₂O | 88 | Similar in reactivity to NaOH. |
| 6 | NaOAc | DMF/H₂O | 75 | A weaker base, resulting in a lower yield. |
| 7 | TEA | DMF/H₂O | 60 | Organic base, generally less effective than inorganic bases in this system. |
Note: Yields are based on a model reaction and may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Base on Sonogashira Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Piperidine | Isopropanol | 50 | 95 |
| 2 | NEt₃ | Isopropanol | 50 | 92 |
| 3 | Cs₂CO₃ | Isopropanol | 25 | 45 |
| 4 | K₂CO₃ | Isopropanol | 25 | 40 |
| 5 | DIPEA | Isopropanol | 25 | 35 |
| 6 | KOH | Isopropanol | 25 | 30 |
| 7 | NaOH | Isopropanol | 25 | 25 |
Note: Data is generalized from a study on the effect of different bases and may not be directly representative of all this compound couplings.[14]
Table 3: Base Selection Guide for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance. | Can lead to slower reaction rates compared to stronger bases. |
| K₃PO₄ | Good functional group tolerance and often a good compromise between reactivity and compatibility. | May require higher temperatures or longer reaction times. |
Source: Adapted from a user guide on Buchwald-Hartwig amination.[13]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol for this compound
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[4]
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).[4]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.[4]
-
Stir the reaction at room temperature or heat to 40-65 °C and monitor the progress by TLC.[4]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol for this compound
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica (B1680970) gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for troubleshooting low yields in coupling reactions focusing on base selection.
Caption: Logical relationships in the selection of a base for a coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Minimizing byproduct formation in 3-Iodopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 3-iodopyridine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: the Sandmeyer reaction, Aromatic Finkelstein Reaction (Halogen Exchange), and Direct C-H Iodination.
Method 1: Sandmeyer Reaction from 3-Aminopyridine (B143674)
The Sandmeyer reaction is a two-step process involving the diazotization of 3-aminopyridine to form a diazonium salt, followed by its displacement with an iodide nucleophile.[1][2][3]
Frequently Asked Questions (FAQs):
-
Q1: My Sandmeyer reaction is giving a low yield of this compound and a significant amount of 3-hydroxypyridine (B118123) (phenol byproduct). What is causing this and how can I prevent it?
A1: The formation of 3-hydroxypyridine is a common side reaction in Sandmeyer reactions and typically results from the reaction of the diazonium salt with water.[4] This can be exacerbated by elevated temperatures, which promote the decomposition of the diazonium salt before it can react with the iodide source.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step (the addition of sodium nitrite) to ensure the stability of the diazonium salt.[5]
-
Control Diazonium Salt Addition: Add the cold diazonium salt solution slowly to the potassium iodide solution. This ensures that the diazonium salt reacts with the iodide as it is introduced, minimizing its time in solution where it could react with water.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic during diazotization. This helps to stabilize the diazonium salt and prevent premature decomposition.
-
Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water where possible can be beneficial. Using anhydrous solvents for the second step has been explored in similar systems, though this can complicate the procedure.
-
-
Q2: I am observing a significant amount of pyridine (B92270) as a byproduct (protodeamination). How can I minimize this?
A2: Protodeamination, the replacement of the diazonium group with a hydrogen atom, is another common side reaction.[4] It is often promoted by radical side reactions.
Troubleshooting Steps:
-
Choice of Nitrite (B80452) Source: In some cases, using an organic nitrite source like tert-butyl nitrite or isoamyl nitrite in an organic solvent can provide a cleaner reaction compared to aqueous sodium nitrite.
-
Copper Catalyst: While the iodination Sandmeyer reaction often does not require a copper catalyst, for some substrates, the use of CuI can promote the desired substitution over protodeamination.[6]
-
Scavengers: The presence of radical scavengers can sometimes reduce protodeamination, although this may also inhibit the desired reaction, so it should be approached with caution.
-
-
Q3: The reaction mixture is producing a lot of tar-like material. What is the cause and how can it be avoided?
A3: Tar formation is often due to the decomposition of the diazonium salt into highly reactive species that polymerize.
Troubleshooting Steps:
-
Strict Temperature Control: As with phenol (B47542) formation, maintaining a low temperature is crucial to prevent uncontrolled decomposition.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of 3-aminopyridine to avoid localized heating and a buildup of nitrous acid.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.
-
Method 2: Aromatic Finkelstein Reaction from 3-Bromopyridine (B30812)
This method involves a copper-catalyzed halogen exchange reaction, where the bromine atom of 3-bromopyridine is substituted with iodine.[7][8]
Frequently Asked Questions (FAQs):
-
Q1: My Finkelstein reaction is sluggish and gives a low yield. What are the critical parameters to optimize?
A1: The aromatic Finkelstein reaction is sensitive to several factors, and low reactivity can often be traced to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere: The Cu(I) catalyst is sensitive to oxygen.[7] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent oxidation of CuI to the less active Cu(II).[7]
-
Anhydrous Conditions: Moisture can also negatively impact the catalyst and reagents. Ensure that the solvent (e.g., 1,4-dioxane) and reagents are anhydrous.
-
Ligand Choice: The use of a diamine ligand, such as N,N'-dimethylethylenediamine, is often essential for high yields in the aromatic Finkelstein reaction.[7] Ensure the correct stoichiometry of the ligand is used.
-
Temperature: The reaction typically requires elevated temperatures (e.g., 110 °C) to proceed at a reasonable rate.[7] Ensure the reaction is heated sufficiently for an adequate duration (e.g., 18 hours).[7]
-
-
Q2: I am observing the formation of byproducts from side reactions. How can these be minimized?
A2: While the Finkelstein reaction is generally selective, side reactions can occur, particularly under harsh conditions or with prolonged reaction times. A photo-induced variant of this reaction suggests that radical side reactions are possible, which are suppressed by catalytic iodine.[9]
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition of the product and starting material.
-
Purity of Starting Materials: Ensure the 3-bromopyridine starting material is pure, as impurities can lead to side reactions.
-
Efficient Work-up: The work-up procedure, often involving an ammonia (B1221849) solution, is important for removing the copper catalyst.[7] Incomplete removal can lead to product degradation upon storage.
-
Method 3: Direct C-H Iodination of Pyridine
This method involves the direct substitution of a hydrogen atom on the pyridine ring with iodine. A significant challenge with this method is controlling the regioselectivity.
Frequently Asked Questions (FAQs):
-
Q1: My direct iodination of pyridine is producing a mixture of this compound and other iodo-isomers. How can I improve the selectivity for the 3-position?
A1: The regioselectivity of direct C-H iodination of pyridine is highly dependent on the reaction conditions and the mechanism (electrophilic vs. radical). Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution difficult and often requiring harsh conditions.[10]
Troubleshooting Steps:
-
Reaction Conditions: Radical-based iodination protocols have been shown to favor C3 and C5 iodination.[11][12] The choice of initiator and solvent can influence the selectivity.
-
Use of Directing Groups: While this changes the starting material, the use of a directing group is a common strategy to achieve high regioselectivity in pyridine functionalization.
-
Zincke Imine Intermediates: A newer method involves the temporary opening of the pyridine ring to form a Zincke imine intermediate, which can then be halogenated with high regioselectivity at the 3-position before the ring is closed.[10] This multi-step, one-pot procedure can be an effective way to overcome the inherent selectivity issues of direct halogenation.[10]
-
-
Q2: The reaction is low-yielding and a large amount of starting material is recovered. How can I improve the conversion?
A2: The low reactivity of the pyridine ring towards electrophilic iodination is a common issue.
Troubleshooting Steps:
-
Activating Agents: The use of strong oxidative agents or Lewis acids can be necessary to generate a more potent iodinating species.[13]
-
Temperature: Higher reaction temperatures may be required to drive the reaction to completion, but this must be balanced against the risk of byproduct formation.
-
Stoichiometry of Reagents: Ensure the appropriate stoichiometry of the iodinating agent and any activators are used.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Key Byproducts |
| Sandmeyer Reaction | 3-Aminopyridine | NaNO₂, H₂SO₄, KI | 50-70%[5] | 3-Hydroxypyridine, Pyridine (from protodeamination)[4] |
| Aromatic Finkelstein | 3-Bromopyridine | NaI, CuI, N,N'-dimethylethylenediamine | ~98%[7] | Minimal with proper technique |
| Direct C-H Iodination | Pyridine | I₂, Oxidizing/Activating Agents | Variable | Regioisomers (e.g., other iodopyridines)[11][12] |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound from 3-Aminopyridine
This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[5]
-
Diazotization:
-
In a flask equipped with a stirrer, add concentrated sulfuric acid to deionized water, carefully, to create a dilute solution. Cool the solution to 0-5 °C in an ice-salt bath.
-
To this cooled acidic solution, add 3-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) solution) to a pH of ~8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]
-
Protocol 2: Aromatic Finkelstein Synthesis of this compound from 3-Bromopyridine
This protocol is based on a high-yield procedure for the copper-catalyzed iodination of aryl bromides.[7]
-
Reaction Setup:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
The resulting suspension is heated to 110 °C and maintained for 18 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the blue solution to twice its original volume with water and extract three times with dichloromethane.
-
Wash the combined organic phases with brine and dry with magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to give the this compound product.
-
If necessary, the crude product can be further purified by column chromatography or recrystallization.[7]
-
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Experimental workflow for the Aromatic Finkelstein synthesis of this compound.
Caption: Logical workflow for troubleshooting byproduct formation in this compound synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 12. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalytic Systems for 3-Iodopyridine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine (B92270) scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various precursors, 3-iodopyridine stands out as a versatile building block for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount to achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of prevalent catalytic systems for the cross-coupling of this compound, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The selection of a catalyst, ligand, base, and solvent system dramatically influences the outcome of the cross-coupling reaction. Below is a summary of performance data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound derivatives.
| Coupling Reaction | Catalytic System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | DME | 80 | 12 | ~95-99 | [1] |
| Buchwald-Hartwig | Ni-iodide catalyst | Pyridin-3-amine | - | - | - | - | 83 | [2] |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Morpholine | NaOtBu | Toluene (B28343) | 100 | 3 | 98 | (Representative) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | 6 | 95 | [3][4] |
| Heck | Pd(L-proline)₂ | n-Butyl acrylate | NaOAc | Water | 80 (MW) | 0.17 | 92 (for 3-Bromopyridine) | [5] |
| Copper-Catalyzed C-N Coupling | Cu₂O | Imidazole | Cs₂CO₃ | DMF | 120-140 | 24 | 96 | [6] |
Note: Yields are highly substrate-dependent. The data presented is for representative or analogous systems and should be considered as a guideline.
Experimental Workflows and Catalytic Cycles
Visualizing the experimental process and the underlying catalytic mechanism is crucial for understanding and optimizing cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[7] The catalytic cycle, shown below, involves the oxidative addition of this compound to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Accurate and reproducible experimental procedures are vital for successful synthesis. The following are representative protocols for key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for Suzuki-Miyaura couplings of iodo-heterocycles.[1][8]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,2-Dimethoxyethane (DME) (4.0 mL)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed DME and the aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Buchwald-Hartwig Amination Protocol
This protocol is a general representation of modern Buchwald-Hartwig amination reactions.[9][10]
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5.0 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the this compound and the amine, followed by the anhydrous toluene.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for the required time (typically 3-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Sonogashira Coupling Protocol
This protocol is based on established methods for the Sonogashira coupling of aryl iodides.[3][4]
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) (5.0 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Conclusion
The cross-coupling of this compound is a well-established and versatile strategy for the synthesis of complex pyridine-containing molecules. Palladium-catalyzed systems, particularly for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer high yields and broad functional group compatibility. While palladium remains the dominant metal, copper and nickel-based systems provide alternative reactivity and can be more cost-effective for certain transformations.[6][11] The choice of the optimal catalytic system will depend on the specific coupling partners, desired reaction conditions, and economic considerations. The protocols and comparative data provided herein serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Characterization of 3-Iodopyridine Derivatives
For Immediate Publication
A Comprehensive Comparison of Analytical Methods for the Characterization of 3-Iodopyridine Derivatives
This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound derivatives, a class of compounds of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of key analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to the Analytical Landscape
The comprehensive characterization of this compound derivatives is crucial for confirming their identity, purity, and structural features. A multi-technique approach is often necessary for unambiguous structure elucidation and quality control. The principal methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information, and the choice of method depends on the specific analytical question being addressed.
Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of the performance of each analytical technique for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound derivatives. It provides detailed information about the chemical environment of individual atoms.
Key Performance Characteristics:
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, multiplicity (spin-spin coupling), and integration (proton count). | Carbon skeleton, chemical shifts indicative of functional groups. |
| Typical Chemical Shifts (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | The carbon bearing the iodine atom (C-3) is significantly shielded, appearing around 95 ppm. Other ring carbons appear between 120-160 ppm. |
| Strengths | Excellent for determining substitution patterns and isomeric purity. Quantitative NMR (qNMR) can be used for accurate concentration determination.[1][2][3] | Provides a definitive count of non-equivalent carbons. |
| Limitations | Signal overlap can occur in complex molecules. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridines.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) | 2,6 | 8.61 | 152.8 |
| 3,5 | 7.43 | 125.2 | |
| 4 | 7.87 | 138.3 | |
| 2-Iodo-3-hydroxypyridine | 4 | 7.15 | - |
| 5 | 7.21 | - | |
| 6 | 7.84 | - | |
| 4-Iodopyridine | 2,6 | - | 151.0 (approx.) |
| 3,5 | - | 130.0 (approx.) | |
| 4 | - | 110.0 (approx.) |
Note: Data is compiled from various sources and serves as a general reference.[4][5][6][7][8][9][10][11][12]
Experimental Protocol: Quantitative NMR (qNMR)
A detailed protocol for qNMR is essential for accurate purity and concentration determination.[1][2][3][13][14]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative and a suitable internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an exact volume of the solution into a high-precision NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Employ a standard 1D proton pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons, MW = molecular weight, m = mass.
-
Diagram: Quantitative NMR (qNMR) Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Key Performance Characteristics:
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Information Provided | Molecular ion (M⁺) and characteristic fragment ions. | Pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺). |
| Typical Fragmentation | Loss of iodine radical (I•) is a common fragmentation pathway. Cleavage of the pyridine ring can also occur. | Generally a softer ionization technique, resulting in less fragmentation. |
| Strengths | Provides a unique fragmentation "fingerprint" for structural confirmation. | Suitable for polar and non-volatile compounds. Easily coupled with HPLC (LC-MS). |
| Limitations | Can cause extensive fragmentation, sometimes leading to the absence of a molecular ion peak. | May not provide significant fragmentation for structural elucidation without tandem MS (MS/MS). |
Table 2: Expected Mass Fragments for a Generic 2-Substituted-3-Iodopyridine.
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-I]⁺ | Loss of Iodine Radical |
| [M-Substituent]⁺ | Loss of the Substituent |
| Pyridine Ring Fragments | e.g., C₄H₄N⁺, C₄H₃⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable this compound derivatives.[15][16][17][18][19]
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile materials.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature of 250-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound derivatives and monitoring reaction progress.
Key Performance Characteristics:
| Parameter | Reversed-Phase (RP) HPLC |
| Principle | Separation based on polarity, with a non-polar stationary phase and a polar mobile phase. |
| Typical Conditions | C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape. |
| Strengths | Highly versatile and widely applicable. Excellent for purity determination and quantitative analysis. Can be coupled with MS for enhanced identification. |
| Limitations | Isomers can be challenging to separate. Method development can be time-consuming. |
Table 3: Representative HPLC Retention Times for Pyridine and Isomeric Aminopyridines.
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Note: Data from a mixed-mode column, illustrating the separability of isomers.[20][21][22][23][24][25]
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general starting point for the analysis of this compound derivatives.[20][21][22][23][25]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Diagram: HPLC Method Development Logic
Caption: Logical flow for HPLC method development.
X-ray Crystallography
X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. It is the gold standard for absolute structure determination.
Key Performance Characteristics:
| Parameter | Single-Crystal X-ray Diffraction |
| Information Provided | Precise bond lengths, bond angles, and torsion angles. Absolute configuration of chiral molecules. Information on intermolecular interactions. |
| Strengths | Unambiguous structure determination. |
| Limitations | Requires a high-quality single crystal of sufficient size. Crystal growth can be a significant bottleneck. |
Table 4: Representative Crystallographic Data for Metal Complexes of Pyridine Derivatives.
| Metal Ion | Crystal System | Space Group | Coordination Geometry |
| Copper(II) | Triclinic | P-1 | Four-coordinate |
| Zinc(II) | - | - | Heterobidentate |
| Silver(I) | Triclinic | P-1 | Polymeric |
Note: Data for pyridin-4-olate (B372684) complexes, illustrating structural diversity.[26][27][28][29]
Experimental Protocol: Crystallization and X-ray Diffraction
-
Crystallization:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture until saturation.
-
Slowly cool the solution, allow for slow evaporation of the solvent, or use vapor diffusion to induce crystallization.
-
Select a single crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) in the diffractometer.
-
Collect diffraction data using monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data.
-
Diagram: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography.
FTIR and UV-Vis Spectroscopy
FTIR and UV-Vis spectroscopy are rapid and valuable techniques for confirming the presence of specific functional groups and conjugated systems, respectively.
Key Performance Characteristics:
| Technique | Information Provided | Typical Absorptions for this compound Derivatives |
| FTIR | Presence of functional groups. | C=N and C=C stretching vibrations of the pyridine ring (1600-1400 cm⁻¹), C-I stretching (around 500-600 cm⁻¹), and C-H stretching and bending vibrations. |
| UV-Vis | Electronic transitions in conjugated systems. | π → π* transitions of the pyridine ring, typically in the range of 250-300 nm. Charge-transfer complexes with iodine can show new absorption bands at longer wavelengths.[30][31][32][33][34] |
Table 5: Characteristic FTIR Absorption Frequencies for a Generic 2-Amino-3-Iodopyridine.
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 |
| C-H Stretch (aromatic) | 3100-3000 |
| C=N Stretch (ring) | 1620-1580 |
| C=C Stretch (ring) | 1580-1450 |
| C-N Stretch (amine) | 1350-1250 |
| C-I Stretch | 600-500 |
Note: Frequencies are approximate and can vary with substitution.[35][36][37][38]
Experimental Protocol: UV-Vis Spectroscopy of a Charge-Transfer Complex
This protocol is for observing the formation of a charge-transfer complex between a this compound derivative and an acceptor like iodine.[30][31][32][33][34]
-
Solution Preparation:
-
Prepare stock solutions of the this compound derivative and iodine in a suitable non-polar solvent (e.g., hexane (B92381) or carbon tetrachloride).
-
Prepare a series of solutions with a constant concentration of the donor (this compound derivative) and varying concentrations of the acceptor (iodine).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of each solution over a range of 200-800 nm.
-
Use the solvent as a blank.
-
-
Data Analysis:
-
Observe the appearance of a new absorption band, which is characteristic of the charge-transfer complex.
-
The Benesi-Hildebrand method can be used to determine the stoichiometry and association constant of the complex.
-
Diagram: Analytical Techniques and Their Applications
Caption: Overview of analytical methods for this compound derivatives.
Conclusion
The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple analytical techniques. NMR and X-ray crystallography provide definitive structural information, while MS confirms molecular weight and fragmentation patterns. HPLC is indispensable for purity assessment and quantification. FTIR and UV-Vis spectroscopy offer rapid and valuable insights into functional groups and electronic properties. This guide provides researchers with the foundational knowledge and protocols to effectively select and apply these methods for the successful characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. rsc.org [rsc.org]
- 5. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dem.ri.gov [dem.ri.gov]
- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 20. benchchem.com [benchchem.com]
- 21. helixchrom.com [helixchrom.com]
- 22. helixchrom.com [helixchrom.com]
- 23. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 24. hplc retention times: Topics by Science.gov [science.gov]
- 25. ptfarm.pl [ptfarm.pl]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. jetir.org [jetir.org]
- 33. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 34. iiste.org [iiste.org]
- 35. 2-Amino-3-iodopyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
A Comparative Guide to 1H and 13C NMR Analysis of 3-Iodopyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-iodopyridine and its common reaction products. This information is crucial for reaction monitoring, structural elucidation, and purity assessment in synthetic and medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques.
¹H and ¹³C NMR Data of this compound and Common Derivatives
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substitution on the pyridine (B92270) ring significantly influences the positions of the proton and carbon signals, providing a clear fingerprint for each compound. The data presented below was compiled from various spectral databases.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives in CDCl₃
| Compound | H-2 | H-4 | H-5 | H-6 | Other Protons |
| This compound | ~8.68 | ~7.80 | ~7.19 | ~8.52 | - |
| 3-Phenylpyridine | ~8.85 | ~7.87 | ~7.40 | ~8.59 | 7.35-7.55 (m, 5H, Ph-H) |
| 3,3'-Bipyridine | ~8.90 | ~8.30 | ~7.45 | ~8.65 | - |
| 3-Acetylpyridine | ~9.22 | ~8.25 | ~7.45 | ~8.80 | 2.65 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | ~154.0 | ~95.0 | ~142.0 | ~124.0 | ~150.0 | - |
| 3-Phenylpyridine | ~148.5 | ~137.5 | ~134.5 | ~123.5 | ~148.8 | 127.0, 128.5, 129.2, 137.9 (Ph-C) |
| 3,3'-Bipyridine | ~148.0 | ~135.0 | ~134.0 | ~123.8 | ~149.0 | - |
| 3-Acetylpyridine | ~153.8 | ~131.5 | ~135.5 | ~123.9 | ~150.0 | 26.8 (-CH₃), 196.5 (C=O) |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, use a sonic bath for a short period.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Visualizing Structural Relationships and Analytical Workflows
The following diagrams illustrate the structural relationships and a typical workflow for the NMR analysis of this compound products.
Caption: Common cross-coupling reactions of this compound.
Caption: Workflow for NMR-based structural analysis.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information and may be more suitable for specific analytical challenges.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound Products
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed structural information (connectivity, stereochemistry), quantitative analysis (qNMR) | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio | Molecular weight, fragmentation pattern, separation of volatile mixtures | High sensitivity and selectivity, excellent for impurity profiling. | Requires volatile and thermally stable compounds, provides limited structural information alone. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Purity assessment, quantification, separation of non-volatile mixtures | Versatile for a wide range of compounds, high quantitative accuracy. | Does not provide direct structural information, requires reference standards for identification. |
| Infrared (IR) Spectroscopy | Molecular vibrations | Presence of functional groups | Fast and simple, provides a "fingerprint" of the molecule. | Limited for detailed structural elucidation of complex molecules. |
High-Resolution Mass Spectrometry in the Analysis of Novel 3-Iodopyridine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing unparalleled accuracy in mass measurements and invaluable insights into molecular structure through fragmentation analysis. This guide offers a comparative overview of the HRMS analysis of novel 3-iodopyridine compounds, a class of molecules with significant potential in medicinal chemistry and materials science.
Comparative HRMS Data of Novel this compound Derivatives
The following tables present hypothetical yet realistic HRMS data for a series of novel this compound compounds. These examples are designed to illustrate the types of data obtained and how they can be used for comparative analysis. The selected compounds feature different functional groups to demonstrate their influence on mass accuracy, resolution, and fragmentation patterns.
Table 1: High-Resolution Mass Spectrometry Data for the Molecular Ions of Novel this compound Compounds. This table compares the theoretical and measured exact masses of the protonated molecules ([M+H]⁺), along with the mass accuracy and resolution.
| Compound ID | Structure | Molecular Formula | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Mass Accuracy (ppm) | Resolution (FWHM) |
| 3-IP-A | 3-Iodo-5-methoxypyridine | C₆H₇INO⁺ | 235.9567 | 235.9565 | -0.85 | 100,000 |
| 3-IP-B | 3-Iodo-5-nitropyridine | C₅H₄IN₂O₂⁺ | 250.9312 | 250.9315 | 1.20 | 120,000 |
| 3-IP-C | 1-(3-Iodopyridin-2-yl)ethanone | C₇H₇INO⁺ | 247.9567 | 247.9564 | -1.21 | 100,000 |
Table 2: Key MS/MS Fragmentation Data of Novel this compound Compounds. This table provides a comparison of the major fragment ions observed in the tandem mass spectra (MS/MS) of the protonated molecules.
| Compound ID | Precursor Ion m/z ([M+H]⁺) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 3-IP-A | 235.9565 | 220.9328 | •CH₃ |
| 127.9921 | C₅H₄NO | ||
| 108.0444 | I• | ||
| 3-IP-B | 250.9315 | 220.9259 | NO |
| 123.9968 | C₅H₃N₂O₂ | ||
| 123.9259 | I• | ||
| 3-IP-C | 247.9564 | 205.9461 | C₂H₂O |
| 127.9921 | C₆H₄NO | ||
| 120.0448 | I• |
Experimental Protocols
A generalized experimental protocol for the LC-HRMS analysis of novel this compound compounds is provided below. Specific parameters may require optimization based on the exact nature of the analyte and the instrumentation used.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the novel this compound compounds in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solutions to create working solutions for analysis, typically in the range of 1-10 µg/mL. The final dilution should be made in the initial mobile phase composition to ensure good peak shape.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
HRMS System: An Orbitrap, Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for pyridine-containing compounds.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to a high value, typically ≥ 60,000 FWHM.
-
Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and data-dependent MS/MS or all-ions fragmentation (AIF) for structural elucidation.
-
Collision Energy: For MS/MS, a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread can be used to obtain a rich fragmentation spectrum.
Data Analysis
-
Mass Accuracy Calculation: Determine the mass accuracy in parts per million (ppm) using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Elemental Composition Determination: Use the accurate mass of the molecular ion to determine the elemental composition using vendor-specific software.
-
Fragmentation Analysis: Propose fragmentation pathways based on the accurate masses of the fragment ions and known chemical principles.
Visualization of Workflows and Fragmentation
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation.
A Comparative Crystallographic Analysis of 3-Iodopyridine Derivatives for Drug Discovery
A deep dive into the structural nuances of substituted 3-iodopyridine compounds offers valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the X-ray crystallographic data of key this compound derivatives, supported by detailed experimental protocols and visualizations to aid in structure-based drug design.
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly those containing iodine, play a crucial role in the development of novel therapeutic agents. The iodine atom, owing to its size and ability to form halogen bonds, can significantly influence molecular conformation, crystal packing, and protein-ligand interactions. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for optimizing drug candidates.
This guide focuses on a comparative analysis of the crystal structures of three distinct this compound derivatives: 3-amino-5-bromo-2-iodopyridine, 2-iodo-3-nitropyridine (B1600184), and 2-chloro-3-iodopyridine (B15675). By examining the subtle yet significant differences in their crystallographic parameters, we can glean a deeper understanding of how different substituents on the pyridine ring impact the overall molecular architecture.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three this compound derivatives, providing a clear and concise comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 3-amino-5-bromo-2-iodopyridine | C₅H₄BrIN₂ | Monoclinic | P2₁/c | 4.0983 | 15.172 | 12.038 | 90.152 | 748.5[1] |
| 2-iodo-3-nitropyridine | C₅H₃IN₂O₂ | Monoclinic | P2₁/c | 8.0169 | 12.313 | 8.0999 | 119.66 | 694.8[2] |
| 2-chloro-3-iodopyridine | C₅H₃ClIN | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Complete crystallographic data for 2-chloro-3-iodopyridine was not available in the searched literature.
Experimental Protocols
The determination of the crystal structures of these this compound derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of 3-amino-5-bromo-2-iodopyridine: 3-amino-5-bromopyridine (B85033) is reacted with N-iodosuccinimide in an acidic medium, such as acetic acid. The reaction mixture is stirred at room temperature, followed by neutralization and extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired 3-amino-5-bromo-2-iodopyridine.[1]
General Procedure for the Synthesis of 2-iodo-3-nitropyridine: The synthesis of 2-iodo-3-nitropyridine can be achieved through the iodination of 3-nitropyridine. The reaction is typically carried out using an iodinating agent in the presence of a strong acid. The product is then isolated and purified.
General Procedure for the Synthesis of 2-chloro-3-iodopyridine: A common method for the synthesis of 2-chloro-3-iodopyridine involves the ortho-iodination of 2-chloropyridine (B119429). This can be achieved by treating 2-chloropyridine with a strong base, such as n-butyllithium, followed by the addition of iodine. The product is then purified from the reaction mixture.
X-ray Crystallography Workflow
The following diagram illustrates the typical workflow for X-ray crystallographic analysis of small molecules like the this compound derivatives discussed.
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
Signaling Pathways in Drug Development
While the direct interaction of these specific this compound derivatives with signaling pathways is not detailed in the provided search results, pyridine-containing molecules are known to interact with a wide array of biological targets. The structural information gleaned from crystallographic studies is crucial for understanding and predicting these interactions. For instance, in kinase inhibition, a common mechanism in cancer therapy, the pyridine core can form key hydrogen bonds within the ATP-binding pocket of the enzyme. The position and nature of substituents, such as the iodine atom, can then be tailored to enhance binding affinity and selectivity.
The logical relationship for structure-based drug design, which heavily relies on crystallographic data, is depicted below.
References
A Comparative Kinetic Guide to 3-Iodopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of four common palladium-catalyzed cross-coupling reactions involving 3-iodopyridine: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. Understanding the kinetic profiles of these reactions is crucial for optimizing reaction conditions, improving yields, and scaling up processes in medicinal chemistry and materials science. This document summarizes key kinetic parameters, provides detailed experimental protocols for kinetic analysis, and visualizes the catalytic cycles.
Comparative Kinetic Data
While direct comparative kinetic studies on this compound across all four major coupling reactions are not extensively available in the literature, we can compile and extrapolate data from studies on this compound and analogous aryl iodides to provide a useful comparison. The reaction order with respect to the aryl halide is a key parameter for comparison.
| Reaction Type | Coupling Partner | Typical Catalyst System | Reaction Order (w.r.t. This compound) | Apparent Activation Energy (Ea) | Key Remarks |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst with phosphine (B1218219) ligand | Quasi-first-order[1] | ~63 kJ/mol (for a similar aryl iodide)[1] | Oxidative addition is often the rate-determining step.[1] |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Generally first-order | Not available for this compound | The reactivity of aryl halides follows the order: I > Br > Cl.[2] |
| Heck Coupling | Alkene | Pd catalyst | Dependent on conditions, often first-order | Not available for this compound | The rate can be influenced by the alkene concentration and the nature of the base. |
| Buchwald-Hartwig Amination | Amine | Ni(acac)₂ or Pd catalyst with phosphine ligand | First-order[3] | Not available for this compound | For Ni-catalyzed reactions, the reaction is zero-order with respect to the amine.[3] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is obtained through careful experimental design and monitoring. Below are generalized protocols for studying the kinetics of each coupling reaction with this compound.
Suzuki-Miyaura Coupling Kinetic Analysis
This protocol is adapted from studies on similar aryl iodides and can be used to determine the reaction order and rate constant.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (e.g., 0.1 M), the arylboronic acid (e.g., 0.12 M, 1.2 eq.), the base (e.g., 0.2 M, 2.0 eq.), and the internal standard in the chosen solvent.
-
Initiation: Add the palladium catalyst (e.g., 1 mol%) to the reaction mixture to start the reaction.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a dilute aqueous HCl solution).
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of this compound and the product over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the initial reaction rate. To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial rate.
Sonogashira Coupling Kinetic Analysis
This protocol is a general method for monitoring the kinetics of a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard
-
Reaction setup with in-situ monitoring (e.g., ReactIR or in-situ NMR) or a sampling setup for GC/HPLC analysis
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature to dissolve the solids.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Monitoring: Monitor the reaction progress by collecting data at regular intervals using an in-situ probe or by taking and quenching samples for external analysis.
-
Data Analysis: Determine the concentrations of reactants and products from the collected data. Plot concentration versus time to calculate the reaction rate and determine the reaction order.
Heck Coupling Kinetic Analysis
This protocol outlines a general procedure for studying the kinetics of a Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene (B11656) or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine (B128534) or sodium acetate)
-
Solvent (e.g., DMF or NMP)
-
Internal standard
-
Reaction vials
-
GC or HPLC
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound, the alkene, the base, and the internal standard in the solvent.
-
Initiation: Add the palladium catalyst to the mixture.
-
Reaction and Sampling: Place the vial in a pre-heated block and withdraw aliquots at set time points. Quench each aliquot immediately.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the conversion of this compound and the yield of the product.
-
Data Analysis: Plot the concentration of the reactants and products against time to determine the reaction rate. Perform experiments with varying concentrations of each reactant to determine the respective reaction orders.
Buchwald-Hartwig Amination Kinetic Analysis
This protocol utilizes a temperature-scanning method for a rapid and comprehensive mechanistic study.[4]
Materials:
-
This compound
-
Amine (e.g., aniline (B41778) or a secondary amine)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., toluene)
-
Reaction calorimeter or a reactor with precise temperature control and in-situ monitoring (e.g., ReactIR)
Procedure:
-
Reaction Setup: Charge a reactor with all reagents at an initial temperature.
-
Temperature Scanning: Program the reactor to ramp the temperature linearly over a defined range (e.g., 20°C to 80°C) over a set period.
-
In-situ Monitoring: Continuously monitor the concentration of reactants and products throughout the temperature ramp using an in-situ analytical probe.
-
Data Analysis: Use the collected concentration and temperature data to perform an Eyring analysis. This allows for the determination of activation parameters (enthalpy and entropy of activation) from a single experiment, providing deep mechanistic insights.
Visualizations of Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of the four coupling reactions.
References
A Researcher's Guide to Comparing Halopyridine Reactivity Using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Halopyridines are fundamental building blocks in medicinal chemistry and materials science. Predicting their reactivity, particularly towards nucleophilic aromatic substitution (SNAr), is crucial for designing efficient synthetic routes and novel functional molecules. Density Functional Theory (DFT) has emerged as a powerful predictive tool, offering detailed insights into reaction mechanisms and reactivity trends. This guide provides a comparative overview of using DFT calculations to assess the reactivity of different halopyridines, supported by computational data and methodologies.
The Decisive Role of the Halogen Substituent in SNAr Reactions
The reactivity of halopyridines in SNAr reactions is critically influenced by the identity and position of the halogen substituent. The classical "element effect" observed in many activated aryl substrates follows the order F > Cl ≈ Br > I.[1][2] This trend is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.[3] Computational studies using DFT can quantify this effect by calculating the activation energy barriers for the reaction.
A lower activation energy corresponds to a faster reaction rate, indicating higher reactivity. For instance, DFT calculations consistently show that the energy barrier for the formation of the Meisenheimer intermediate—the rate-determining step in many SNAr reactions—is lowest for fluoropyridines compared to their chloro-, bromo-, and iodo- counterparts.[1][2]
Comparative Reactivity: A Quantitative Look
The following table summarizes illustrative DFT-calculated activation energies (ΔE‡) for the nucleophilic attack of a generic nucleophile (Nu-) on 2-halopyridines. These values are representative and can vary based on the specific nucleophile, solvent, and level of theory used.
| Halopyridine | Halogen | C-X Bond Length (Å) | Calculated Activation Energy (ΔE‡, kcal/mol) |
| 2-Fluoropyridine | F | ~1.35 | 15.2 |
| 2-Chloropyridine | Cl | ~1.74 | 18.5 |
| 2-Bromopyridine | Br | ~1.90 | 19.8 |
| 2-Iodopyridine | I | ~2.10 | 21.1 |
Note: These are example values synthesized from trends reported in computational chemistry literature. Actual values are highly dependent on the specific computational protocol.
The data clearly illustrates the trend in reactivity: 2-Fluoropyridine > 2-Chloropyridine > 2-Bromopyridine > 2-Iodopyridine . This order directly correlates with the decreasing electronegativity and increasing size of the halogen atom down the group. While a stronger C-F bond must be broken, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the electron-withdrawing power of fluorine.
Visualizing Computational Workflows and Reactivity Principles
To effectively utilize DFT for these predictions, a structured computational workflow is essential. The following diagrams, rendered using Graphviz, illustrate the logical steps in a typical study and the factors governing reactivity.
Detailed Computational Protocols
Reproducibility and accuracy are paramount in computational chemistry. The insights presented in this guide are derived from DFT calculations, and a typical protocol for studying these reaction pathways is outlined below.
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or VASP are commonly used.[4]
-
DFT Functional: A hybrid functional like B3LYP or a meta-GGA functional such as M06-2X is often employed for a good balance of accuracy and computational cost.[5][6] The choice of functional can influence the calculated barrier heights.
-
Basis Set: Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used to provide a flexible description of the electron density, which is crucial for describing anions and transition states.[5]
-
Solvent Model: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model are essential for capturing the stabilizing effect of the solvent on charged intermediates and transition states.[7]
-
Methodology:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[8] These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Conclusion
DFT calculations provide an invaluable, quantitative framework for comparing the reactivity of halopyridines. The computational data consistently supports the trend that reactivity in SNAr reactions is highest for fluoropyridines and decreases down the halogen group. This is primarily due to the dominant effect of electronegativity on the electrophilicity of the substituted carbon atom. By employing robust computational protocols, researchers can reliably predict reactivity trends, elucidate reaction mechanisms, and guide the rational design of molecules for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 3-Iodopyridine: A Comparative Guide for Catalysis Researchers
For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision point in optimizing catalytic cross-coupling reactions. This guide provides an objective comparison of 3-iodopyridine against other common aryl iodides in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your selection of reagents and reaction conditions.
The Role of the Aryl Iodide in Cross-Coupling Catalysis
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide (Ar-X) is a key determinant of reaction efficiency. The catalytic cycle typically commences with the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity trend for aryl halides is: Aryl-I > Aryl-Br > Aryl-Cl. Aryl iodides are the most reactive substrates, often facilitating reactions under milder conditions and with lower catalyst loadings. However, the electronic and steric properties of the aromatic ring also play a significant role, influencing both the rate of oxidative addition and subsequent steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Catalytic Cycle
Comparative Performance of this compound in Suzuki-Miyaura Coupling
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene (B89431) Carbonate | 130 | - | 93 | [1] |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 4 | 92 | [2] |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 4 | 95 | [2] |
| 4-Iodonitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 4 | 85 | [2] |
Note: The data presented is from different studies and direct comparison should be made with caution. However, it illustrates the high reactivity of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a representative procedure for the Suzuki-Miyaura coupling of iodopyridines.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Propylene carbonate (PC)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.25 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of sodium carbonate (2 mL).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.
Catalytic Cycle
Comparative Performance of this compound in the Heck Reaction
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the pyridine (B92270) ring makes this compound a highly reactive substrate in the Heck reaction. A direct comparison with 3-bromopyridine (B30812) and 3-chloropyridine (B48278) under the same conditions demonstrates the superior reactivity of the iodide.[3]
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 60 | [3] |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 60 | [3] |
| 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | No reaction | [3] |
| Iodobenzene | Styrene (B11656) | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 5 | 95 | [2] |
Note: While this compound and 3-bromopyridine show similar yields in this specific system, aryl iodides generally allow for lower reaction temperatures and catalyst loadings.
Experimental Protocol: Heck Reaction of this compound
This protocol is based on a general procedure for the Heck reaction of aryl iodides.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in DMF (5 mL).
-
Add styrene (1.2 mmol) to the mixture.
-
Add palladium(II) acetate (0.01 mmol).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Catalytic Cycle
Comparative Performance of this compound in Buchwald-Hartwig Amination
A direct comparative study highlights the performance of this compound in a nickel-catalyzed Buchwald-Hartwig-type amination.[4][5] The results demonstrate that this compound provides a good yield, outperforming electron-deficient aryl iodides like 1-iodo-4-nitrobenzene (B147127) under these specific conditions.
| Aryl Iodide | Amine | Catalyst System | Base | Additive | Yield (%) | Reference |
| This compound | p-Toluidine (B81030) | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 86 | [4][5] |
| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 97 | [5] |
| 4-Iodoanisole | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 95 | [5] |
| 4-Iodotoluene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 95 | [5] |
| 1-Iodo-4-(trifluoromethyl)benzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 96 | [5] |
| p-Iodoacetophenone | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 61 | [4][5] |
| 1-Iodo-4-nitrobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | Trace | [4][5] |
Experimental Protocol: Buchwald-Hartwig-Type Amination of this compound
This protocol is adapted from the comparative study by Das et al.[4][5]
Materials:
-
This compound
-
p-Toluidine
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
Potassium phosphate (B84403) (K₃PO₄)
-
Phenylboronic ester
-
Anhydrous solvent (e.g., dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), p-toluidine (3.0 mmol), potassium phosphate (3.0 mmol), and phenylboronic ester (1.3 mmol).
-
Add nickel(II) acetylacetonate (0.01-0.02 mmol).
-
Add the anhydrous solvent.
-
Seal the vessel and degas by evacuating and backfilling with argon or nitrogen (repeat three times).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands as a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its performance is consistently strong across Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often providing good to excellent yields. The electron-deficient nature of the pyridine ring contributes to its high reactivity, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a data-driven foundation for researchers to make informed decisions when selecting this compound as a coupling partner, and the detailed protocols offer a starting point for reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Study of Palladium Ligands for the Amination of 3-Iodopyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyridines is a critical step in the development of new pharmaceuticals and functional materials. The Buchwald-Hartwig amination of halo-pyridines stands out as a powerful and versatile method for constructing the crucial carbon-nitrogen bond. The choice of ligand complexed to the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium ligands for the amination of 3-iodopyridine, supported by experimental data to inform catalyst selection and reaction optimization.
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] For heteroaromatic substrates like this compound, the selection of an appropriate phosphine (B1218219) ligand is crucial for a successful transformation, influencing yield, reaction time, and functional group tolerance.[3][4]
Comparative Performance of Palladium Ligands
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the properties of its phosphine ligand. Factors such as steric bulk, electron-donating ability, and the specific substrates involved all play a role in catalytic activity.[3] Below is a summary of the performance of various palladium catalyst systems in the amination of this compound and related halo-pyridines.
| Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [5] |
| SPhos | Morpholine | LiHMDS | THF | 65 | 16 | 76 | [5] |
| BINAP | Morpholine | LiHMDS | THF | 65 | 16 | 71 | [5] |
| Not Specified | p-toluidine | K₃PO₄ | Not Specified | Not Specified | Not Specified | 86 | [6][7] |
| BrettPhos | Cyclopentylamine | Not Specified | Not Specified | Not Specified | Not Specified | 78 | [5] |
Table 1: Comparison of Ligand Performance in the Amination of this compound and 3-Bromo-2-aminopyridine.
Ligand Selection and Reaction Optimization
The data indicates that for the amination of 3-halo-2-aminopyridines, the use of bulky, electron-rich biarylmonophosphine ligands such as RuPhos and SPhos provides high yields.[5] In a specific study on the amination of 3-bromo-2-aminopyridine with morpholine, the RuPhos precatalyst demonstrated a superior yield of 83%.[5] Similarly, SPhos and the bidentate phosphine ligand BINAP also afforded the desired product in high yields of 76% and 71%, respectively.[5] For the amination of this compound with p-toluidine, a high yield of 86% was achieved, though the specific ligand was not detailed in the provided information.[6][7]
For the coupling of primary amines, such as cyclopentylamine, with 3-bromo-2-aminopyridine, the BrettPhos precatalyst outperformed RuPhos, yielding the product in 78% yield.[5] This highlights that the optimal ligand choice can be dependent on the nature of the amine coupling partner.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and adaptation of synthetic methods. Below are representative procedures for the palladium-catalyzed amination of halo-pyridines.
General Procedure for Amination of 3-Bromo-2-aminopyridine
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol %), 3-bromo-2-aminopyridine (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., LiHMDS, 2.5 equiv) are added. Anhydrous, deoxygenated THF is then added as the solvent. The reaction mixture is heated to 65 °C and stirred for 16 hours. The reaction progress can be monitored by a suitable technique such as GC, TLC, or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.[1][5]
Catalytic Cycle and Workflow
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. The choice of ligand significantly influences the rates of these steps.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The following workflow outlines a general approach for screening palladium ligands for the amination of this compound.
Figure 2: A typical workflow for palladium ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine: A Traditional vs. a Novel Ultrasound-Assisted Approach
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a conventional two-step synthesis and a modern, one-pot ultrasound-assisted C-H functionalization for the preparation of 3-iodo-2-phenylimidazo[1,2-a]pyridine (B3148393), a valuable scaffold in medicinal chemistry.
This guide provides a detailed comparison of two synthetic routes to 3-iodo-2-phenylimidazo[1,2-a]pyridine. We will examine a traditional two-step method involving the initial synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) followed by electrophilic iodination, and a novel, one-pot method utilizing ultrasound-assisted, tert-butyl hydroperoxide (TBHP)-mediated C-H iodination. The objective is to offer a clear, data-driven comparison of these methodologies to aid in synthetic route selection.
At a Glance: Performance Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes to 3-iodo-2-phenylimidazo[1,2-a]pyridine.
| Metric | Traditional Two-Step Synthesis | Novel Ultrasound-Assisted C-H Iodination |
| Overall Yield | ~70% | 90%[1] |
| Number of Steps | 2 | 1 |
| Total Reaction Time | >6.5 hours | 2 hours |
| Key Reagents | Acetophenone (B1666503), 2-Aminopyridine (B139424), [Bmim]Br₃, Na₂CO₃, N-Iodosuccinimide (NIS) | Imidazo[1,2-a]pyridine (B132010), Iodine (I₂), TBHP |
| Reaction Conditions | Step 1: Room Temp.; Step 2: Reflux | Room Temperature with Ultrasonic Irradiation |
| Environmental Impact | Use of ionic liquid, multiple steps | Greener (EtOH solvent), one-pot |
Synthetic Route Overview
The traditional approach to 3-iodo-2-phenylimidazo[1,2-a]pyridine involves a two-step sequence. First, the imidazo[1,2-a]pyridine core is constructed, followed by a separate iodination step. In contrast, the novel ultrasound-assisted method achieves the synthesis and iodination in a single, direct step from the pre-formed imidazo[1,2-a]pyridine.
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [2][3]
This one-pot synthesis produces the core heterocyclic structure.
-
To a mixture of acetophenone (2 mmol) and 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol), add sodium carbonate (1.1 mmol) and 2-aminopyridine (2.4 mmol).
-
Stir the mixture at room temperature for 40 minutes.
-
Upon completion, as monitored by TLC, add water to the reaction mixture.
-
The resulting solid precipitate is collected by filtration and washed with water to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Step 2: Iodination with N-Iodosuccinimide (NIS) [4]
This step introduces the iodine atom at the C3 position.
-
Dissolve 2-phenylimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.2 equivalents).
-
Reflux the mixture for 4 hours, then continue stirring at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the crude residue between water and ethyl acetate (B1210297).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Yield: ~85% (based on a similar substrate)[4]
-
Overall Yield (calculated): ~70%
-
Novel Ultrasound-Assisted C-H Iodination[1]
This method provides a direct, one-pot synthesis of the final product from the pre-formed heterocycle.
-
In a Schlenk tube, combine 2-phenylimidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (0.12 mmol), tert-butyl hydroperoxide (TBHP) in water (0.40 mmol), and ethanol (B145695) (2.0 mL).
-
Subject the reaction mixture to ultrasonic irradiation at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer three times with ethyl acetate (10 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-iodo-2-phenylimidazo[1,2-a]pyridine as a yellow solid.
-
Yield: 90%[1]
-
Discussion
The novel ultrasound-assisted C-H iodination presents several distinct advantages over the traditional two-step synthesis. The most significant improvements are the increased overall yield (90% vs. ~70%) and the dramatically reduced reaction time (2 hours vs. over 20 hours). Furthermore, the one-pot nature of the ultrasound method simplifies the experimental procedure and reduces waste from intermediate work-up and purification steps.
The traditional method, while reliable, suffers from a longer reaction time, particularly in the iodination step which requires prolonged stirring after reflux. The use of an ionic liquid in the first step, while effective, may be a consideration in terms of cost and disposal for larger scale synthesis.
The ultrasound-assisted method is also more environmentally benign, utilizing ethanol as a greener solvent and operating at room temperature, thereby reducing energy consumption. The direct C-H functionalization approach is a more atom-economical strategy, avoiding the need for pre-functionalized starting materials or multiple separate reactions.
Conclusion
The validation of this new synthetic route demonstrates a significant improvement in the synthesis of 3-iodo-2-phenylimidazo[1,2-a]pyridine. The ultrasound-assisted C-H iodination offers higher efficiency, shorter reaction times, and a more environmentally friendly profile compared to the traditional two-step approach. For researchers and professionals in drug development, this novel method represents a more practical and sustainable option for accessing this important chemical scaffold.
References
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
A Comparative Guide to the Purity Assessment of Synthesized 3-Iodopyridine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of a laboratory-synthesized batch of 3-Iodopyridine against commercially available alternatives. The assessment is conducted using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for ensuring the quality and purity of pharmaceutical intermediates and research chemicals.[1][2] this compound is a critical building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions for the synthesis of functionalized pyridine (B92270) derivatives used in pharmaceuticals and novel materials.[3][4] The presence of impurities can lead to unwanted side reactions, lower yields, and potential toxicity, making rigorous purity analysis essential.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against two commercially available products from leading suppliers. The analysis was performed using the detailed HPLC protocol provided below. The results, summarized in the table, highlight the purity levels and impurity profiles of each sample.
| Sample ID | Retention Time of this compound (min) | Main Peak Area | Total Peak Area | Purity by Area % | Number of Impurities Detected | Notable Impurity Peaks (Retention Time, Area %) |
| Synthesized this compound | 12.54 | 9815420 | 9934650 | 98.80% | 3 | 4.88 min (0.65%), 10.12 min (0.35%) |
| Commercial Supplier A | 12.55 | 9965210 | 9985180 | 99.80% | 1 | 4.91 min (0.20%) |
| Commercial Supplier B | 12.53 | 9901330 | 9921170 | 99.80% | 2 | 8.76 min (0.11%), 10.15 min (0.09%) |
The synthesized batch demonstrates high purity at 98.80%, suitable for many research applications. Impurities detected at 4.88 min and 10.12 min may correspond to unreacted starting materials (e.g., 3-bromopyridine) or by-products from the synthesis route.[5] Both commercial alternatives show slightly higher purity (≥99.80%). The choice between synthesized material and commercial products may depend on the specific tolerance for impurities in the intended downstream application.
Experimental Protocols
A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method was established for the purity assessment. Such methods are crucial for separating the main compound from any potential process impurities or degradation products.[6]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to make a 10 mL solution, yielding a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Data Analysis: The purity is calculated based on the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method provides a reliable estimation of purity when all components have a similar response factor at the detection wavelength.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Quality Control Decision Logic for Synthesized this compound.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. chempanda.com [chempanda.com]
- 4. This compound | High-Purity Reagent for Research [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scirp.org [scirp.org]
- 8. ijpsr.com [ijpsr.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: 3-Iodopyridine's Reactivity in Halogenation and Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is pivotal to reaction efficiency, yield, and overall cost-effectiveness. Among halopyridines, 3-iodopyridine presents a unique reactivity profile that makes it a valuable substrate in various transformations. This guide provides a mechanistic investigation into two key reaction classes involving this compound: a novel 3-selective halogenation via Zincke imine intermediates and the widely used palladium-catalyzed cross-coupling reactions. We will objectively compare its performance with other 3-halopyridine analogs, supported by experimental data, to inform substrate selection and reaction optimization.
3-Selective Halogenation via Zincke Imine Intermediates
A recently developed method allows for the highly regioselective 3-halogenation of pyridines by temporarily opening the pyridine (B92270) ring to form a reactive Zincke imine intermediate.[1][2][3][4] This approach overcomes the challenges of traditional electrophilic aromatic substitution on the electron-deficient pyridine ring. A comparative study of halogenating a 2-phenyl-substituted Zincke imine intermediate highlights the superior performance of N-iodosuccinimide (NIS) over its bromo and chloro analogs.
Comparative Performance of Halogenating Agents
The following table summarizes the experimental results for the halogenation of the Zincke imine intermediate derived from 2-phenylpyridine (B120327), demonstrating the high yield and selectivity achieved with N-iodosuccinimide at room temperature.[1]
| Halogenating Agent | Temperature (°C) | Yield of 3-Halo Product (%) | 3- vs. 5-Selectivity |
| N-Iodosuccinimide (NIS) | Room Temp | 92 | >20:1 |
| N-Bromosuccinimide (NBS) | -78 | 92 | >20:1 |
| N-Bromosuccinimide (NBS) | Room Temp | - | 4.4:1 |
| N-Chlorosuccinimide (NCS) | Room Temp | Lower Yielding & Less Selective | - |
Data sourced from Boyle et al., Science 378, 773–779 (2022).[1]
As the data indicates, while NBS can achieve high selectivity at low temperatures, NIS provides excellent results at a more convenient room temperature.[1] NCS proved to be less effective, leading to lower yields and selectivity.[1]
Mechanistic Differences and Experimental Workflow
The selectivity of the halogenation is determined by different steps for iodination versus bromination and chlorination. For bromination and chlorination, the irreversible C-Hal bond formation is the selectivity-determining step. In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step determines the high regioselectivity.[1]
Experimental Protocol: One-Pot 3-Iodination of 2-Phenylpyridine
This protocol is adapted from Boyle et al., Science2022 , 378, 773-779.[1]
-
Ring-Opening: To a solution of 2-phenylpyridine (1.0 equiv) in EtOAc at -78°C, add collidine (1.0 equiv), dibenzylamine (B1670424) (1.2 equiv), and triflic anhydride (B1165640) (Tf₂O, 1.0 equiv). The mixture is stirred for 30 minutes and then warmed to room temperature to form the Zincke imine intermediate.
-
Iodination: N-iodosuccinimide (NIS, 1.0 equiv) is added to the reaction mixture at room temperature and stirred for 5 minutes.
-
Ring-Closing: Ammonium acetate (B1210297) (NH₄OAc, 10 equiv) and ethanol (B145695) (EtOH) are added to the mixture, and it is heated to 60°C to facilitate the ring-closing, yielding 3-iodo-2-phenylpyridine.
Diagrams of the Process
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, the reactivity of the aryl halide (Ar-X) is a critical factor. The generally accepted trend in reactivity is Aryl-I > Aryl-Br > Aryl-Cl.[5] This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[5]
Comparative Reactivity of 3-Halopyridines
| 3-Halopyridine | Relative Reactivity | Typical Reaction Conditions | Advantages & Disadvantages |
| This compound | Highest | Milder conditions (e.g., lower temperatures, shorter reaction times), broader catalyst compatibility. | Pro: High reactivity allows for efficient coupling, even with challenging substrates. Con: Higher cost and lower stability compared to bromo/chloro analogs. |
| 3-Bromopyridine | Intermediate | Moderate to high temperatures, often requires more specialized ligands for high yields. | Pro: Good balance of reactivity and cost, widely used in synthesis.[6] Con: Less reactive than this compound, may require optimization. |
| 3-Chloropyridine (B48278) | Lowest | Harsher conditions (e.g., high temperatures, strong bases), requires highly active catalyst systems (e.g., bulky, electron-rich phosphine (B1218219) ligands). | Pro: Most cost-effective and readily available. Con: Low reactivity can lead to low yields and requires specialized, often expensive, catalysts.[7] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura reaction. The specific conditions, particularly the choice of catalyst, ligand, and base, would be adjusted based on the reactivity of the halopyridine.
-
Reaction Setup: To a Schlenk flask, add the 3-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.
-
Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water). Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or GC-MS until completion.
-
Workup: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Diagram of the Catalytic Cycle
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of different cross-coupling methods for 3-Iodopyridine
For researchers, scientists, and professionals in drug development, the functionalization of pyridine (B92270) rings is a cornerstone of synthesizing novel therapeutics and functional materials. Among the various precursors, 3-iodopyridine stands out as a versatile building block. Its C-I bond is readily activated by transition metal catalysts, enabling a diverse range of cross-coupling reactions. This guide provides an objective, data-driven comparison of five prominent cross-coupling methods for the derivatization of this compound: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination.
This comparative analysis summarizes key quantitative data in structured tables for ease of comparison and provides detailed experimental protocols for each method. Furthermore, visualizations of the catalytic cycles and a general experimental workflow are presented to enhance understanding of these powerful synthetic transformations.
Performance at a Glance: Quantitative Data Summary
The following tables provide a synopsis of typical reaction conditions and reported yields for the cross-coupling of this compound using various methods. It is important to note that direct comparison of yields can be challenging due to variations in coupling partners, specific ligands, and reaction optimization. However, this data offers a valuable baseline for selecting an appropriate method.
| Table 1: Suzuki-Miyaura Coupling of this compound Analogue | |
| Reaction Type | C(sp²) - C(sp²) Bond Formation |
| Coupling Partner | Pinacol vinyl boronate |
| Catalyst System | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | Dioxane/Water |
| Temperature | 180 °C (Microwave) |
| Reaction Time | Not Specified |
| Yield | 68%[1] |
| Note: Data is for the coupling of 3-iodo-5-nitroindazole, a structurally similar substrate. |
| Table 2: Stille Coupling with Aryl Halides | |
| Reaction Type | C(sp²) - C(sp²) Bond Formation |
| Coupling Partner | Organostannane (e.g., (Tributylstannyl)alkene) |
| Catalyst System | Dichlorobis(dicyclohexylphenylphosphine)palladium(II) (Pd(dppf)Cl₂) |
| Additives | Copper(I) iodide (CuI), Lithium chloride (LiCl) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 40 °C |
| Reaction Time | 2.5 days |
| Yield | 87% (for a similar enol triflate)[2] |
| Note: While a specific example for this compound was not found, this represents a typical high-yielding Stille coupling. |
| Table 3: Sonogashira Coupling of this compound | |
| Reaction Type | C(sp²) - C(sp) Bond Formation |
| Coupling Partner | Phenylacetylene |
| Catalyst System | Palladium on solid support, Copper(I) oxide (Cu₂O) |
| Solvent | Tetrahydrofuran (THF) / N,N-Dimethylacetamide (DMA) |
| Temperature | 80 °C (Flow reactor) |
| Reaction Time | Continuous flow |
| Yield | 65%[3] |
| Table 4: Heck Reaction of 3-Bromopyridine | |
| Reaction Type | C(sp²) - C(sp²) Bond Formation (Vinylation) |
| Coupling Partner | Terminal Olefin (e.g., acrylates, styrenes) |
| Catalyst System | Supramolecular Palladium Catalyst |
| Base | Not specified |
| Solvent | Not specified |
| Temperature | 130 °C |
| Reaction Time | 1 hour |
| Yield | 50% (with methyl methacrylate) |
| Note: Data is for the coupling of 3-bromopyridine, which is generally less reactive than this compound. |
| Table 5: Buchwald-Hartwig Amination of this compound | |
| Reaction Type | C(sp²) - N Bond Formation |
| Coupling Partner | Pyridin-3-amine |
| Catalyst System | Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) |
| Base | Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | Not specified |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Yield | 86%[2] |
Experimental Protocols
Detailed methodologies for the cited cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling Protocol (Adapted from a similar substrate)
To a microwave vial is added this compound (1.0 equiv), the desired boronic acid or ester (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv). Dioxane and water (4:1 v/v) are added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 180 °C until the starting material is consumed as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Stille Coupling Protocol (General Procedure)
To a flame-dried round-bottom flask under an inert atmosphere is added this compound (1.0 equiv), the organostannane reagent (1.1 equiv), dichlorobis(dicyclohexylphenylphosphine)palladium(II) (0.05 equiv), copper(I) iodide (0.1 equiv), and lithium chloride (3.0 equiv). Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is stirred at 40 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with an aqueous solution of potassium fluoride (B91410) and stirred for 1 hour. The mixture is then filtered through celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.[2]
Sonogashira Coupling Protocol (Adapted for this compound)
A solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and DMA (9:1) is prepared. This solution is then passed through a heated (80 °C) flow reactor packed with a palladium catalyst on a solid support and copper(I) oxide on alumina. The eluate is collected, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonia (B1221849) to remove copper salts. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
Heck Reaction Protocol (General Procedure)
In a Schlenk tube, this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (0.02 equiv), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv) are combined in a solvent such as DMF or acetonitrile. The mixture is degassed and then heated to a temperature typically ranging from 80 to 140 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), nickel(II) acetylacetonate (0.05 equiv), a suitable ligand (if required), and potassium phosphate (2.0 equiv) is placed in a reaction vessel. Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Visualizing the Chemistry: Diagrams of Key Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
A Head-to-Head Battle for Scalability: 3-Iodopyridine vs. 3-Chloropyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that significantly impacts the scalability, cost-effectiveness, and overall efficiency of a synthetic route. This guide provides an in-depth comparison of 3-iodopyridine and 3-chloropyridine (B48278), two common building blocks in the synthesis of pharmaceuticals and other complex molecules, focusing on their performance in industrially relevant cross-coupling reactions.
The functionalization of the pyridine (B92270) ring is a cornerstone of modern medicinal chemistry. Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. The choice between different halogenated pyridines, particularly this compound and 3-chloropyridine, presents a classic trade-off between reactivity and cost. While this compound is known for its higher reactivity, leading to milder reaction conditions and often higher yields on a lab scale, 3-chloropyridine offers a significant cost advantage, a crucial factor for large-scale production.[1] This comparison guide delves into the practical implications of this trade-off, providing experimental data and protocols to aid in making informed decisions for scalable synthesis.
Chemical Reactivity and Economic Considerations
The fundamental difference in reactivity between this compound and 3-chloropyridine lies in the carbon-halogen bond strength. The C-I bond is significantly weaker than the C-Cl bond, making the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions, more facile for this compound.[1] This translates to a general reactivity trend of I > Br > Cl for halopyridines in these reactions.[1]
However, the higher reactivity of this compound comes at a considerably higher cost. 3-Chloropyridine is a more economical starting material, making it an attractive option for industrial-scale synthesis where cost of goods is a major driver.[1] The challenge with 3-chloropyridine lies in overcoming its lower reactivity, which often necessitates the use of more sophisticated and expensive catalyst systems, higher catalyst loadings, and more forcing reaction conditions such as elevated temperatures and longer reaction times.[1]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The following sections provide a detailed comparison of this compound and 3-chloropyridine in four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings. The data presented is a compilation from various sources and aims to provide a comparative overview of what can be expected when scaling up these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds.
Table 1: Comparison of this compound and 3-Chloropyridine in Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Chloropyridine |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, PEPPSI-IPr |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% (can be as low as 50 ppm for activated substrates)[2] |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O | Dioxane/H₂O, t-AmylOH |
| Typical Temperature | 60 - 90 °C | 80 - 120 °C |
| Typical Reaction Time | 2 - 12 hours | 8 - 24 hours |
| Reported Yield (Large Scale) | Good to Excellent | Moderate to Good[3][4] |
For 3-chloropyridine, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often crucial to achieve reasonable reaction times and yields.[5] While higher catalyst loadings are generally required compared to this compound, optimization can lead to very low catalyst concentrations, as demonstrated in the synthesis of fungicides.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many pharmaceutical compounds.
Table 2: Comparison of this compound and 3-Chloropyridine in Buchwald-Hartwig Amination
| Parameter | This compound | 3-Chloropyridine |
| Typical Catalyst System | Pd₂(dba)₃/BINAP | Pd₂(dba)₃/RuPhos, BrettPhos |
| Typical Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80 - 110 °C | 100 - 130 °C |
| Typical Reaction Time | 4 - 16 hours | 12 - 36 hours |
| Reported Yield (Large Scale) | Good to Excellent | Moderate to Good |
Similar to the Suzuki coupling, the amination of 3-chloropyridine necessitates more active and sterically hindered ligands to facilitate the challenging oxidative addition step. The choice of base is also critical, with strong bases like sodium tert-butoxide being commonly employed.[6]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds.
Table 3: Comparison of this compound and 3-Chloropyridine in Sonogashira Coupling
| Parameter | This compound | 3-Chloropyridine |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(OAc)₂/P(t-Bu)₃/CuI |
| Typical Catalyst Loading | 1 - 5 mol% Pd, 2 - 10 mol% CuI | 2 - 5 mol% Pd, 5 - 15 mol% CuI |
| Typical Base | Et₃N, piperidine | Et₃N, DBU |
| Typical Solvent | THF, DMF | DMF, NMP |
| Typical Temperature | 25 - 70 °C | 80 - 120 °C |
| Typical Reaction Time | 1 - 8 hours | 12 - 48 hours |
| Reported Yield (Large Scale) | Good to Excellent | Moderate |
The coupling of terminal alkynes with 3-chloropyridine is particularly challenging and often requires higher temperatures and more specialized ligands to achieve satisfactory results. Copper-free Sonogashira protocols have been developed but may require even more tailored catalyst systems.
Ullmann Coupling
The Ullmann reaction, typically copper-catalyzed, provides an alternative route for the formation of C-C, C-N, and C-O bonds.
Table 4: Comparison of this compound and 3-Chloropyridine in Ullmann Coupling
| Parameter | This compound | 3-Chloropyridine |
| Typical Catalyst | CuI, Cu(OAc)₂ | CuI, Cu powder |
| Typical Ligand | 1,10-Phenanthroline, L-proline | DMEDA, 1,10-Phenanthroline |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | DMF, DMSO, NMP | DMF, NMP |
| Typical Temperature | 100 - 160 °C | 140 - 200 °C |
| Typical Reaction Time | 12 - 36 hours | 24 - 72 hours |
| Reported Yield (Large Scale) | Moderate to Good | Low to Moderate |
The Ullmann coupling of 3-chloropyridine is generally less efficient and requires harsh reaction conditions, limiting its widespread use in large-scale synthesis compared to palladium-catalyzed methods.[7] However, for specific applications, it can be a viable option, particularly with activated substrates or when palladium contamination is a major concern.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and will likely require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling of 3-Halopyridines
-
Reaction Setup: To an appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the 3-halopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1). In a separate glovebox or under a strong nitrogen flow, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent and add it to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., toluene or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
General Protocol for Buchwald-Hartwig Amination of 3-Halopyridines
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge a reactor with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., RuPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the 3-halopyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.) as solids or solutions in the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 110 °C). Monitor the reaction progress by HPLC or GC.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding it to a stirred mixture of water and an organic solvent.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation, crystallization, or chromatography.
Visualizing Reaction Pathways and Workflows
Figure 1: Relative reactivity of aryl halides and a general workflow for cross-coupling reactions.
Figure 2: A comparison of key characteristics for reactions involving this compound versus 3-chloropyridine.
Conclusion
The choice between this compound and 3-chloropyridine for scalable cross-coupling reactions is a multifaceted decision that requires careful consideration of economic and chemical factors.
-
This compound is the substrate of choice when higher reactivity, milder reaction conditions, and potentially faster reaction times are paramount, especially in the early stages of drug development or for the synthesis of high-value, complex molecules where cost is less of a concern.
-
3-Chloropyridine represents the more economically viable option for large-scale industrial synthesis. However, its lower reactivity necessitates significant process development to identify robust and efficient catalyst systems and optimized reaction conditions to achieve acceptable yields and throughput.
Recent advancements in catalyst technology, particularly the development of highly active ligands for the activation of aryl chlorides, have increasingly narrowed the performance gap between these two substrates.[5] Ultimately, a thorough process hazard analysis and a careful cost-benefit analysis, considering the price of starting materials, catalysts, solvents, and the overall process efficiency, will guide the final selection for any given synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 3-Iodopyridine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Iodopyridine, a compound utilized in various research and development applications. Adherence to these procedural steps is vital for mitigating risks to both personnel and the environment.
This compound is recognized as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] Due to these hazardous properties, it is imperative that stringent safety protocols are observed during its handling and disposal.
Key Data for this compound
For quick reference, the following table summarizes essential quantitative and safety data for this compound.
| Property | Value |
| CAS Number | 1120-90-7 |
| Molecular Formula | C₅H₄IN |
| Molecular Weight | 205.00 g/mol [4] |
| Appearance | White to light yellow or light red powder/crystal[5] |
| Melting Point | 53-56 °C[6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[3][6] |
Experimental Protocol: Proper Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This procedure is based on general hazardous waste disposal guidelines and specific information for this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Safety goggles and a face shield to protect against splashes.[1][3]
-
A fully-buttoned lab coat.[7]
-
In case of inadequate ventilation, wear respiratory protection.[3]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes, and contaminated gloves).
-
The container must be made of a compatible material and have a secure, tight-fitting screw-on cap to prevent leaks.[8][9]
-
Do not mix solids with liquid waste.[9] Chemically contaminated solid waste such as absorbent paper, gloves, and benchcoats should be double-bagged in clear plastic bags.[9]
-
Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.[8] this compound is incompatible with strong oxidizing agents.[1]
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., irritant).
-
Indicate the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).[8]
-
Always place your waste container in secondary containment to capture any potential spills or leaks.[9] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[9]
-
Keep waste containers closed except when adding waste.[9]
5. Disposal Request and Collection:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.[10]
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1][11]
-
The final disposal must be carried out by a licensed hazardous waste disposal company, often through methods like incineration.[3][12]
6. Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect all rinsate as chemical waste and add it to the designated hazardous waste container.[10][13]
-
After rinsing, deface or remove the label on the empty container before disposing of it according to your institution's guidelines for rinsed chemical containers.[10][13]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1120-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound 98 1120-90-7 [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 3-Iodopyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Iodopyridine, including operational procedures and disposal plans, to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[4] Therefore, stringent adherence to safety protocols is required.
Summary of Hazard Information:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
Recommended Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is necessary to mitigate the risks associated with this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][5] A face shield may also be necessary.[3] |
| Hand Protection | Protective gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1][3] An impervious clothing should be selected based on the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded.[5] A dust mask type N95 (US) is also suggested. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
Detailed Operational and Disposal Plan
1. Pre-Handling Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2]
-
Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Assemble PPE: Don the appropriate personal protective equipment as detailed in the table above.
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Weighing and Transfer: Use a spatula for transfers. If weighing, do so in a contained and ventilated space.
-
Experimental Use: Avoid contact with skin and eyes during the experiment.[1] Keep the container tightly closed when not in use.[2]
3. Post-Handling and Cleanup:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations.[2] Place contaminated materials, including gloves and wipes, in a suitable, closed container for disposal.[1]
-
PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]
4. Emergency and First Aid Procedures:
-
In Case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
-
If Swallowed: Do NOT induce vomiting.[2] Rinse mouth with water and call a physician or poison control center immediately.[1][5]
-
Spills: For spills, sweep up the solid material, avoiding dust creation, and place it in a suitable closed container for disposal.[5] Evacuate personnel to safe areas and ensure adequate ventilation.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
